molecular formula C7H5ClN2O3 B092726 4-Chloro-3-nitrobenzamide CAS No. 16588-06-0

4-Chloro-3-nitrobenzamide

Cat. No.: B092726
CAS No.: 16588-06-0
M. Wt: 200.58 g/mol
InChI Key: CGXRJCDXGJRBHV-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzamide is a chemical compound that serves as a useful intermediate in specialized organic synthesis and scientific research. Its molecular structure, featuring both chloro and nitro substituents on a benzamide core, makes it a candidate for developing more complex molecules. In a research context, this compound is recognized as a key impurity and synthetic precursor in the preparation of 4-iodo-3-nitrobenzamide (Iniparib), a molecule that has been investigated in clinical trials for the treatment of certain types of breast cancer . Furthermore, structurally similar nitrobenzamide derivatives are of significant interest to the scientific community for their utility as convenient intermediates for synthesizing diverse cyclic compounds and for their potential bio-functional activities . Researchers value this compound for exploring structure-activity relationships and as a building block in pharmaceutical chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-nitrobenzamide
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InChI

InChI=1S/C7H5ClN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
Source PubChem
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InChI Key

CGXRJCDXGJRBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
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DSSTOX Substance ID

DTXSID0066086
Record name Benzamide, 4-chloro-3-nitro-
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Molecular Weight

200.58 g/mol
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CAS No.

16588-06-0
Record name 4-Chloro-3-nitrobenzamide
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Record name 4-chloro-3-nitrobenzamide
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Foundational & Exploratory

The Versatile Intermediate: A Technical Guide to 4-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 4-Chloro-3-nitrobenzamide (CAS No. 16588-06-0) emerges as a pivotal intermediate, valued for its unique substitution pattern that offers a versatile platform for chemical modification.[1] This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its significant applications in drug discovery, particularly as a precursor to potent anti-cancer agents. For researchers and scientists, understanding the nuances of this compound is key to unlocking its full potential in the creation of complex, biologically active molecules.[1][2]

Core Chemical and Physical Properties

This compound is a solid, typically appearing as an off-white to pale yellow powder or crystalline substance.[2] Its molecular structure, featuring a benzamide core with ortho-nitro and para-chloro substituents, is the foundation of its chemical reactivity and utility in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 16588-06-0[3]
Molecular Formula C₇H₅ClN₂O₃[4]
Molecular Weight 200.58 g/mol [4]
Melting Point 148-150 °C[5]
Appearance Off-white to pale yellow powder/crystal[2]
IUPAC Name This compound[4]
InChIKey CGXRJCDXGJRBHV-UHFFFAOYSA-N[4]

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application in multi-step pharmaceutical manufacturing. The most common and efficient laboratory-scale synthesis involves a two-step process starting from 4-chloro-3-nitrobenzoic acid.

Synthetic Workflow: From Carboxylic Acid to Amide

The conversion of the carboxylic acid to the primary amide is typically achieved via an acid chloride intermediate. This standard yet robust method ensures high yields and purity of the final product.

Synthesis of this compound reactant 4-Chloro-3-nitrobenzoic Acid intermediate 4-Chloro-3-nitrobenzoyl Chloride reactant->intermediate Thionyl Chloride (SOCl₂) Reflux product This compound intermediate->product Ice Ammonia Water Quench

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures, ensuring reproducibility and high yield.[5][6]

Step 1: Acyl Chloride Formation

  • Suspend 4-chloro-3-nitrobenzoic acid (e.g., 0.32 mol) in thionyl chloride (e.g., 180 ml) in a round-bottom flask equipped with a reflux condenser.[6]

  • Heat the mixture to reflux and maintain for approximately 5 hours. The thionyl chloride acts as both a reagent and a solvent.[6] Rationale: This step converts the carboxylic acid to the more reactive acyl chloride, facilitating the subsequent amidation.

  • After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride, yielding an oily residue of 4-chloro-3-nitrobenzoyl chloride.[6]

Step 2: Amidation

  • To the obtained oily substance, carefully add ice-cold ammonia water (e.g., 300 ml).[6] This should be done in a well-ventilated fume hood due to the exothermic nature of the reaction.

  • Allow the mixture to cool to room temperature. A precipitate of this compound will form.[6]

  • Collect the solid product by filtration and wash thoroughly with water to remove any remaining salts.[6]

Purification by Recrystallization

For applications in drug synthesis, high purity of the intermediate is essential. Recrystallization is a standard and effective method for purifying the crude product.[7]

Protocol: Recrystallization from Methanol

  • Dissolve the crude this compound in a minimum amount of hot methanol.[6]

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Allow the clear, hot solution to cool slowly to room temperature.[8] Crystal formation should be observed.

  • To maximize yield, the flask can be placed in an ice bath for 15-30 minutes once it has reached room temperature.[8]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the crystals in a vacuum oven to obtain pure this compound.

Spectroscopic and Analytical Data

Characterization of this compound is crucial to confirm its identity and purity. Below is a summary of expected spectroscopic data.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and Interpretation
¹H NMR Expected signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The amide protons (NH₂) typically appear as a broad singlet. The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the nitro and chloro groups.[4][9]
¹³C NMR Aromatic carbons will appear in the range of δ 120-150 ppm. The carbonyl carbon of the amide will be further downfield (typically >165 ppm).[4][10]
FT-IR (KBr) Characteristic peaks include N-H stretching of the primary amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). Aromatic C-H and C=C stretching will also be present.[11]
Mass Spec (EI) The molecular ion peak (M⁺) is expected at m/z 200, with a characteristic M+2 peak at m/z 202 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.[12]

Applications in Drug Discovery

The true value of this compound for drug development professionals lies in its role as a versatile starting material for the synthesis of a wide array of pharmacologically active molecules.[2] The presence of the chloro, nitro, and amide functionalities provides multiple reaction sites for diversification.

A Key Building Block for PARP Inhibitors

A significant application of this compound derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer drugs.[13] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[14][15]

The this compound scaffold can be elaborated into more complex heterocyclic systems that form the core of many PARP inhibitors. The synthetic strategy often involves nucleophilic aromatic substitution of the chlorine atom and reduction of the nitro group to an amine, which can then be further functionalized.

PARP_Inhibitor_Synthesis start This compound intermediate1 Amine-substituted 3-nitrobenzamide start->intermediate1 Nucleophilic Aromatic Substitution (SNAr) intermediate2 3-Amino-4-(substituted)benzamide intermediate1->intermediate2 Nitro Group Reduction (e.g., H₂, Pd/C) final Complex Heterocyclic PARP Inhibitor Core intermediate2->final Cyclization/ Further Functionalization

Caption: Generalized workflow for PARP inhibitor synthesis.

Broader Anti-Tumor and Biological Activities

Research has demonstrated that derivatives of 4-substituted-3-nitrobenzamide exhibit a range of anti-tumor activities. A study on novel 4-substituted-3-nitrobenzamide derivatives showed potent inhibitory activities against various cancer cell lines, including HCT-116, MDA-MB-435, and HL-60.[16] This highlights the potential of this chemical scaffold beyond PARP inhibition, suggesting that libraries based on this core could yield hits against other oncology targets.

The nitro group in these compounds is not merely a synthetic handle; it can also contribute to the bioactivity of the final molecule, a known feature in medicinal chemistry for enhancing therapeutic effects in areas like antimicrobial and anti-inflammatory drug design.[17]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification : It is classified as causing skin irritation and serious eye irritation. It may also cause an allergic skin reaction.[4]

  • Handling : Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage : Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a chemical intermediate of significant strategic importance in the field of drug discovery and development. Its well-defined synthesis, versatile reactivity, and proven utility as a scaffold for high-value therapeutic agents, particularly in oncology, make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its role as a cornerstone for innovation in pharmaceutical research.

References

4-Chloro-3-nitrobenzamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-3-nitrobenzamide for Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate whose structural features—a substituted benzene ring with chloro, nitro, and amide functional groups—make it a versatile scaffold in synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and critical applications, particularly in the realm of drug discovery and development. By serving as a foundational building block, this compound enables the generation of diverse molecular libraries, facilitating the exploration of new therapeutic agents. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights and detailed protocols to effectively utilize this compound in pharmaceutical research and manufacturing.

Physicochemical Properties

This compound is typically an off-white to pale yellow crystalline powder.[1] Its core structure consists of a benzamide moiety substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. These functional groups dictate its reactivity and physical characteristics.

A summary of its key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂O₃[2][3]
Molecular Weight 200.58 g/mol [2][3]
CAS Number 16588-06-0[2][3]
Appearance White to Yellow to Green powder/crystal[1][2][4]
Melting Point 148-150 °C[2][5]
Boiling Point (Predicted) 315.6 ± 27.0 °C[2][5]
Density (Predicted) 1.520 ± 0.06 g/cm³[2][5]
pKa (Predicted) 14.58 ± 0.50[2][5]
Solubility Soluble in organic solvents like methanol and ethanol; very slightly soluble in water.[6]

Synthesis and Reactivity

The strategic placement of the chloro, nitro, and amide groups on the benzene ring makes this compound a valuable intermediate. Its synthesis is well-established, and its functional groups offer multiple handles for subsequent chemical transformations.

Primary Synthesis Route

The most common laboratory and industrial synthesis involves the conversion of 4-chloro-3-nitrobenzoic acid. This two-step process begins with the activation of the carboxylic acid, typically by converting it into a more reactive acyl chloride, followed by amidation.

A research-level preparation involves suspending 4-chloro-3-nitrobenzoic acid in thionyl chloride and heating the mixture to reflux, which yields the acyl chloride intermediate.[7] This intermediate is then carefully reacted with ammonia (often in the form of ice-cold ammonia water) to produce the final this compound product.[7]

G A 4-Chloro-3-nitrobenzoic Acid C 4-Chloro-3-nitrobenzoyl Chloride (Acyl Chloride Intermediate) A->C Acylation B Thionyl Chloride (SOCl₂) B->C E This compound (Final Product) C->E Amidation D Ammonia (NH₃) D->E

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups:

  • Nitro Group: The electron-withdrawing nitro group can be reduced to an amine. This transformation is fundamental in drug synthesis, as the resulting amino group can be further functionalized to introduce diverse substituents or to form heterocyclic rings.

  • Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by the strongly electron-withdrawing nitro group. This allows for the introduction of various nucleophiles, expanding molecular diversity.

  • Amide Group: The amide functionality is relatively stable but can be hydrolyzed under acidic or basic conditions. The N-H protons can be deprotonated and the nitrogen atom can be alkylated or acylated to create N-substituted derivatives.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of a wide array of APIs.[8] Its utility stems from its pre-functionalized structure, which allows for efficient and modular construction of more complex molecules.[1][8]

The nitro group, in particular, is a versatile functional group in drug design.[9] Its presence can influence the pharmacokinetic properties of a molecule and, upon reduction to an amine, provides a key point for diversification.[10] This makes the scaffold ideal for generating compound libraries for high-throughput screening in drug discovery campaigns.

G cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Compound Library cluster_3 Screening & Development A This compound B Nitro Group Reduction (NO₂ → NH₂) A->B C Nucleophilic Substitution (at Cl) A->C D N-Alkylation/Acylation (at Amide) A->D E Diverse Amine Derivatives B->E F Substituted Benzamides C->F G N-Functionalized Amides D->G H Biological Screening (e.g., Kinase, GPCR assays) E->H Lead Generation F->H Lead Generation G->H Lead Generation

Caption: Role of this compound as a scaffold in drug discovery.

This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.[8] For instance, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide utilizes a related starting material, 4-chloro-3-nitrobenzoic acid, highlighting the importance of this substitution pattern in building more complex molecules.[11]

Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This protocol details a representative laboratory-scale synthesis of this compound. The causality behind this two-step approach is efficiency; converting the carboxylic acid to a highly reactive acyl chloride ensures a rapid and high-yielding subsequent amidation reaction.

Materials:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (5-10 eq, used as reagent and solvent)

  • Ice-cold concentrated ammonium hydroxide solution

  • Deionized water

  • Methanol (for recrystallization)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Acyl Chloride Formation:

    • In a fume hood, place 4-chloro-3-nitrobenzoic acid (e.g., 20.1 g, 0.1 mol) into a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Carefully add an excess of thionyl chloride (e.g., 50 mL).

    • Heat the mixture to reflux (approximately 75-80 °C) and maintain for 3-5 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[7]

    • After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This will yield a crude oily or solid residue of 4-chloro-3-nitrobenzoyl chloride.[7]

  • Amidation:

    • Prepare a beaker with ice-cold concentrated ammonium hydroxide solution.

    • Slowly and carefully add the crude 4-chloro-3-nitrobenzoyl chloride residue to the cold ammonia solution with vigorous stirring. This reaction is highly exothermic; maintain the temperature with an ice bath.

    • A precipitate of this compound will form immediately.

    • Continue stirring for 30-60 minutes to ensure the reaction goes to completion.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts.[7]

    • For further purification, recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure crystals of this compound.[7]

    • Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

  • Hazard Classification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3][12] It may also cause an allergic skin reaction.[3]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[13][14]

    • Avoid breathing dust.[14][15]

    • Avoid contact with skin, eyes, and clothing.[13]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][13]

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][4]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]

    • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][13]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][5] Keep away from strong oxidizing agents and strong bases.[14]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its properties and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutic agents and other advanced chemical products.

References

An In-Depth Technical Guide to 4-Chloro-3-nitrobenzamide: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-3-nitrobenzamide, a key chemical intermediate with significant applications in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core characteristics, from its fundamental physicochemical properties and intricate molecular structure to its synthesis, reactivity, and role as a versatile building block in modern chemistry.

Core Physicochemical Properties

This compound is a substituted aromatic amide that serves as a crucial starting material in multi-step organic syntheses. Its chemical behavior is dictated by the interplay of its three functional groups: a chloro group, a nitro group, and a carboxamide group, all attached to a benzene ring. These groups influence the molecule's reactivity, electronic properties, and three-dimensional structure.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂O₃[1][2][3]
Molecular Weight 200.58 g/mol [1][2][3]
IUPAC Name This compound[2]
CAS Number 16588-06-0[1][2][4]
Appearance White to pale yellow crystalline powder[1][4]
Melting Point 148-156 °C[1]
Density (Predicted) 1.520 ± 0.06 g/cm³[1][5]
Storage Sealed in a dry place at room temperature[1][5]

Molecular Structure and Crystallography

The structural arrangement of this compound is fundamental to its chemical properties and utility in synthesis. The molecule consists of a benzene ring substituted at position 1 with a carboxamide group (-CONH₂), at position 3 with a nitro group (-NO₂), and at position 4 with a chlorine atom (-Cl).

The IUPAC name, this compound, clearly defines this substitution pattern. The presence of the electron-withdrawing nitro and chloro groups significantly influences the electron density of the aromatic ring and the reactivity of the amide group.

Caption: 2D molecular structure of this compound.

Crystallographic Insights

Single-crystal X-ray diffraction studies have provided definitive proof of the molecular structure of this compound.[6] These studies reveal that in the solid state, the molecules are organized and stabilized by a network of intermolecular hydrogen bonds.[6] Specifically, N—H⋯O interactions involving the amide protons and the oxygen atoms of the nitro or amide groups of adjacent molecules, along with weaker C—H⋯O hydrogen bonds, link the molecules into a stable crystalline lattice.[6] Furthermore, π–π stacking interactions between the benzene rings of neighboring molecules, with a centroid-to-centroid distance of approximately 3.803 Å, contribute to the overall stability of the crystal structure.[6]

Synthesis and Experimental Protocols

The primary and most direct route for the industrial and laboratory synthesis of this compound is from its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid.[6][7] The conversion of the carboxylic acid to the primary amide is a standard and well-established transformation in organic chemistry.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This common method involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amination.

Step 1: Formation of 4-Chloro-3-nitrobenzoyl chloride

  • Suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).[6]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for several hours until the evolution of HCl and SO₂ gas ceases.[6] The rationale here is that thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides, with the byproducts being gases, which simplifies purification.

  • Remove the excess thionyl chloride under reduced pressure to yield the crude 4-chloro-3-nitrobenzoyl chloride as an oil or solid.[6]

Step 2: Amination to form this compound

  • Dissolve the crude acyl chloride in an inert aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath to manage the exothermicity of the reaction.

  • Add the solution dropwise to a cooled, concentrated aqueous solution of ammonia (ammonium hydroxide), using a significant excess of ammonia to act as both the nucleophile and the base to neutralize the HCl byproduct.[6]

  • Stir the resulting mixture vigorously. A precipitate of this compound will form.[6]

  • Collect the solid product by filtration, wash thoroughly with cold water to remove ammonium salts, and dry under vacuum.[6] The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.[6]

synthesis_workflow start 4-Chloro-3-nitrobenzoic Acid (CAS: 96-99-1) reagent1 SOCl₂ (Thionyl Chloride) Reflux intermediate 4-Chloro-3-nitrobenzoyl Chloride (Acyl Chloride) reagent1->intermediate Step 1: Acyl Chloride Formation reagent2 Conc. NH₄OH (Ammonia) 0°C to RT product This compound (CAS: 16588-06-0) reagent2->product Step 2: Amidation purification Filtration & Recrystallization product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed using a suite of spectroscopic techniques. Public databases like PubChem reference the availability of ¹H NMR, ¹³C NMR, IR, and Raman spectra for this compound.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups. Key expected absorptions include strong C=O stretching vibrations for the amide carbonyl group (typically ~1660 cm⁻¹), N-H stretching for the primary amide (~3400-3200 cm⁻¹), and characteristic asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show distinct signals for the aromatic protons and the amide (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 1,3,4-substitution pattern. ¹³C NMR will show unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide.[2]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The technique will show a molecular ion peak (M⁺) corresponding to the molecular weight of 200.58 g/mol , along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.[2]

Applications in Drug Development and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate in the synthesis of more complex molecules.[4] Its utility stems from the presence of multiple reactive sites that can be selectively modified.

  • Pharmaceutical Intermediate: The compound is a documented building block for the synthesis of various APIs.[4][8] The nitro group can be reduced to an amine, which can then be further functionalized. The chloro group can be displaced via nucleophilic aromatic substitution under certain conditions, and the amide can be hydrolyzed or modified. This versatility makes it a key component in creating diverse chemical libraries for high-throughput screening in drug discovery.[4][9] For instance, benzamide derivatives are explored as potential inhibitors for targets in cancer and inflammation research.[10]

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used to construct active ingredients for herbicides and pesticides.[4][9]

  • Specialty Chemicals and Dyes: The aromatic nitro functionality makes it a precursor in the synthesis of dyes and other specialty chemicals where this group is either retained or converted to an amino group to form chromophores.[9]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. According to aggregated GHS data, it is classified as causing serious eye irritation and may cause an allergic skin reaction.[2]

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a well-characterized compound whose molecular weight, structure, and reactivity are firmly established. Its significance lies in its role as a versatile and economically important intermediate. The strategic placement of its chloro, nitro, and amide functional groups provides multiple avenues for synthetic modification, cementing its importance as a foundational building block for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties and synthesis is crucial for its effective and safe utilization in creating novel and valuable chemical entities.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Solubility Challenge and a Path Forward

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences its bioavailability, processability, and formulation. For 4-chloro-3-nitrobenzamide, a compound of interest in various synthetic pathways, understanding its behavior in different solvents is paramount for optimizing reaction conditions, purification protocols, and ultimately, the quality of the final product.

This guide directly addresses the current knowledge gap regarding the quantitative solubility of this compound. In the absence of established datasets, we present a robust framework for its empirical determination. By leveraging data from structurally related molecules, we provide a predictive analysis of its expected solubility profile, paving the way for informed solvent selection in research and development settings. Furthermore, we equip the reader with the necessary theoretical background and practical protocols to generate reliable solubility data in-house.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility. This compound is a substituted benzamide with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol .[2]

PropertyValueSource
CAS Number 16588-06-0[2]
Molecular Formula C₇H₅ClN₂O₃[2]
Molecular Weight 200.58 g/mol [2]
Appearance Off-white to pale yellow powder/crystal
Melting Point 148-150 °C
Boiling Point (Predicted) 315.6 ± 27.0 °C
Density (Predicted) 1.520 ± 0.06 g/cm³

The presence of a polar amide group (-CONH₂), a nitro group (-NO₂), and a chloro group (-Cl) on the benzene ring suggests a molecule with significant polarity. The amide group can act as both a hydrogen bond donor and acceptor, while the nitro group is a strong hydrogen bond acceptor. These features are key determinants of its interaction with various solvents.

Inferred Solubility Profile: Learning from Analogs

While quantitative data for this compound is scarce, we can infer its likely solubility behavior by examining structurally similar compounds, namely benzamide and 4-chloro-3-nitrobenzoic acid.

Benzamide (CAS 55-21-0): The parent compound, benzamide, is slightly soluble in water and soluble in polar organic solvents like ethanol, acetone, and methanol.[3][4] Studies on benzamide have shown that its solubility increases with temperature and is highest in methanol, followed by acetone and ethanol.[3][4]

4-Chloro-3-nitrobenzoic acid (CAS 96-99-1): This compound shares the same substitution pattern on the benzene ring but has a carboxylic acid group instead of an amide. It is reported to be soluble in methanol, ethanol, and ether, and very slightly soluble in water. The polar nature of its functional groups contributes to its solubility in polar organic solvents.[5]

Based on these analogs, it is reasonable to hypothesize that This compound will exhibit the following solubility characteristics:

  • Low solubility in non-polar solvents such as hexane and toluene.

  • Limited solubility in water due to the presence of the hydrophobic benzene ring and the chloro substituent, despite the presence of hydrogen bonding groups.

  • Good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) which can effectively solvate the polar functional groups.

  • Moderate to good solubility in polar protic solvents such as methanol, ethanol, and isopropanol, facilitated by hydrogen bonding interactions.

Experimental Determination of Solubility: A Practical Guide

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[6] This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature water bath or shaker incubator.

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and temperature and should be determined empirically by taking measurements at different time points until a plateau in solubility is observed.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared using solutions of known concentrations.

  • Data Analysis:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Theoretical Framework: Understanding and Modeling Solubility

The solubility of a solid in a liquid is governed by thermodynamic principles. The process of dissolution can be described by the following equation:

Solid ⇌ Solute in Solution

The equilibrium constant for this process is the solubility. The temperature dependence of solubility can often be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution.

Thermodynamic Models for Data Correlation

Once experimental solubility data is obtained, it can be correlated using various thermodynamic models. These models are useful for interpolating solubility at different temperatures and for gaining insights into the dissolution process. Commonly used models include:

  • The Modified Apelblat Model: An empirical equation that relates the mole fraction solubility to temperature.[4]

  • The Wilson Model and NRTL (Non-Random Two-Liquid) Model: These are activity coefficient models that can be used to describe the non-ideal behavior of the solution.[4]

The successful application of these models allows for the calculation of important thermodynamic properties of the solution, such as the Gibbs energy, enthalpy, and entropy of dissolution.[4]

References

Technical Guide: Physicochemical Characterization of 4-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Melting and Boiling Point Determination

Introduction

4-Chloro-3-nitrobenzamide (C₇H₅ClN₂O₃) is a key chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a chlorinated and nitrated benzene ring attached to a carboxamide group, imparts specific chemical reactivity that is valuable in multi-step organic synthesis. For researchers and professionals in drug development, a thorough understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for successful process development, purification, formulation, and quality control.

This guide provides an in-depth examination of two critical thermal properties of this compound: its melting and boiling points. We will move beyond a simple recitation of values to discuss the underlying principles of their determination, the practical implications of these properties, and the rigorous experimental protocols required for their accurate measurement.

Core Physicochemical Properties

The melting and boiling points are sensitive indicators of a compound's identity, purity, and intermolecular forces. For a crystalline solid like this compound, a sharp melting point range is often the first indicator of high purity.

Data Summary

For clarity, the key physical and chemical identifiers for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂O₃[2][3]
Molecular Weight ~200.58 g/mol [2][3]
CAS Number 16588-06-0[2][3][4]
Appearance White to pale yellow crystalline powder[1][2]
Melting Point 148-154°C[2][3]
Boiling Point 315.6 ± 27.0 °C (Predicted)[2]

Expert Insight: The observed melting point range of 148-154°C is typical for a small organic molecule of this nature. The ~6°C variance reported across different suppliers highlights the importance of in-house verification, as minor impurities can depress and broaden this range. The boiling point is a predicted value, suggesting that experimental determination is uncommon, likely due to the compound's high thermal lability. At such elevated temperatures, decomposition is a significant risk, which could lead to inaccurate and hazardous measurements.

Experimental Protocol: Melting Point Determination via Capillary Method

The determination of a melting point is a foundational technique in chemical analysis. The capillary method, or Thiele tube method, remains a reliable and widely used approach. The principle hinges on slowly heating a small, packed sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.

Methodology
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystalline powder to a fine consistency using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Tap the open end of a glass capillary tube into the powder sample, forcing a small amount of material into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the powder down. The ideal sample height is 2-3 mm for optimal heat distribution.

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block or oil bath of a calibrated melting point apparatus.

    • Position the thermometer or temperature probe to ensure its bulb is level with the sample.

  • Heating and Observation:

    • Begin heating the apparatus at a rapid rate (e.g., 10-15°C per minute) to approach the expected melting range (~148°C).

    • Approximately 20°C below the expected melting point, significantly reduce the heating rate to 1-2°C per minute. This slow ramp rate is critical for thermal equilibrium and ensures an accurate reading.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts.

    • The melting point is reported as the range T₁ - T₂.

Workflow Diagram: Capillary Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Dry & Homogenize This compound B Load into Capillary Tube A->B C Pack Sample (2-3 mm height) B->C D Place in Apparatus w/ Calibrated Thermometer C->D E Rapid Heat to ~130°C D->E F Slow Heat (1-2°C/min) E->F G Observe & Record T1 (First Liquid Drop) F->G H Observe & Record T2 (All Liquid) G->H I Report Melting Range (T1 - T2) H->I

Caption: Workflow for determining melting point via the capillary method.

Trustworthiness through Self-Validation: A sharp, narrow melting range (e.g., within 1-2°C) is a strong indicator of a pure compound. If the observed range is broad or significantly lower than the literature value, it suggests the presence of impurities, necessitating further purification steps such as recrystallization.

Boiling Point Considerations

As previously noted, the boiling point of this compound is a predicted value.[2] Attempting to determine this experimentally at atmospheric pressure would likely result in significant thermal decomposition before boiling is achieved. The nitro and amide functional groups can be susceptible to degradation at temperatures exceeding 300°C.

Expert Insight: Should an experimental boiling point be required, the only viable method would be under reduced pressure (vacuum distillation). By lowering the ambient pressure, the temperature required to induce boiling is significantly reduced. The relationship between pressure and boiling point can be empirically described by the Clausius-Clapeyron equation. This technique protects the compound from thermal decomposition, but the results must be reported with the corresponding pressure at which they were measured.

Conclusion

The melting point of this compound (148-154°C) serves as a critical parameter for its identification and purity assessment, while its high, predicted boiling point (~316°C) underscores its low volatility and potential for thermal decomposition at elevated temperatures. For professionals in pharmaceutical and chemical development, rigorous and well-documented determination of these properties is fundamental to ensuring the consistency, quality, and safety of the synthetic processes and final products that utilize this important intermediate.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Chloro-3-nitrobenzamide is a key chemical intermediate, pivotal in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty organic compounds. Its molecular architecture, featuring a benzamide core substituted with both a chloro and a nitro group, imparts a unique profile of reactivity and stability. Understanding these characteristics is paramount for its effective and safe utilization in research and development. This guide provides a comprehensive exploration of the chemical behavior of this compound, offering insights into its reactivity, stability under various conditions, and practical protocols for its key transformations.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₃
Molecular Weight 200.58 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 148-150 °C
Boiling Point (Predicted) 315.6 ± 27.0 °C
Density (Predicted) 1.520 ± 0.06 g/cm³
pKa (Predicted) 14.58 ± 0.50
CAS Number 16588-06-0

Spectroscopic Data: Spectroscopic data is crucial for the identification and characterization of this compound. ¹H NMR, ¹³C NMR, and IR spectra are available in public databases such as PubChem.

The Reactivity Landscape of this compound

The reactivity of this compound is dictated by the interplay of its three functional groups: the chloro substituent, the nitro group, and the benzamide moiety. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SₙAr) at the Chloro Position

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SₙAr) due to the presence of the strongly electron-withdrawing nitro group in the meta position and the amide group in the para position. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The reaction with strong nucleophiles, such as methoxide, is expected to be slower than its ortho and para isomers due to the meta-positioning of the nitro group, which offers less resonance stabilization to the intermediate.

Diagram: Nucleophilic Aromatic Substitution Mechanism

Caption: General mechanism for nucleophilic aromatic substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the substitution of the chlorine atom with an amine, a common transformation in the synthesis of pharmaceutical intermediates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Addition of Reagents: Add the desired amine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out and can be collected by filtration.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted product.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, a crucial transformation for the synthesis of various bioactive molecules. Several methods are available for this reduction, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Common Reducing Agents:

  • Metal/Acid Systems: Iron powder in the presence of an acid like ammonium chloride or hydrochloric acid is a classical and effective method for nitro group reduction.

  • Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method, although it may also reduce other functional groups if not controlled carefully.

Diagram: Nitro Group Reduction Workflow

Nitro_Reduction cluster_start Starting Material cluster_reagents Reduction Conditions cluster_product Product Start This compound Reagents Fe / NH₄Cl or H₂ / Pd-C Start->Reagents Product 3-Amino-4-chlorobenzamide Reagents->Product

Caption: Common methods for the reduction of the nitro group.

Experimental Protocol: Reduction of the Nitro Group with Iron

This protocol provides a step-by-step method for the reduction of the nitro group using iron powder and ammonium chloride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reagents: Add iron powder (3.0 eq) and ammonium chloride (0.5 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude product.

  • Purification: The crude 3-amino-4-chlorobenzamide can be purified by recrystallization from a suitable solvent.

Hydrolysis of the Amide Functional Group

The benzamide functionality can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid. The rate of hydrolysis is dependent on the pH of the solution and the temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon of the amide. This is typically a slower process than acid-catalyzed hydrolysis for benzamides.

The kinetics of hydrolysis for substituted benzamides have been studied, and the reaction rates are influenced by the nature and position of the substituents on the aromatic ring.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses.

Photostability: Aromatic compounds containing nitro groups can be susceptible to photodegradation. Prolonged exposure to light, especially UV radiation, should be avoided to prevent decomposition.

pH Stability: As discussed in the hydrolysis section, this compound is susceptible to degradation in both acidic and basic aqueous solutions, especially at elevated temperatures. The stability is expected to be greatest in neutral aqueous solutions at ambient temperature.

Handling and Storage: this compound is classified as causing serious eye irritation and may cause an allergic skin reaction. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.

Conclusion

This compound is a versatile chemical intermediate with a rich and predictable reactivity profile. Its key transformations, including nucleophilic aromatic substitution of the chloro group, reduction of the nitro group, and hydrolysis of the amide, provide access to a wide range of valuable downstream products. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors. The provided protocols offer a practical starting point for the application of this compound in the laboratory.

The Strategic Utility of 4-Chloro-3-nitrobenzamide in Modern Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a cornerstone scaffold in medicinal and materials chemistry, 4-Chloro-3-nitrobenzamide presents a unique combination of reactive sites, offering a versatile platform for the synthesis of a diverse array of complex molecules. This guide, intended for researchers, scientists, and drug development professionals, delves into the core attributes of this compound, providing a technical overview of its synthesis, reactivity, and, most importantly, its proven and potential applications as a strategic building block in the development of novel therapeutic agents and functional materials. We will move beyond a simple recitation of facts to explore the causal logic behind its utility, offering field-proven insights to empower your research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This compound is a stable, off-white to pale yellow crystalline powder, a form that lends itself to straightforward handling and integration into various reaction protocols.[1] Its key physicochemical properties are summarized below for easy reference.

PropertyValueSource
CAS Number 16588-06-0--INVALID-LINK--[2]
Molecular Formula C₇H₅ClN₂O₃--INVALID-LINK--[2]
Molecular Weight 200.58 g/mol --INVALID-LINK--[2]
Melting Point 148-150 °CChemicalBook[3]
Appearance Off-white to pale yellow powderShree Chemopharma[1]

Spectroscopic data is critical for reaction monitoring and final product confirmation. The structural features of this compound give rise to a distinct spectroscopic signature.

SpectroscopyKey FeaturesSource
¹H NMR Aromatic protons exhibit characteristic shifts and coupling patterns due to the electron-withdrawing effects of the nitro and chloro groups.--INVALID-LINK--[2]
¹³C NMR The carbon spectrum will show distinct signals for the aromatic carbons, influenced by the positions of the substituents, as well as a signal for the carbonyl carbon of the amide.--INVALID-LINK--[4]
IR Characteristic peaks for N-H stretching of the amide, C=O stretching of the amide, and asymmetric and symmetric stretching of the nitro group will be prominent.--INVALID-LINK--[2]

Synthesis of this compound: A Foundational Protocol

The reliable synthesis of this compound is a prerequisite for its use as a versatile intermediate. The most common and efficient laboratory-scale synthesis starts from the readily available 4-chloro-3-nitrobenzoic acid. This two-step process involves the activation of the carboxylic acid followed by amidation.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This protocol is a self-validating system, where the successful formation of the intermediate acyl chloride is key to the high-yield final step.

Step 1: Acyl Chloride Formation

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1 equivalent).

  • Suspend the acid in thionyl chloride (SOCl₂) (approximately 5-10 equivalents). The use of excess thionyl chloride serves as both the reagent and the solvent.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This step is crucial as any remaining thionyl chloride will react violently with the ammonia in the next step. The resulting oily substance is the crude 4-chloro-3-nitrobenzoyl chloride.[5][6]

Step 2: Amidation

  • Cool the crude acyl chloride in an ice bath.

  • Slowly and cautiously add ice-cold concentrated ammonium hydroxide or bubble ammonia gas through the reaction mixture with vigorous stirring. This is a highly exothermic reaction and careful temperature control is essential to prevent side reactions.

  • A precipitate of this compound will form immediately.

  • Continue stirring for 15-30 minutes to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound.[5][6]

Synthesis_of_4_Chloro_3_nitrobenzamide start 4-Chloro-3-nitrobenzoic Acid intermediate 4-Chloro-3-nitrobenzoyl Chloride (in situ) start->intermediate Reflux reagent1 SOCl₂ (Thionyl Chloride) reagent1->intermediate product This compound intermediate->product Amidation reagent2 NH₃ (Ammonia) reagent2->product

Caption: Synthesis of this compound.

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The chloro, nitro, and amide groups each provide a handle for a variety of chemical transformations, making it a valuable scaffold for building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of the chloride with a range of nucleophiles, a key strategy for introducing diversity.

Application Example: Synthesis of Bioactive Aminobenzamides

A notable application is the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, an intermediate for more complex molecules.[7] Here, the chlorine atom is displaced by methylamine. This reaction is typically performed at elevated temperatures and pressures or in a polar aprotic solvent.

SNAr_Reaction start This compound product 4-(Methylamino)-3-nitrobenzamide derivative start->product SNAr reagent CH₃NH₂ (Methylamine) reagent->product

Caption: Nucleophilic Aromatic Substitution on this compound.

Reduction of the Nitro Group

The nitro group is readily reduced to an amine, which can then be further functionalized. This transformation is fundamental in the synthesis of many pharmaceutical agents, as the resulting amino group can participate in amide bond formation, reductive amination, or diazotization reactions.

Application Example: Synthesis of Anti-tumor Agents

A series of novel 4-substituted-3-nitrobenzamide derivatives have been synthesized and shown to possess potent anti-tumor activity against various cancer cell lines.[8] The synthetic strategy often involves the initial modification of the benzamide, followed by the reduction of the nitro group to an amine, which is then coupled with other moieties.

Experimental Protocol: Reduction of the Nitro Group
  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).

  • The reduction can be carried out using hydrogen gas (H₂) in a balloon or a Parr hydrogenator, or by transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 3-amino-4-chlorobenzamide, which can be used in the next step without further purification or can be purified by column chromatography or recrystallization.

Modification of the Amide Group

The primary amide of this compound can be N-alkylated or used in condensation reactions. For instance, it can be dehydrated to a nitrile or hydrolyzed back to the carboxylic acid under harsh conditions.

Application in the Synthesis of Bioactive Molecules

The true value of this compound is realized in its role as a precursor to a wide range of biologically active compounds. The benzamide moiety itself is a common feature in many approved drugs. Substituted benzamides have found applications as antipsychotics, anti-emetics, and gastroprokinetic agents.[9]

Precursor to Antimicrobial Agents

Derivatives of this compound are being explored for their antimicrobial properties. For example, by reducing the nitro group to an amine and then converting it to a thiourea, researchers have synthesized a series of 4-chloro-3-nitrophenylthiourea derivatives.[10] Several of these compounds exhibited high antibacterial activity against both standard and hospital-resistant strains, with some showing potent antitubercular activity.[10] The mechanism of action for some of these derivatives was found to be the inhibition of bacterial type II topoisomerases.[10]

Antimicrobial_Synthesis_Pathway start This compound step1 Reduction of Nitro Group start->step1 intermediate1 3-Amino-4-chlorobenzamide step1->intermediate1 step2 Conversion to Thiourea intermediate1->step2 product Antimicrobial Thiourea Derivatives step2->product

Caption: Synthetic pathway to antimicrobial agents.

Scaffold for Anti-inflammatory Drugs

The benzamide scaffold is also present in some non-steroidal anti-inflammatory drugs (NSAIDs).[11] The synthesis of novel substituted benzamides related to Parsalmide, an NSAID, has been reported. These compounds were evaluated for their activity on COX-1 and COX-2 enzymes.[11] The versatility of the this compound core allows for the introduction of various substituents to modulate the activity and selectivity of these potential anti-inflammatory agents.

Building Block for Anticancer Therapeutics

Perhaps one of the most promising areas of application for this compound is in the development of novel anticancer agents. As mentioned earlier, a series of 4-substituted-3-nitrobenzamide derivatives have demonstrated significant in vitro anti-tumor activity against human colon cancer (HCT-116), melanoma (MDA-MB435), and leukemia (HL-60) cell lines.[8] The structure-activity relationship studies in this research indicated that the nature of the substituent at the 4-position plays a crucial role in the observed biological activity.

Future Perspectives and Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers multiple avenues for synthetic elaboration. Its predictable reactivity and the potential for generating diverse libraries of compounds make it an invaluable tool for drug discovery and materials science. The applications highlighted in this guide, from antimicrobial and anti-inflammatory agents to promising anti-tumor compounds, underscore the vast potential that has yet to be fully tapped.

For researchers and drug development professionals, a deep understanding of the reactivity and synthetic potential of scaffolds like this compound is paramount. By leveraging the insights and protocols outlined in this guide, the scientific community can continue to build upon the foundation of this versatile molecule to develop the next generation of innovative therapeutics and advanced materials.

References

The Synthetic Versatility of 4-Chloro-3-nitrobenzamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics and functional materials. Among these, 4-Chloro-3-nitrobenzamide stands out as a pivotal intermediate, offering a unique combination of reactive sites that allow for precise and versatile chemical modifications. This technical guide provides an in-depth exploration of the synthesis and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₇H₅ClN₂O₃[1]
Molecular Weight 200.58 g/mol [1]
Melting Point 148-150 °C[2]
Boiling Point 315.6±27.0 °C (Predicted)[2]
Density 1.520±0.06 g/cm³ (Predicted)[2]
Appearance Off-white to pale yellow powder[3]
Storage Sealed in a dry place at room temperature[2]

Safety Information: this compound is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound.[4][5] Work should be conducted in a well-ventilated area or under a fume hood.[4][5]

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is typically a two-step process, commencing with the nitration of 4-chlorobenzoic acid to produce the key intermediate, 4-chloro-3-nitrobenzoic acid. This is followed by the amidation of the carboxylic acid to yield the final product.

Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid

The nitration of 4-chlorobenzoic acid is a classic electrophilic aromatic substitution reaction. The chloro group is an ortho-, para-director; however, the steric hindrance from the carboxylic acid group favors the substitution at the meta-position to the carboxyl group, which is ortho to the chloro group.

Reaction: 4-Chlorobenzoic Acid → 4-Chloro-3-nitrobenzoic Acid

Synthesis of 4-Chloro-3-nitrobenzoic Acid 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid 4-Chloro-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid 4-Chlorobenzoic Acid->4-Chloro-3-nitrobenzoic Acid Nitration HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->4-Chloro-3-nitrobenzoic Acid

Caption: Nitration of 4-chlorobenzoic acid.

Detailed Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-chlorobenzoic acid.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-chlorobenzoic acid, maintaining the temperature between 10 °C and 25 °C.[6]

  • After the addition is complete, allow the reaction to stir for several hours at room temperature.[6]

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry to obtain 4-chloro-3-nitrobenzoic acid.[6]

This method typically results in a high yield of the desired product.[6]

Step 2: Synthesis of this compound

There are two primary methods for the conversion of 4-chloro-3-nitrobenzoic acid to this compound:

Method A: Via Acyl Chloride Intermediate

This is a robust and widely used method that proceeds through the formation of a more reactive acyl chloride.

Reaction: 4-Chloro-3-nitrobenzoic Acid → 4-Chloro-3-nitrobenzoyl Chloride → this compound

Synthesis of this compound via Acyl Chloride 4-Chloro-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoyl Chloride 4-Chloro-3-nitrobenzoyl Chloride 4-Chloro-3-nitrobenzoic Acid->4-Chloro-3-nitrobenzoyl Chloride Acyl Chloride Formation Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->4-Chloro-3-nitrobenzoyl Chloride This compound This compound 4-Chloro-3-nitrobenzoyl Chloride->this compound Amidation Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->this compound Synthesis of this compound via Methyl Ester 4-Chloro-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid Methyl 4-chloro-3-nitrobenzoate Methyl 4-chloro-3-nitrobenzoate 4-Chloro-3-nitrobenzoic Acid->Methyl 4-chloro-3-nitrobenzoate Esterification Methanol / H+ Methanol / H+ Methanol / H+->Methyl 4-chloro-3-nitrobenzoate This compound This compound Methyl 4-chloro-3-nitrobenzoate->this compound Amidation Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->this compound

References

Crystal structure analysis of 4-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-3-nitrobenzamide

Executive Summary

This compound (4C3NBA) is a synthetic organic compound with significant potential as a building block in the development of novel pharmaceutical agents. Its molecular architecture, featuring chloro, nitro, and benzamide functionalities, presents a unique platform for designing molecules with specific biological activities. A thorough understanding of its three-dimensional structure at the atomic level is paramount for predicting its physicochemical properties, such as solubility and stability, which are critical determinants of bioavailability and formulation success in drug development. This guide provides a comprehensive analysis of the single-crystal X-ray structure of 4C3NBA, detailing the experimental workflow from synthesis to data refinement and offering an in-depth discussion of its molecular geometry and the supramolecular architecture governed by a network of intermolecular interactions.

Introduction: The Significance of Structural Analysis in Drug Design

In modern medicinal chemistry, the rational design of therapeutic agents relies heavily on understanding the structure-property relationships of molecules. Substituted benzamides are a well-established class of compounds found in numerous approved drugs, valued for their ability to engage in specific biological interactions. The introduction of chloro and nitro groups onto the benzamide scaffold, as seen in 4C3NBA, can significantly modulate a molecule's electronic properties and its capacity for intermolecular interactions, thereby influencing its biological target affinity and pharmacokinetic profile.[1][2]

Crystal structure analysis by single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the solid-state conformation of a molecule and its arrangement within a crystal lattice. This information is not merely academic; it provides critical insights into:

  • Solid-State Stability: The strength and nature of intermolecular forces dictate the stability of the crystalline form.

  • Polymorphism: The potential for a compound to exist in multiple crystalline forms, each with different properties.

  • Solubility and Dissolution Rate: Crystal packing directly impacts how readily a compound dissolves, a key factor for oral drug absorption.

This guide serves as a technical resource for researchers and scientists, elucidating the complete crystal structure analysis of 4C3NBA as a case study in applying fundamental crystallographic principles to a pharmaceutically relevant molecule.

Methodology: From Synthesis to Structure Determination

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals, followed by precise diffraction analysis.

Synthesis and Crystallization

The synthesis of 4C3NBA is achieved through a two-step process starting from 4-chloro-3-nitrobenzoic acid.[3][4] The choice of this specific precursor is strategic, as it already contains the required arrangement of chloro and nitro substituents on the benzene ring.[5]

Experimental Protocol: Synthesis

  • Acid Chloride Formation: 4-chloro-3-nitrobenzoic acid (0.32 mol) is suspended in thionyl chloride (180 ml). This mixture is heated at reflux for 5 hours. Thionyl chloride is a classic and efficient reagent for converting carboxylic acids to highly reactive acyl chlorides, facilitating the subsequent amidation.

  • Reaction Quenching: The reaction mixture is concentrated under vacuum to remove excess thionyl chloride, yielding an oily substance, the crude 4-chloro-3-nitrobenzoyl chloride.

  • Amidation: The resulting oil is carefully added to iced ammonia water (300 ml). The low temperature controls the exothermicity of the reaction. The acyl chloride reacts with ammonia to form the stable amide, precipitating the product from the aqueous solution.

  • Purification: The precipitate is collected by filtration and washed with water to remove inorganic byproducts. The crude product is then recrystallized from methanol.[3][4]

Experimental Protocol: Crystallization High-quality single crystals suitable for SC-XRD are obtained by the slow evaporation of a methanol solution of the purified 4C3NBA.[3][6] Slow evaporation is a crucial technique; it allows molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects and resulting in crystals large and perfect enough for diffraction studies.

Synthesis_Workflow A 4-Chloro-3-nitrobenzoic Acid B Thionyl Chloride (SOCl2) Reflux, 5h C 4-Chloro-3-nitrobenzoyl Chloride (Crude Intermediate) A->C Acylation D Iced Ammonia Water (NH4OH) E Precipitation & Filtration C->E Amidation F This compound (Crude Product) E->F G Recrystallization (Methanol) F->G H Purified 4C3NBA G->H I Slow Evaporation (Methanol Solution) H->I J Single Crystals for XRD I->J XRD_Workflow A Select & Mount Single Crystal B X-ray Diffraction (Mo Kα, 294 K) A->B C Collect Diffraction Intensity Data B->C D Data Reduction & Absorption Correction C->D E Structure Solution (e.g., SHELXS97) D->E F Initial Structural Model E->F G Structure Refinement (e.g., SHELXL97) F->G H Final Crystal Structure G->H Interactions cluster_0 Molecule A cluster_1 Molecule B A_NH Amide N-H B_NO2 Nitro O A_NH->B_NO2 N-H···O H-Bond (Primary Packing Motif) A_Ring Aromatic Ring (π-system) B_Ring Aromatic Ring (π-system) A_Ring->B_Ring π-π Stacking (Centroid distance ≈ 3.8 Å) A_CH Aromatic C-H B_CO Amide C=O A_CH->B_CO C-H···O H-Bond (Secondary Stabilization)

References

Role of 4-Chloro-3-nitrobenzamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3-nitrobenzamide as a Chemical Intermediate

Abstract

This compound (CAS No: 16588-06-0) is a pivotal chemical intermediate whose strategic importance in organic synthesis is anchored by its trifunctional molecular architecture. The presence of an amide, a chloro group, and a nitro group on the same benzene ring provides a versatile platform for a multitude of chemical transformations. This guide offers an in-depth exploration of this compound, detailing its physicochemical properties, synthesis protocols, and its critical role in the construction of complex, high-value molecules, particularly within the pharmaceutical industry. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage this intermediate in their synthetic endeavors.

Introduction and Physicochemical Profile

This compound is a substituted aromatic compound that presents as an off-white to pale yellow powder.[1] Its utility as an intermediate stems from the distinct reactivity of its three functional groups. The nitro group can be readily reduced to an amine, the chloro group can be displaced via nucleophilic aromatic substitution, and the amide group can undergo various reactions or be maintained as a key structural feature in the final product. This multifunctionality allows for sequential and regioselective modifications, making it a valuable building block in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 16588-06-0[2][3]
Molecular Formula C₇H₅ClN₂O₃[2][3]
Molecular Weight 200.58 g/mol [2][3]
Appearance White to Yellow to Green powder to crystal[1]
Melting Point 148-150 °C[3]
Boiling Point (Predicted) 315.6 ± 27.0 °C[3]
Density (Predicted) 1.520 ± 0.06 g/cm³[3]
IUPAC Name This compound[2]
SMILES C1=CC(=C(C=C1C(=O)N)--INVALID-LINK--[O-])Cl[2]

Synthesis of this compound

The primary industrial synthesis of this compound originates from its corresponding carboxylic acid, 4-Chloro-3-nitrobenzoic acid. The overall process involves two key stages: the nitration of p-chlorobenzoic acid and the subsequent amidation of the resulting product.

G A p-Chlorobenzoic Acid B 4-Chloro-3-nitrobenzoic Acid A->B HNO₃ / H₂SO₄ C 4-Chloro-3-nitrobenzoyl Chloride B->C SOCl₂ D This compound C->D NH₃ / H₂O

Caption: Synthesis pathway of this compound.

Stage 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid

The foundational step is the regioselective nitration of 4-chlorobenzoic acid. The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. The directing effects combine to favor nitration at the position ortho to the chlorine and meta to the carboxylic acid.

Experimental Protocol:

  • Step 1: Reaction Setup. To a 2-liter, 3-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 680 ml of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.[4]

  • Step 2: Cooling. Cool the stirred mixture to 0°C using an ice bath.[4]

  • Step 3: Nitration. Prepare a nitrating mixture of concentrated nitric acid (216 ml) and concentrated sulfuric acid (216 ml). Add this mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 10°C and 25°C.[4] Causality Note: Careful temperature control is critical to prevent over-nitration and the formation of unwanted byproducts.

  • Step 4: Reaction Completion. After the addition is complete, raise the temperature to 37°C and stir for 10-14 hours to ensure the reaction goes to completion.[4]

  • Step 5: Isolation. Pour the reaction mixture over crushed ice. The product, 4-chloro-3-nitrobenzoic acid, will precipitate. Collect the solid by filtration and dry. The expected yield is approximately 98%.[4]

Stage 2: Amidation to this compound

The conversion of the carboxylic acid to the primary amide is typically achieved via an acid chloride intermediate to enhance reactivity.

Experimental Protocol:

  • Step 1: Formation of Acyl Chloride. Suspend 4-chloro-3-nitrobenzoic acid (0.32 mol) in thionyl chloride (180 ml) and heat at reflux for 5 hours.[5] Causality Note: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, facilitating the subsequent nucleophilic attack by ammonia.

  • Step 2: Removal of Excess Reagent. Concentrate the mixture under vacuum to remove excess thionyl chloride, yielding an oily substance which is the crude 4-chloro-3-nitrobenzoyl chloride.[5]

  • Step 3: Amidation. Add ice-cold ammonia water (300 ml) to the crude acyl chloride and cool to room temperature. A precipitate of this compound will form.[5]

  • Step 4: Purification. Collect the precipitate by filtration and wash with water. The pure compound can be obtained by recrystallization from methanol.[5]

Core Utility as a Chemical Intermediate

The true value of this compound lies in its capacity to serve as a scaffold for building more complex molecules. The differential reactivity of its functional groups allows for selective chemical modifications. The most common and impactful transformations are the reduction of the nitro group and the substitution of the chloro group.

G cluster_0 Key Transformations cluster_1 Key Intermediates cluster_2 Pharmaceutical Scaffolds A This compound B 3-Amino-4-chlorobenzamide A->B Reduction (e.g., H₂, Pd/C) C 4-Amino-3-nitrobenzamide (via Nu substitution) A->C Amination (e.g., R-NH₂) D Benzimidazole Derivatives B->D Cyclization E Fused Heterocyclic Systems (e.g., for PARP inhibitors) B->E Further Elaboration

Caption: Key synthetic transformations of this compound.

Reduction of the Nitro Group: Access to 3-Amino-4-chlorobenzamide

The reduction of the nitro group to a primary amine is one of the most synthetically valuable transformations of this intermediate. This reaction yields 3-amino-4-chlorobenzamide, a diamine derivative that is a precursor to various heterocyclic structures, including those found in pharmaceuticals.[6]

Experimental Protocol (General Method for Nitroarene Reduction):

  • Step 1: Catalyst Suspension. In a hydrogenation vessel, suspend this compound in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount (e.g., 5-10 mol%) of palladium on carbon (Pd/C).

  • Step 2: Hydrogenation. Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Step 3: Reaction Monitoring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Step 4: Workup. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Step 5: Isolation. Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-chlorobenzamide, which can be further purified by recrystallization.[7]

This resulting ortho-chloroaniline derivative is a key building block for synthesizing fused heterocyclic systems, which are common motifs in active pharmaceutical ingredients (APIs).[8]

Nucleophilic Aromatic Substitution of the Chloro Group

The chlorine atom on the ring is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the adjacent nitro group. This allows for the introduction of various nucleophiles, most commonly amines.

Example Application: Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide While this specific product is derived from the corresponding benzoic acid, the principle of displacing the activated chlorine with an amine is directly applicable. A patented process describes reacting 4-chloro-3-nitrobenzoic acid with methylamine to generate 4-methylamino-3-nitrobenzoic acid, demonstrating the feasibility of this substitution.[9] Applying this logic to the amide would involve reacting this compound with an amine (e.g., methylamine) under heat to displace the chloride and form a 4-(alkylamino)-3-nitrobenzamide derivative.

Application in Drug Development: A Precursor to PARP Inhibitors

While many published synthesis routes for PARP inhibitors like Olaparib and Rucaparib start from the corresponding benzoic acid (4-chloro-3-nitrobenzoic acid), the underlying chemical transformations highlight the importance of the 4-chloro-3-nitrobenzoyl scaffold.[8][10][11][12] The conversion of this scaffold into key fragments of these complex anticancer drugs underscores its relevance to medicinal chemistry and process development. The intermediates derived from this compound are structurally analogous and crucial for accessing the core structures of these important therapies.[13][14]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[2][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a dust mask or work in a well-ventilated area.[16]

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[15][16]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[3][16]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[16]

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its strategic placement of three distinct functional groups provides a rich platform for synthetic chemists to perform selective and high-yield transformations. From the fundamental reduction of its nitro group to create key amine building blocks to the substitution of its activated chloro group, this compound serves as a gateway to a wide array of complex molecules. Its implicit role in the synthesis of advanced pharmaceuticals, such as PARP inhibitors, solidifies its status as a critical component in the modern drug development pipeline. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this compound in their synthetic programs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-3-nitrobenzamide from 4-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-nitrobenzamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motifs, a chlorinated and nitrated benzene ring coupled with an amide functional group, make it a versatile building block for introducing specific functionalities into larger, more complex molecules. This document provides a comprehensive guide for the synthesis of this compound from 4-chloro-3-nitrobenzoic acid, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol herein is designed to be robust and reproducible, with a focus on the underlying chemical principles to ensure both safety and success.

The synthetic strategy involves a two-step process: the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by amidation. This approach is a cornerstone of organic synthesis, offering high yields and product purity.

Mechanistic Insights

The conversion of a carboxylic acid to a benzamide derivative proceeds through a nucleophilic acyl substitution mechanism. However, the direct reaction of a carboxylic acid with an amine is often inefficient as the basic amine can deprotonate the acidic carboxylic acid, forming a stable and unreactive carboxylate salt.[1] To circumvent this, the carboxylic acid is first activated by converting it into a more electrophilic species, an acyl chloride.

Step 1: Acyl Chloride Formation

Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[2] This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, which ultimately leads to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the chloride ion, acting as a nucleophile, attacks the carbonyl carbon.[1][3] The reaction is driven forward by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture.[4]

Step 2: Amidation

The resulting 4-chloro-3-nitrobenzoyl chloride is a highly reactive acylating agent. The subsequent amidation step involves the nucleophilic attack of ammonia (or an amine) on the electrophilic carbonyl carbon of the acyl chloride.[5] This addition is followed by the elimination of a chloride ion, yielding the desired amide.[5][6] The reaction is typically rapid and exothermic.

Experimental Workflow Diagram

G cluster_prep Acyl Chloride Formation cluster_amidation Amidation cluster_workup Workup & Purification A 4-Chloro-3-nitrobenzoic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 4-Chloro-3-nitrobenzoyl Chloride (in situ) C->D Formation of Acyl Chloride (Gaseous byproducts: SO₂, HCl) F Precipitation D->F E Ice-cold Ammonia Water E->F G Filtration F->G Collection of Crude Product H Washing with Water G->H I Recrystallization (Methanol) H->I J Drying I->J K This compound (Pure Product) J->K

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures and has been optimized for laboratory-scale synthesis.[7][8]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-3-nitrobenzoic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
Ammonia solution (28-30%)ACS reagentFisher Scientific
MethanolACS reagent, ≥99.8%VWR
Deionized waterMillipore
Ice
Equipment
  • Round-bottom flask (250 mL) with a reflux condenser and a gas outlet to a scrubber

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker (500 mL)

  • Büchner funnel and flask

  • Filter paper

  • Crystallizing dish

  • Oven

Safety Precautions

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. [9][10][11] It is a lachrymator and can cause severe burns upon contact with skin and eyes.[10][12][13] All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[10][11] A scrubber containing a sodium hydroxide solution should be used to neutralize the HCl and SO₂ gases produced during the reaction.

Step-by-Step Procedure
Part 1: Synthesis of 4-Chloro-3-nitrobenzoyl Chloride
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol).

  • In a fume hood, carefully add thionyl chloride (15 mL, 206 mmol) to the flask. Caution: The reaction is exothermic and releases toxic gases (HCl and SO₂). Ensure the gas outlet of the condenser is connected to a gas trap/scrubber.

  • Slowly heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle and maintain reflux for 3-5 hours.[7] The progress of the reaction can be monitored by the cessation of gas evolution. The solid benzoic acid derivative will gradually dissolve as it is converted to the liquid acyl chloride.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. This will leave the crude 4-chloro-3-nitrobenzoyl chloride as an oily residue.[7]

Part 2: Synthesis of this compound
  • Prepare a beaker with 150 mL of ice-cold concentrated ammonia water.[7]

  • Slowly and carefully add the crude 4-chloro-3-nitrobenzoyl chloride dropwise to the stirred, ice-cold ammonia solution. Caution: This reaction is highly exothermic. Maintain the temperature of the ammonia solution below 10°C by adding more ice if necessary.

  • A precipitate of this compound will form immediately.[7]

  • Continue stirring the mixture for an additional 30 minutes in the ice bath to ensure complete reaction.

Part 3: Purification
  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium chloride and excess ammonia.

  • The crude product can be further purified by recrystallization.[7][14] Methanol is a suitable solvent for this purpose.[7]

  • Dissolve the crude product in a minimum amount of hot methanol.[15]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[14][15]

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Dry the purified this compound in an oven at 60-70°C to a constant weight.

Expected Yield and Characterization
  • Expected Yield: 80-90%

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 178-180 °C

  • Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[16][17][18][19]

Data Summary

ParameterValue
Starting Material4-Chloro-3-nitrobenzoic acid
Molecular Weight of Starting Material201.56 g/mol [19]
Reagent 1Thionyl Chloride (SOCl₂)
Reagent 2Concentrated Ammonia Solution
Reaction Time (Acyl Chloride Formation)3-5 hours[7]
Reaction TemperatureReflux (approx. 80-90°C)
Purification MethodRecrystallization from Methanol[7]
Final ProductThis compound
Molecular Weight of Final Product200.58 g/mol [18]
Expected Yield80-90%
Melting Point178-180 °C

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-chloro-3-nitrobenzoic acid. By understanding the underlying reaction mechanisms and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable chemical intermediate. The provided step-by-step procedure, coupled with the data summary and characterization guidelines, ensures a high probability of a successful and reproducible synthesis.

References

Application Note: A Protocol for the Purification of 4-Chloro-3-nitrobenzamide via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the purification of 4-chloro-3-nitrobenzamide, a key intermediate in various synthetic pathways, through the technique of recrystallization. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles that govern the purification process. This application note is intended to equip researchers with the necessary knowledge to achieve high-purity this compound, a critical requirement for downstream applications in pharmaceutical and agrochemical research.

Introduction: The Imperative for Purity

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in subsequent biological assays. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[2] This application note will detail a robust protocol for the recrystallization of this compound, providing both the "how" and the "why" for each step.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] An ideal recrystallization solvent will exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility such that they can be filtered out from the hot solution.

  • A boiling point below the melting point of the target compound to prevent "oiling out."

  • Chemical inertness towards the target compound.

  • Volatility for easy removal from the purified crystals.

The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving the impurities dissolved in the mother liquor.

Solvent Selection: A Rational Approach

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For this compound, a polar molecule, polar solvents are generally good candidates. Based on the solubility of structurally similar compounds like 4-chloro-3-nitrobenzoic acid and 4-chloro-3-nitro-benzenesulfonamide, which are soluble in polar organic solvents like methanol, ethanol, and acetone, these are excellent starting points for solvent screening.[3][4][5][6] One study explicitly mentions the purification of this compound by crystallization from methanol.

A preliminary solvent screening is recommended to identify the optimal solvent. The following table summarizes the expected solubility characteristics of this compound in common laboratory solvents.

SolventPolarityBoiling Point (°C)Expected Solubility (at RT)Expected Solubility (at BP)Suitability
WaterHigh100Very LowLowPoor (as a single solvent)
MethanolHigh65Sparingly SolubleSolubleExcellent
EthanolHigh78Sparingly SolubleSolubleVery Good
IsopropanolMedium82LowModerately SolubleGood
AcetoneMedium56SolubleVery SolubleFair (may have high solubility at RT)
Ethyl AcetateMedium77LowModerately SolubleGood
TolueneLow111Very LowSparingly SolublePoor
HexaneLow69InsolubleInsolublePoor (can be used as an anti-solvent)

Rationale for Methanol as the Recommended Solvent:

Based on available data and the principles of "like dissolves like," methanol is an excellent choice for the recrystallization of this compound. It is a polar solvent capable of hydrogen bonding with the amide and nitro groups of the target molecule, leading to good solubility at its boiling point. Upon cooling, the solubility is expected to decrease significantly, allowing for good recovery of the purified crystals.

Experimental Protocol: A Step-by-Step Guide

This protocol details the purification of this compound using methanol as the recrystallization solvent.

4.1. Materials and Equipment:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Spatula

  • Ice bath

4.2. Safety Precautions:

  • This compound is an irritant and may cause an allergic skin reaction. It also causes serious eye irritation.[7]

  • Methanol is flammable and toxic.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

4.3. Recrystallization Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot methanol and stir A->B Heat on hot plate C If insoluble impurities are present, perform hot gravity filtration B->C D Allow filtrate to cool slowly to RT B->D If no insoluble impurities C->D E Cool in an ice bath to maximize crystal formation D->E F Collect crystals by vacuum filtration E->F G Wash with ice-cold methanol F->G H Dry crystals under vacuum G->H

Caption: Workflow for the purification of this compound by recrystallization.

4.4. Detailed Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • In a separate Erlenmeyer flask, heat methanol to its boiling point on a hot plate.

    • Carefully add the hot methanol to the flask containing the crude solid in small portions while stirring. Continue adding the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Drying:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold methanol.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

    • Transfer the purified crystals to a clean, pre-weighed watch glass and allow them to dry completely in a vacuum oven or a desiccator.

  • Characterization:

    • Once dry, determine the mass of the purified this compound and calculate the percent recovery.

    • Measure the melting point of the purified crystals. A sharp melting point close to the literature value (148-150°C) is an indicator of high purity.

Troubleshooting

ProblemPossible CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.Ensure the solvent's boiling point is below 148°C. Allow the solution to cool more slowly.
No Crystal Formation Too much solvent was added, or the solution is supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod or add a seed crystal.
Low Recovery Too much solvent was used, the solution was not cooled sufficiently, or the crystals were washed with too much cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure adequate cooling time in the ice bath. Use a minimal amount of ice-cold solvent for washing.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly as it can adsorb the product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles of solvent selection and the rationale behind each step, researchers can effectively and efficiently obtain high-purity material essential for successful downstream applications. The provided protocol, centered on the use of methanol, is a robust starting point, and the principles discussed can be applied to adapt the procedure for other solvent systems if necessary.

References

Application Notes and Protocols for the Utilization of 4-Chloro-3-nitrobenzamide in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in the field of drug development on the strategic use of 4-Chloro-3-nitrobenzamide as a versatile starting material for the synthesis of novel agrochemicals. This document outlines detailed synthetic protocols, the scientific rationale behind experimental designs, and methods for the development of potential insecticides, fungicides, and herbicides.

Introduction: this compound as a Privileged Scaffold

This compound (CAS No: 16588-06-0) is a synthetically valuable building block in the design of new agrochemicals.[1] Its aromatic scaffold is decorated with three key functional groups—a chloro group, a nitro group, and a benzamide moiety—each offering distinct opportunities for chemical modification. The electron-withdrawing nature of the nitro and chloro groups activates the benzene ring for certain transformations, while the nitro group itself can be readily converted into an amino group, a crucial step in the synthesis of many biologically active molecules. The amide functionality provides a handle for further derivatization. These features make this compound a strategic starting point for generating diverse libraries of compounds for screening and development in the agrochemical sector.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16588-06-0[5]
Molecular Formula C₇H₅ClN₂O₃[5]
Molecular Weight 200.58 g/mol [5]
Appearance White to pale yellow powder/crystal[1][3]
Melting Point 148-150 °C[6]
Purity >98.0% (GC)[3]

Application in Insecticide Development: Towards Anthranilic Diamide Analogs

A significant class of modern insecticides, the anthranilic diamides, function as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells and ultimately, paralysis and death of the target pest.[7][8][9][10] These insecticides are highly effective against a range of lepidopteran pests. A key structural feature of these molecules is the anthranilamide core. Through a straightforward reduction of the nitro group, this compound can be converted to 2-amino-4-chlorobenzamide, a direct precursor to novel anthranilic diamide analogs.

Rationale for Synthetic Approach

The proposed synthetic pathway hinges on two critical transformations:

  • Selective Reduction of the Nitro Group: The conversion of the nitro group to an amine is paramount. Catalytic hydrogenation is a clean and efficient method for this transformation.[11][12][13][14] The choice of catalyst and reaction conditions is crucial to avoid unwanted side reactions, such as dehalogenation.

  • Amide Bond Formation: The newly formed amino group can then be coupled with a suitable carboxylic acid, typically a substituted N-pyridylpyrazole carboxylic acid, which is a common component of commercial anthranilic diamide insecticides, to form the final diamide structure.[7][8][15] This is achieved using standard peptide coupling reagents.

Experimental Protocols

Protocol 2.2.1: Synthesis of 2-Amino-4-chlorobenzamide (Intermediate 1)

  • Materials:

    • This compound (1.0 eq)

    • Palladium on carbon (10 wt. %, 0.05 eq)

    • Methanol (or Ethanol) as solvent

    • Hydrogen gas (H₂)

    • Celatom® or diatomaceous earth for filtration

  • Procedure:

    • To a hydrogenation vessel, add this compound and methanol.

    • Carefully add 10% Pd/C catalyst to the suspension.

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celatom® to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-chlorobenzamide. The product can be purified further by recrystallization if necessary.

Protocol 2.2.2: Synthesis of a Novel Anthranilic Diamide Analog (Illustrative Example)

  • Materials:

    • 2-Amino-4-chlorobenzamide (Intermediate 1, 1.0 eq)

    • A substituted N-pyridylpyrazole carboxylic acid (e.g., 1-(3-chloropyridin-2-yl)-3-cyano-1H-pyrazole-5-carboxylic acid, 1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a similar coupling agent (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) as solvent

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the substituted N-pyridylpyrazole carboxylic acid, EDC, and HOBt in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add 2-amino-4-chlorobenzamide (Intermediate 1) to the reaction mixture, followed by the dropwise addition of DIPEA.

    • Continue stirring at room temperature and monitor the reaction by TLC or HPLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired anthranilic diamide analog.

Visualization of the Synthetic Workflow

Agrochemical_Synthesis cluster_insecticide Insecticide Synthesis Workflow start This compound intermediate 2-Amino-4-chlorobenzamide start->intermediate Nitro Reduction product Anthranilic Diamide Analog intermediate->product Amide Coupling reagent1 H2, Pd/C reagent1->start reagent2 Substituted N-pyridylpyrazole carboxylic acid + Coupling Agents reagent2->intermediate

Caption: Synthetic pathway from this compound to a potential anthranilic diamide insecticide.

Application in Fungicide Development: Exploring Novel Benzamide Derivatives

Benzamide fungicides, particularly those acting as Succinate Dehydrogenase Inhibitors (SDHIs), are a cornerstone of modern disease management in agriculture.[16][17][18] They disrupt the fungal respiratory chain, leading to a cessation of energy production and fungal death. The benzamide scaffold of this compound can be elaborated to explore new chemical space within this class of fungicides.

Rationale for Synthetic Approach

The primary amide of this compound can be N-substituted with various alkyl or aryl groups. This modification can significantly influence the molecule's lipophilicity, steric profile, and ultimately, its binding affinity to the target enzyme. The synthesis involves a standard N-alkylation or N-arylation reaction.

Experimental Protocol

Protocol 3.2.1: Synthesis of an N-Substituted-4-chloro-3-nitrobenzamide Analog

  • Materials:

    • This compound (1.0 eq)

    • A suitable alkyl or benzyl halide (e.g., benzyl bromide, 1.1 eq)

    • A strong base (e.g., sodium hydride, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF as solvent

  • Procedure:

    • To a dry flask under an inert atmosphere, add this compound and anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add the alkyl or benzyl halide dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visualization of the Synthetic Workflow

Fungicide_Synthesis cluster_fungicide Fungicide Synthesis Workflow start_f This compound product_f N-Substituted Benzamide Fungicide Analog start_f->product_f N-Alkylation/Arylation reagent_f Alkyl/Benzyl Halide + Base reagent_f->start_f

Caption: Synthesis of a potential N-substituted benzamide fungicide from this compound.

Application in Herbicide Development: N-Benzyl Benzamide Analogs

Recent patent literature has highlighted the herbicidal activity of certain N-benzyl benzamide derivatives.[19][20][21] These compounds can be readily synthesized from this compound, providing a direct route to novel herbicidal candidates.

Rationale for Synthetic Approach

The synthesis involves the formation of an amide bond between the carboxylic acid derived from this compound and a substituted benzylamine. This requires the initial hydrolysis of the amide in this compound to the corresponding carboxylic acid, followed by conversion to an acyl chloride and subsequent reaction with a benzylamine.

Experimental Protocols

Protocol 4.2.1: Synthesis of 4-Chloro-3-nitrobenzoic Acid (Intermediate 2)

  • Materials:

    • This compound (1.0 eq)

    • Aqueous sodium hydroxide solution (e.g., 10 M)

    • Concentrated hydrochloric acid

  • Procedure:

    • Suspend this compound in the aqueous sodium hydroxide solution.

    • Heat the mixture to reflux and maintain until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and dry to yield 4-chloro-3-nitrobenzoic acid.

Protocol 4.2.2: Synthesis of an N-Benzyl-4-chloro-3-nitrobenzamide Analog

  • Materials:

    • 4-Chloro-3-nitrobenzoic acid (Intermediate 2, 1.0 eq)

    • Thionyl chloride (SOCl₂) (excess)

    • A substituted benzylamine (1.0 eq)

    • Triethylamine or another base (1.2 eq)

    • Anhydrous dichloromethane (DCM) as solvent

  • Procedure:

    • In a flask equipped with a reflux condenser, add 4-chloro-3-nitrobenzoic acid and an excess of thionyl chloride.

    • Heat the mixture to reflux for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-chloro-3-nitrobenzoyl chloride.

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the substituted benzylamine and triethylamine in anhydrous DCM.

    • Add the benzylamine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Visualization of the Synthetic Workflow

Herbicide_Synthesis cluster_herbicide Herbicide Synthesis Workflow start_h This compound intermediate_h 4-Chloro-3-nitrobenzoic Acid start_h->intermediate_h Hydrolysis product_h N-Benzyl Benzamide Herbicide Analog intermediate_h->product_h Amide Formation reagent_h1 NaOH, H2O, Heat reagent_h1->start_h reagent_h2 1. SOCl2 2. Substituted Benzylamine reagent_h2->intermediate_h

Caption: Synthetic route to a potential N-benzyl benzamide herbicide starting from this compound.

Analytical Methods for Monitoring and Characterization

The progress of the described synthetic transformations and the purity of the resulting compounds should be monitored and confirmed using standard analytical techniques.

Table 2: Recommended Analytical Techniques

TechniqueApplication
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion and product purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile intermediates and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation of intermediates and final products.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm elemental composition.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. The nitroaromatic compounds can be toxic, and care should be taken to avoid inhalation, ingestion, and skin contact.[5]

References

Application Note: Structural Characterization of 4-Chloro-3-nitrobenzamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of NMR in Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] The principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[2][3][4] Nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, they align in specific orientations. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation and emission of energy are detected as an NMR signal.[1][2]

The precise frequency at which a nucleus resonates, known as its chemical shift (δ), is highly sensitive to its local electronic environment. This allows chemists to distinguish between different atoms within a molecule. Furthermore, through-bond interactions between neighboring nuclei, known as spin-spin coupling, cause signals to split into distinct patterns (multiplicities), revealing information about the connectivity of atoms.[3] This application note provides a comprehensive protocol for the characterization of 4-Chloro-3-nitrobenzamide, a substituted benzene derivative, using both ¹H and ¹³C NMR spectroscopy.

Analyte of Interest: this compound

This compound (C₇H₅ClN₂O₃, Molar Mass: 200.58 g/mol ) is an organic compound featuring a benzene ring substituted with three different functional groups: a chloro group, a nitro group, and a carboxamide group.[5] The relative positions of these substituents are critical to the molecule's chemical properties and potential applications. NMR spectroscopy serves as the definitive method to confirm this specific substitution pattern and overall molecular integrity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Sample (5-50 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer (≥400 MHz) transfer->spectrometer acquire_H1 Acquire ¹H Spectrum process Process Spectra (FT, Phasing, Baseline) acquire_H1->process acquire_C13 Acquire ¹³C Spectrum acquire_C13->process spectrometer->acquire_H1 spectrometer->acquire_C13 analyze_H1 Analyze ¹H Data (δ, J, Integration) process->analyze_H1 analyze_C13 Analyze ¹³C Data (δ, Number of Signals) process->analyze_C13 structure Confirm Structure of This compound analyze_H1->structure analyze_C13->structure

References

Application Notes and Protocols for the Derivatization of 4-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Chloro-3-nitrobenzamide in Medicinal Chemistry

This compound is a key starting material in drug discovery and development. Its strategic value lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical modifications. The electron-deficient aromatic ring, activated by the ortho-nitro group, makes the chloro-substituent a prime site for nucleophilic aromatic substitution (SNAr). The nitro group itself can be readily reduced to an amine, providing a vector for further functionalization. Furthermore, the chloro group can participate in modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and C-N linkages.

This guide provides an in-depth exploration of the primary derivatization strategies for this compound, complete with detailed experimental protocols. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns. The derivatives of this compound are instrumental in the synthesis of a variety of bioactive molecules, including potent enzyme inhibitors for cancer therapy.[1][2]

I. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chloro-substituent of this compound is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group. This activating effect stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution reaction.[3][4] This makes SNAr a robust method for introducing a wide range of functionalities at the C4-position.

Causality of Experimental Design for SNAr:
  • Nucleophile Choice: A wide array of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiolates. The nucleophilicity of the reagent will dictate the reaction conditions required.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically preferred. These solvents are effective at solvating the nucleophile and the intermediate complex, thereby accelerating the reaction.

  • Base: When using amine nucleophiles, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to scavenge the HCl generated during the reaction. For alkoxide and thiolate nucleophiles, the corresponding sodium or potassium salt is typically used.

  • Temperature: The reaction temperature is dependent on the reactivity of the nucleophile. While some highly reactive nucleophiles may react at or near room temperature, less reactive ones may require heating to achieve a reasonable reaction rate.

Protocol 1: SNAr with a Secondary Amine (Morpholine)

This protocol details the synthesis of 4-(morpholin-4-yl)-3-nitrobenzamide, a common intermediate in the synthesis of various bioactive compounds.

Materials:

  • This compound

  • Morpholine

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Under an inert atmosphere, add anhydrous DMF to dissolve the starting material.

  • Add morpholine (1.2 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the product under vacuum to obtain 4-(morpholin-4-yl)-3-nitrobenzamide.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Morpholine1.2Nucleophile
Triethylamine1.5HCl Scavenger
DMF-Solvent

dot

sn_ar_workflow start Start: this compound reagents Add Morpholine & TEA in DMF start->reagents Step 1-3 reaction Heat to 80-90°C (4-6 hours) reagents->reaction Step 4 workup Aqueous Workup & Precipitation reaction->workup Step 5-6 purification Filtration & Washing workup->purification Step 7-8 product End: 4-(morpholin-4-yl)-3-nitrobenzamide purification->product Step 9

Caption: Workflow for SNAr with Morpholine.

II. Reduction of the Nitro Group

The nitro group of this compound and its derivatives can be selectively reduced to a primary amine, which opens up a vast array of subsequent chemical transformations. This newly formed amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings, such as benzimidazoles.[5][6]

Causality of Experimental Design for Nitro Reduction:
  • Reducing Agent: The choice of reducing agent is critical for achieving chemoselectivity.

    • Catalytic Hydrogenation (e.g., H₂/Pd/C): This is a clean and efficient method, often providing high yields of the desired amine.[7][8][9] However, it is important to note that under certain conditions, prolonged reaction times or higher pressures can lead to the hydrodechlorination of the C-Cl bond.

    • Chemical Reductants (e.g., Sodium Dithionite, Tin(II) Chloride): These reagents are often milder and can offer better chemoselectivity, preserving the chloro-substituent. Sodium dithionite is a particularly attractive option due to its low cost and operational simplicity.[10][11][12][13]

  • Solvent System: The choice of solvent depends on the reducing agent. For catalytic hydrogenation, polar protic solvents like ethanol or methanol are commonly used. For reductions with sodium dithionite, a mixture of an organic solvent and water is typically employed to dissolve both the substrate and the reducing agent.

Protocol 2: Chemoselective Nitro Reduction using Sodium Dithionite

This protocol describes the reduction of the nitro group in a 4-substituted-3-nitrobenzamide derivative to yield the corresponding 3-amino-4-substituted-benzamide.

Materials:

  • 4-Substituted-3-nitrobenzamide (e.g., 4-(morpholin-4-yl)-3-nitrobenzamide from Protocol 1)

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Standard laboratory glassware

Step-by-Step Procedure:

  • In a round-bottom flask, suspend the 4-substituted-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Heat the suspension to reflux with vigorous stirring to ensure good mixing.

  • In a separate beaker, dissolve sodium dithionite (3.0-4.0 eq) in water.

  • Add the aqueous solution of sodium dithionite dropwise to the refluxing suspension of the nitro compound over a period of 30-60 minutes.

  • Continue to reflux the reaction mixture for 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 3-amino-4-substituted-benzamide.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

ReagentMolar Eq.Purpose
4-Substituted-3-nitrobenzamide1.0Starting Material
Sodium Dithionite3.0-4.0Reducing Agent
Ethanol/Water-Solvent System

dot

nitro_reduction_workflow start Start: 4-Substituted- 3-nitrobenzamide reagents Suspend in EtOH/H₂O & Heat to Reflux start->reagents Step 1-2 addition Add aq. Na₂S₂O₄ Dropwise reagents->addition Step 3-4 reaction Reflux for 1-2 hours addition->reaction Step 5 workup Solvent Removal & Extraction reaction->workup Step 6-9 purification Drying & Concentration workup->purification Step 10-11 product End: 3-Amino-4-substituted- benzamide purification->product Step 12

Caption: Workflow for Chemoselective Nitro Reduction.

III. Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent of this compound can also serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations allow for the formation of C-C and C-N bonds, respectively, providing access to a vast chemical space of derivatized compounds.

Protocol 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester.[14][15][16][17] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.

Causality of Experimental Design for Suzuki Coupling:

  • Catalyst System: A palladium(0) source and a suitable ligand are required. For challenging substrates like aryl chlorides, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step. Pre-formed palladium-ligand complexes are also highly effective.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed. Water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

Step-by-Step Procedure (Adapted from general protocols):

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system consisting of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

ComponentMolar Eq./mol%Purpose
This compound1.0Starting Material
Arylboronic Acid1.2-1.5Coupling Partner
Palladium Catalyst1-5 mol%Catalyst
Ligand (if needed)2-10 mol%Catalyst Activation
Base (e.g., K₂CO₃)2.0-3.0Boronic Acid Activation
Solvent-Reaction Medium
Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds between an aryl halide and an amine.[18][19][20][21] This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl derivatives of this compound.

Causality of Experimental Design for Buchwald-Hartwig Amination:

  • Catalyst System: Similar to the Suzuki coupling, a palladium source and a specialized ligand are essential. Sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands are highly effective for the amination of aryl chlorides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases.

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are necessary to prevent quenching of the strong base.

Step-by-Step Procedure (Adapted from general protocols):

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine (1.1-1.3 eq) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

ComponentMolar Eq./mol%Purpose
This compound1.0Starting Material
Amine1.1-1.3Coupling Partner
Palladium Pre-catalyst1-3 mol%Catalyst
Base (e.g., NaOtBu)1.2-1.5Amine Deprotonation
Solvent-Reaction Medium

dot

cross_coupling_logic start This compound decision Desired Bond Formation? start->decision suzuki Suzuki-Miyaura Coupling (Protocol 3) decision->suzuki C-C Bond buchwald Buchwald-Hartwig Amination (Protocol 4) decision->buchwald C-N Bond suzuki_product 4-Aryl-3-nitrobenzamide suzuki->suzuki_product buchwald_product 4-(Amino)-3-nitrobenzamide buchwald->buchwald_product

Caption: Decision tree for cross-coupling reactions.

IV. Applications in Drug Development: Synthesis of Bioactive Scaffolds

The derivatives of this compound are valuable precursors for the synthesis of complex heterocyclic structures with significant biological activity. A prominent example is their use in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted cancer therapies. Additionally, the 3-amino-4-substituted-benzamide derivatives can be used to construct benzimidazole-containing compounds, which are known to exhibit a wide range of pharmacological properties.[5][22]

The general synthetic strategy involves an initial SNAr or cross-coupling reaction at the C4-position, followed by the reduction of the nitro group. The resulting ortho-amino-substituted benzamide can then undergo intramolecular cyclization or further functionalization to yield the desired bioactive scaffold. This modular approach allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

V. Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of complex organic molecules. The distinct reactivity of its functional groups allows for a systematic and predictable derivatization strategy. By understanding the principles behind nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions, researchers can effectively utilize this starting material to access novel chemical entities with potential therapeutic applications. The protocols provided in this guide serve as a robust starting point for the exploration of the rich chemistry of this compound and its derivatives.

References

Application Note: A Two-Stage Synthetic Protocol for Azo Dyes Utilizing 4-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a comprehensive, two-stage protocol for the synthesis of azo dyes originating from 4-Chloro-3-nitrobenzamide. As this starting material is not a primary aromatic amine, it cannot directly undergo diazotization. The protocol first describes the selective reduction of the nitro group to form the key intermediate, 3-Amino-4-chlorobenzamide. Subsequently, this intermediate is diazotized and coupled with an activated aromatic compound, phenol, to yield a vibrant azo dye. This guide provides in-depth mechanistic explanations, step-by-step experimental procedures, quantitative data summaries, and critical safety information tailored for researchers in organic synthesis and materials science.

Scientific Principle and Rationale

Azo dyes, characterized by the -N=N- functional group, are a cornerstone of the chemical industry, with applications ranging from textiles to analytical indicators. Their synthesis is predominantly achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2]

The selected starting material, this compound, lacks the requisite primary amine group for direct diazotization.[3] Therefore, a preliminary chemical transformation is essential. The most logical and efficient pathway involves the selective reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂). This conversion yields 3-Amino-4-chlorobenzamide, a suitable precursor for the subsequent diazotization step.

Stage 1: Reduction. The reduction of the nitro group is achieved using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). This classic method is effective for converting nitroaromatic compounds to their corresponding amines.[4][5] The tin metal acts as the reducing agent, donating electrons to the nitro group, while the acid provides the necessary protons for the reaction cascade that ultimately forms the amine and water.[4][5] This method is generally mild enough to preserve other functional groups on the aromatic ring, such as the chloro and amide moieties.[6]

Stage 2: Diazotization and Azo Coupling. The newly synthesized 3-Amino-4-chlorobenzamide is then converted into a diazonium salt. This is achieved by reacting it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a mineral acid like HCl.[7][8] This reaction, known as diazotization, must be performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, if not handled correctly.[9][10]

The resulting diazonium salt is a weak electrophile and readily undergoes an electrophilic aromatic substitution reaction with an activated aromatic compound, known as a coupling agent.[11][12] In this protocol, we use phenol as the coupling agent. The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly nucleophilic. The coupling reaction typically occurs at the para position of the coupling agent unless it is blocked.[13][14] For phenol, the reaction is conducted under mildly alkaline conditions (pH 9-10) to generate the more reactive phenoxide ion, which enhances the rate of coupling.[15][16]

Visualized Synthetic Workflow

The overall process can be visualized as a linear, three-step synthesis starting from the initial reduction to the final azo dye product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Azo Dye Synthesis A This compound B 3-Amino-4-chlorobenzamide A->B Reduction (SnCl2 / HCl) C Diazonium Salt Intermediate B->C Diazotization (NaNO2 / HCl, 0-5 °C) E Final Azo Dye Product C->E Azo Coupling (Alkaline pH) D Phenol (Coupling Agent) D->E Azo Coupling (Alkaline pH)

Caption: Overall workflow from starting material to final azo dye.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood. Diazonium salts in their solid, dry state can be explosive and are sensitive to shock and heat.[10][17] Never isolate the diazonium salt intermediate; use it immediately in solution.

Part 1: Synthesis of 3-Amino-4-chlorobenzamide (Precursor)

Materials:

  • This compound (C₇H₅ClN₂O₃, MW: 200.58 g/mol )[18]

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, MW: 225.63 g/mol )

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium hydroxide (NaOH) solution (e.g., 30% w/v)

  • Ethanol

  • Distilled water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, beakers, Buchner funnel, filter paper.

Procedure:

  • In a 250 mL round-bottom flask, create a suspension of this compound (10.0 g, 49.85 mmol) in 50 mL of ethanol.

  • With vigorous stirring, add tin(II) chloride dihydrate (56.2 g, 249.1 mmol) to the suspension.

  • Carefully add 50 mL of concentrated hydrochloric acid to the mixture. The reaction is exothermic and the mixture will heat up.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Slowly and carefully neutralize the acidic mixture by adding a concentrated sodium hydroxide solution. This step is highly exothermic and should be performed in an ice bath with efficient stirring. A precipitate of tin hydroxides will form.

  • The desired amine product may be soluble in the aqueous layer or co-precipitate. Extract the product from the mixture using a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-Amino-4-chlorobenzamide.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 3-Amino-4-chlorobenzamide.

Part 2: Synthesis of the Azo Dye

Materials:

  • 3-Amino-4-chlorobenzamide (from Part 1)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, concentrated and dilute)

  • Phenol (C₆H₅OH)

  • Sodium hydroxide (NaOH)

  • Ice, distilled water

  • Starch-iodide paper

  • Beakers, magnetic stirrer, dropping funnel, Buchner funnel, filter paper.

Procedure:

A. Diazotization of 3-Amino-4-chlorobenzamide

  • Dissolve 3-Amino-4-chlorobenzamide (1.71 g, 10.0 mmol) in a solution of concentrated HCl (3 mL) and water (20 mL) in a 100 mL beaker. Stir until a clear solution of the amine salt is formed.

  • Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature throughout the diazotization process.[8]

  • In a separate beaker, prepare a solution of sodium nitrite (0.72 g, 10.5 mmol) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes with constant, vigorous stirring. Keep the thermometer in the solution and ensure the temperature does not exceed 5 °C.[2]

  • After the addition is complete, stir the mixture for another 10 minutes. Check for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper; it should turn blue/black. If not, add a small amount more of the nitrite solution.

  • The resulting clear solution contains the diazonium salt and should be used immediately in the next step.

B. Azo Coupling with Phenol

  • In a 250 mL beaker, dissolve phenol (0.94 g, 10.0 mmol) in 20 mL of 10% aqueous sodium hydroxide solution.[15]

  • Cool this alkaline phenol solution to 0-5 °C in an ice bath.

  • With efficient stirring, add the cold diazonium salt solution (from step A.6) slowly to the cold alkaline phenol solution.[19]

  • A brightly colored precipitate of the azo dye should form immediately. The color is a result of the extended conjugated system created by the azo linkage between the two aromatic rings.[20]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

  • Collect the solid azo dye product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold water to remove any unreacted salts.

  • Allow the product to air-dry. Do not use an oven, as this can decompose the product. The crude dye can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data and Characterization
ParameterStage 1 (Reduction)Stage 2 (Azo Synthesis)Notes
Starting Material This compound3-Amino-4-chlorobenzamide---
Molecular Weight ( g/mol ) 200.58170.60---
Amount (g) 10.01.71Based on a sample run
Moles (mmol) 49.8510.0---
Key Reagent SnCl₂·2H₂ONaNO₂ / Phenol---
Molar Ratio (Reagent:Start) 5 : 11.05:1 / 1:1Stoichiometric ratios
Typical Yield ~70-85%~80-90%Varies with conditions
Product Appearance Off-white to pale yellow solidBrightly colored solid (e.g., orange-red)Color depends on the final structure
Characterization Melting Point, FT-IR, ¹H NMRUV-Vis, FT-IR, ¹H NMRConfirm structure and purity
Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

A. Diazotization Mechanism The reaction begins with the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and water elimination to form the stable aryl diazonium ion.[3][9]

G Ar-NH₂ Ar-NH₂ Ar-NH₂⁺-NO Ar-NH₂⁺-NO Ar-NH₂->Ar-NH₂⁺-NO + NO⁺ Ar-N=N-OH Ar-N=N-OH Ar-NH₂⁺-NO->Ar-N=N-OH - H⁺ Tautomerization Ar-N=N-OH₂⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH->Ar-N=N-OH₂⁺ + H⁺ Ar-N≡N⁺ Ar-N≡N⁺ Ar-N=N-OH₂⁺->Ar-N≡N⁺ - H₂O

Caption: Simplified mechanism of diazotization.

B. Azo Coupling Mechanism This is a classic electrophilic aromatic substitution. The electron-rich phenoxide ion attacks the terminal nitrogen of the diazonium cation (the electrophile). This forms a resonance-stabilized intermediate (a sigma complex), which then loses a proton to restore aromaticity and form the final, stable azo compound.[12][14]

G Ar-N≡N⁺ Ar-N≡N⁺ Sigma Complex Sigma Complex Ar-N≡N⁺->Sigma Complex + Phenoxide Azo Dye Azo Dye Sigma Complex->Azo Dye - H⁺

Caption: Simplified mechanism of azo coupling.

References

Troubleshooting & Optimization

How to improve the yield of 4-Chloro-3-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-3-nitrobenzamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this critical synthesis, improve yields, and troubleshoot common experimental hurdles. My approach is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, empowering you to make informed decisions in your laboratory work.

Part 1: Foundational Principles & Reaction Strategy

The synthesis of this compound is a cornerstone reaction for creating intermediates used in the development of pharmaceuticals and other specialty chemicals.[1][2] The most reliable and high-yielding pathway proceeds in two key stages, starting from 4-Chloro-3-nitrobenzoic acid.

  • Activation of the Carboxylic Acid : The carboxylic acid is converted into a more reactive intermediate, typically an acyl chloride. This is the most critical step for ensuring a high final yield.

  • Amidation : The activated acyl chloride is then reacted with an ammonia source to form the final benzamide product.

This two-step approach is generally superior to direct amidation methods, which often require harsh conditions and coupling agents that can be difficult to remove, complicating purification.

Visualizing the Core Synthesis Workflow

The following diagram outlines the standard, high-yield workflow for this synthesis.

Synthesis_Workflow Start 4-Chloro-3-nitrobenzoic Acid (Starting Material) Step1 Acyl Chloride Formation (Activation Step) Start->Step1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Intermediate 4-Chloro-3-nitrobenzoyl chloride (Reactive Intermediate) Step1->Intermediate Step2 Amidation (Amide Formation) Intermediate->Step2 Aqueous Ammonia (NH₄OH) Workup Quenching & Precipitation Step2->Workup Purification Filtration & Recrystallization Workup->Purification e.g., Methanol Product This compound (Final Product) Purification->Product

Caption: High-level workflow for this compound synthesis.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis. Each problem is presented with probable causes and actionable solutions.

Issue 1: My final yield is significantly lower than expected.

  • Q: I've followed the protocol, but my isolated yield is below 50%. What is the most likely cause?

    A: The most frequent culprit for low yield is the incomplete formation or premature decomposition of the 4-chloro-3-nitrobenzoyl chloride intermediate. This intermediate is highly reactive and susceptible to hydrolysis.

    Probable Causes & Solutions:

    • Incomplete Acyl Chloride Formation: The conversion of the starting carboxylic acid to the acyl chloride may not have gone to completion.

      • Solution: Ensure an adequate excess of the chlorinating agent is used. A molar ratio of at least 2-3 equivalents of thionyl chloride (SOCl₂) to the starting acid is recommended. The reaction should be refluxed for a sufficient duration, typically 3-5 hours, to drive the reaction to completion.[3] Monitor the reaction by observing the cessation of HCl gas evolution.

    • Hydrolysis of the Acyl Chloride Intermediate: Any moisture present in the reaction setup will readily hydrolyze the acyl chloride back to the starting carboxylic acid.

      • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

    • Product Loss During Workup: The product can be lost if the workup and purification steps are not optimized.

      • Solution: When quenching the reaction with an ammonia solution, ensure the solution is cold (e.g., using an ice bath).[3] This helps to control the exotherm of the reaction and promotes rapid precipitation of the amide product, minimizing its solubility in the aqueous phase. When washing the filtered product, use cold water to minimize dissolution.

Visualizing the Troubleshooting Logic

Troubleshooting_Yield Start Low Final Yield? Check_Step1 Check Acyl Chloride Formation Start->Check_Step1 Incomplete Reaction? Check_Workup Check Workup/Purification Start->Check_Workup Product Loss? Check_Reagents Check Reagent Quality Start->Check_Reagents Side Reactions? Sol_Step1_Time Increase Reflux Time (e.g., 5 hours) Check_Step1->Sol_Step1_Time Yes Sol_Step1_Excess Increase SOCl₂ Excess (2-3 eq.) Check_Step1->Sol_Step1_Excess Yes Sol_Workup_Temp Use Ice-Cold Ammonia & Wash Water Check_Workup->Sol_Workup_Temp Yes Sol_Reagents_Dry Use Anhydrous Solvents & Inert Atmosphere Check_Reagents->Sol_Reagents_Dry Yes

Caption: A logic tree for diagnosing the root cause of low product yield.

Issue 2: The final product is impure, showing a low or broad melting point.

  • Q: My product's melting point is below the expected 152-156 °C range, and HPLC analysis shows multiple peaks. What are the likely impurities?

    A: The primary impurity is often unreacted 4-chloro-3-nitrobenzoic acid. This arises from either incomplete conversion to the acyl chloride or hydrolysis of the acyl chloride during workup before it can react with ammonia.

    Probable Causes & Solutions:

    • Presence of Starting Material: As discussed in the low yield section, insufficient activation or exposure to water is the main cause.

      • Solution: In addition to the steps mentioned above, an effective purification step is crucial. Recrystallization is the method of choice. Methanol has been shown to be an effective solvent for obtaining high-purity crystals of this compound.[3]

    • Side-Reactions from Excess Heat: While reflux is necessary for the acyl chloride formation, excessive temperatures for prolonged periods can lead to decomposition or side reactions.

      • Solution: Use a suitable solvent to control the reflux temperature. While the reaction can be run neat in thionyl chloride, using a high-boiling inert solvent like 1,2-dichloroethane can provide better temperature control.[4]

Table 1: Troubleshooting Summary
Problem Probable Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete acyl chloride formation.2. Hydrolysis of acyl chloride intermediate.3. Product loss during workup.1. Increase reflux time (3-5 hrs); use excess SOCl₂ (2-3 eq.).2. Use anhydrous reagents/solvents under an inert atmosphere.3. Quench in ice-cold ammonia; wash solid with cold water.
Impure Product 1. Unreacted starting material (4-chloro-3-nitrobenzoic acid).2. Thermal decomposition.1. Ensure complete conversion to acyl chloride.2. Purify the final product by recrystallizing from methanol.[3]
Reaction Stalls 1. Poor quality or wet reagents.2. Insufficient heating.1. Use fresh, high-purity thionyl chloride and anhydrous solvents.2. Ensure the reaction mixture is maintained at a steady reflux.

Part 3: Detailed Experimental Protocol & FAQs

This section provides a robust, step-by-step protocol derived from established methods and best practices.[3]

Optimized Synthesis Protocol

Materials & Reagents:

  • 4-Chloro-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (Ammonium hydroxide, ~28-30%)

  • Methanol (for recrystallization)

  • Deionized water

  • Ice

Procedure:

  • Step 1: Formation of 4-Chloro-3-nitrobenzoyl chloride

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet (to scrub HCl), add 4-chloro-3-nitrobenzoic acid (1.0 eq).

    • Carefully add thionyl chloride (2.5 eq) to the flask. (CAUTION: Perform in a fume hood. Thionyl chloride is corrosive and reacts violently with water. The reaction produces HCl gas).

    • Heat the mixture to reflux and maintain for 5 hours.[3] The solid benzoic acid should dissolve, and vigorous bubbling (HCl evolution) will be observed, which will subside as the reaction completes.

    • After 5 hours, allow the mixture to cool slightly and remove the excess thionyl chloride under reduced pressure (vacuum distillation). This leaves the crude 4-chloro-3-nitrobenzoyl chloride as an oily substance.[3]

  • Step 2: Amidation to form this compound

    • Prepare a beaker with a stirred solution of aqueous ammonia (e.g., 300 ml for a 0.3 mol scale reaction) and cool it in an ice bath.[3]

    • Slowly and carefully add the crude acyl chloride oil from Step 1 to the cold, stirred ammonia solution. A thick precipitate will form immediately. This step is highly exothermic; maintain the temperature below 20°C.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.

  • Step 3: Isolation and Purification

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

    • To purify the product, perform a recrystallization from methanol.[3] Dissolve the crude solid in a minimum amount of hot methanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum at 60°C. The final product should be an off-white to pale yellow powder.[1]

Frequently Asked Questions (FAQs)
  • Q: Can I use oxalyl chloride instead of thionyl chloride? A: Yes, oxalyl chloride is an excellent alternative for forming acyl chlorides. It often produces cleaner reactions with easier workup, as the byproducts (CO₂, CO, HCl) are all gaseous. However, it is more expensive than thionyl chloride.

  • Q: Why is it necessary to remove excess thionyl chloride before amidation? A: Thionyl chloride reacts violently with water and ammonia. Failing to remove it will cause an uncontrolled exotherm during the quench step and will consume the ammonia needed for the amidation reaction, drastically reducing the yield.

  • Q: What is the expected purity and yield with this protocol? A: With careful execution, particularly ensuring anhydrous conditions for the first step, yields of over 90% are achievable. Purity, as determined by HPLC, should be >98% after recrystallization.

  • Q: My starting material is p-chlorobenzoic acid. How do I prepare 4-chloro-3-nitrobenzoic acid? A: 4-chloro-3-nitrobenzoic acid is synthesized by the nitration of p-chlorobenzoic acid. This involves dissolving p-chlorobenzoic acid in concentrated sulfuric acid and adding a nitrating mixture (concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 10-25°C).[5] Yields for this step are typically very high, often exceeding 98%.[5]

References

Troubleshooting common side reactions in 4-Chloro-3-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Chloro-3-nitrobenzamide. This molecule is a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. Its synthesis, while conceptually straightforward, is often plagued by specific and recurring side reactions that can significantly impact yield and purity. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered by researchers in the field. We will delve into the mechanistic origins of these issues and provide field-proven protocols and troubleshooting strategies to ensure a successful and reproducible synthesis.

Troubleshooting and FAQs

Q1: My nitration of 4-chlorobenzamide resulted in a low yield and my crude product is highly acidic. What is the most likely side reaction?

This is the most common issue when synthesizing this compound via the direct nitration of 4-chlorobenzamide. The acidic contaminant is almost certainly 4-chloro-3-nitrobenzoic acid .

Mechanistic Explanation: The reaction conditions for aromatic nitration typically involve a strong acidic medium, such as a mixture of concentrated nitric and sulfuric acids ("mixed acid").[1] While these conditions are necessary to generate the reactive electrophile, the nitronium ion (NO₂⁺), they also create an environment ripe for the acid-catalyzed hydrolysis of the primary amide functional group.[2][3]

The hydrolysis mechanism proceeds in several steps[4][5]:

  • Protonation: The carbonyl oxygen of the amide is protonated by the strong acid catalyst (H₂SO₄). This increases the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack: A water molecule, present in the concentrated acids or formed during the reaction, acts as a nucleophile and attacks the activated carbonyl carbon.[4]

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide. This converts the -NH₂ group into a much better leaving group (-NH₃⁺).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ammonium ion (NH₄⁺), which is the conjugate acid of ammonia.[6]

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated to yield the final carboxylic acid product and regenerate the acid catalyst.

This hydrolysis pathway directly competes with the desired nitration reaction, converting your starting material or product into the corresponding carboxylic acid, thereby reducing the yield of this compound and complicating purification.[7][8]

G cluster_main Nitration Pathway cluster_side Side Reaction: Hydrolysis start 4-Chlorobenzamide product This compound start->product HNO₃ / H₂SO₄ side_product 4-Chloro-3-nitrobenzoic Acid start->side_product H₃O⁺ / Heat product->side_product

Caption: Competing reactions during the nitration of 4-chlorobenzamide.

Q2: How can I minimize the formation of the 4-chloro-3-nitrobenzoic acid byproduct during nitration?

Minimizing amide hydrolysis requires careful control over the reaction parameters to favor the kinetics of nitration over hydrolysis.

Troubleshooting & Optimization:

  • Temperature Control: This is the most critical parameter. Amide hydrolysis is significantly accelerated at higher temperatures.[9] The nitration should be performed at the lowest possible temperature that still allows for a reasonable reaction rate. Typically, the addition of the nitrating mixture should be done at 0-5°C, and the reaction should not be allowed to exceed 25°C.[10]

  • Reaction Time: Prolonged exposure to the strong acid mixture will increase the extent of hydrolysis. The reaction should be monitored (e.g., by TLC or HPLC) and quenched as soon as the starting material is consumed.

  • Choice of Nitrating Agent: While mixed acid is standard, using oleum (fuming sulfuric acid) can sometimes be beneficial. The free SO₃ in oleum reacts with the water molecule formed during nitration, effectively sequestering it and maintaining a higher acid concentration, which can favor nitration.[11]

  • Order of Addition: Slowly adding the 4-chlorobenzamide to the pre-chilled mixed acid can help maintain a low temperature and ensure the nitronium ion is readily available for reaction.

ParameterStandard ConditionOptimized Condition to Reduce HydrolysisRationale
Temperature 25-40°C0-10°CSlows the rate of the competing amide hydrolysis reaction.[9]
Reaction Time 10-14 hoursMonitored to completion (e.g., 2-4 hours)Minimizes exposure time to harsh acidic conditions.
Reagents Conc. H₂SO₄ / Conc. HNO₃Conc. H₂SO₄ / Conc. HNO₃ (or Oleum)Oleum consumes water, a key reactant in hydrolysis.[11]
Work-up Quench in water/icePromptly quench in ice waterImmediately dilutes the acid, stopping further hydrolysis.
Q3: I am considering an alternative route starting from 4-chloro-3-nitrobenzoic acid. What are the best practices for the amidation step?

This is an excellent alternative strategy that avoids the competitive hydrolysis issue. The most reliable method is a two-step process: conversion of the carboxylic acid to its acyl chloride, followed by amination.[12]

Mechanistic Workflow:

Caption: Two-step synthesis via the acyl chloride intermediate.

Key Troubleshooting Points:

  • Q3a: My acyl chloride formation is incomplete.

    • Solution: Ensure you are using a sufficient excess of the chlorinating agent (typically 2-3 equivalents of thionyl chloride, SOCl₂). The reaction should be heated to reflux until the evolution of HCl and SO₂ gas ceases, indicating the reaction is complete.[13] Using a solvent like toluene can facilitate the reaction.

  • Q3b: My final product is contaminated with the starting carboxylic acid.

    • Solution: This indicates that the acyl chloride intermediate hydrolyzed back to the carboxylic acid before or during amination. This is caused by moisture.

    • Prevention:

      • Ensure all glassware is thoroughly oven- or flame-dried.

      • Use anhydrous solvents.

      • After formation, remove all excess thionyl chloride under reduced pressure, as it can react with the ammonia.

      • Perform the amination step under an inert atmosphere (N₂ or Ar) if possible.

Q4: How should I purify the final this compound product?

The purification method depends on the nature of the impurities.

  • For Acidic Impurities (e.g., 4-chloro-3-nitrobenzoic acid):

    • After quenching the reaction, collect the crude solid by filtration.

    • Wash the solid thoroughly with a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble sodium salt and wash away, while the neutral amide product will remain as a solid.

    • Follow with several washes with cold deionized water to remove any remaining salts.

  • For General Purification:

    • Recrystallization: This is the most effective method for removing minor impurities. A study reports successful crystallization from methanol.[12] Other potential solvent systems include ethanol/water mixtures. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

    • Column Chromatography: If recrystallization fails to remove persistent impurities (like isomeric byproducts), silica gel column chromatography is a reliable option. A solvent system of dichloromethane/ethanol or petroleum ether/ethyl acetate would be a good starting point for elution.[14]

Experimental Protocols

Protocol 1: Synthesis via Amidation of 4-Chloro-3-nitrobenzoic Acid (Recommended)

This protocol is adapted from established procedures for acyl chloride formation and amination.[12][15]

Part A: Formation of 4-Chloro-3-nitrobenzoyl Chloride

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Reagents: Add 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) to the flask, followed by 50 mL of toluene.

  • Reaction: Carefully add thionyl chloride (10.8 mL, 148.8 mmol, 3.0 eq) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 80-90°C) using a heating mantle. Maintain a gentle reflux for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

  • Work-up: Allow the flask to cool to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-chloro-3-nitrobenzoyl chloride (a yellow oil or solid) is used directly in the next step.

Part B: Amination to this compound

  • Setup: Dissolve the crude acyl chloride from Part A in 75 mL of dichloromethane (DCM) in a flask and cool the solution to 0°C in an ice bath.

  • Reaction: While stirring vigorously, slowly add 50 mL of concentrated ammonium hydroxide (28-30%) dropwise. Caution: This reaction is exothermic. Maintain the temperature below 10°C during the addition. A thick white/pale-yellow precipitate will form.

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (3 x 50 mL) to remove ammonium salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected product is an off-white to pale yellow solid.[16]

References

Optimizing reaction conditions for the amidation of 4-chloro-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the amidation of 4-chloro-3-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

The reaction of an amine with 4-chloro-3-nitrobenzoyl chloride is a fundamental method for forming a robust amide bond, a cornerstone of many pharmaceutical and agrochemical compounds. While seemingly straightforward, this nucleophilic acyl substitution is sensitive to various parameters that can impact yield, purity, and scalability. This document serves as a comprehensive FAQ and troubleshooting manual to navigate the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this amidation reaction?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The final step involves the deprotonation of the nitrogen to yield the neutral amide product. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct formed in this last step.[1][2]

Q2: Why is the choice of base so critical in this reaction?

A2: A base is essential for two primary reasons. First, it neutralizes the HCl generated during the reaction.[1][3] If left unquenched, HCl will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.[4][5] Second, the base drives the reaction equilibrium towards the product side.[6] The ideal base is a non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which will not compete with the substrate amine in reacting with the acyl chloride.[3][4]

Q3: What are the best solvents for this reaction and why?

A3: Anhydrous aprotic solvents are strongly recommended.[4][6] 4-Chloro-3-nitrobenzoyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive 4-chloro-3-nitrobenzoic acid.[5][7] Protic solvents like water or alcohols are incompatible as they will react with the acyl chloride.[4] Excellent solvent choices include:

  • Dichloromethane (DCM): Good solubility for many starting materials and easy to remove under reduced pressure.

  • Tetrahydrofuran (THF): Another common aprotic solvent with good solvating properties.[4]

  • Acetonitrile (ACN): A polar aprotic option suitable for this reaction.

  • Cyrene™: A bio-available alternative to traditional dipolar aprotic solvents like DMF, which has shown good performance in amidation reactions.[8]

Q4: My reaction is sluggish or fails completely with a sterically hindered or electron-poor amine. What can I do?

A4: This is a common challenge. Steric hindrance can physically block the amine's approach to the carbonyl carbon, while electron-withdrawing groups on the amine reduce its nucleophilicity.[9] Consider the following strategies:

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy. However, monitor carefully for side product formation.

  • Use a More Forcing Base: While TEA and DIPEA are standard, a stronger, non-nucleophilic base might be required in some cases.

  • Alternative Acylating Agent: While you are starting with the acyl chloride, in difficult cases, converting the corresponding carboxylic acid using peptide coupling reagents like HATU may be an option, though this represents a different synthetic route.[9]

  • Extend Reaction Time: Some couplings are simply slow and require extended periods (e.g., 16-24 hours) to reach completion.[4]

Visualizing the Core Reaction and Workflow

To better understand the process, the following diagrams illustrate the key chemical transformation and a logical workflow for executing the experiment.

Caption: Nucleophilic acyl substitution mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware (Oven-dried) prep2 Inert Atmosphere (N2 or Ar) prep1->prep2 prep3 Prepare Anhydrous Solvent (e.g., DCM) prep2->prep3 react1 Dissolve Amine (1.0 eq) & Base (1.5 eq) in Solvent prep3->react1 react2 Cool to 0 °C react1->react2 react4 Add Acyl Chloride Solution Dropwise react2->react4 react3 Dissolve Acyl Chloride (1.1 eq) in Solvent react3->react4 react5 Stir & Warm to RT Monitor by TLC/LC-MS react4->react5 work1 Quench Reaction (e.g., with H2O) react5->work1 work2 Wash with 1M HCl work1->work2 work3 Wash with sat. NaHCO3 work2->work3 work4 Wash with Brine work3->work4 work5 Dry (Na2SO4), Filter, Concentrate work4->work5 work6 Purify (Recrystallization or Chromatography) work5->work6

Caption: Standard experimental workflow for amidation.

Troubleshooting Guide

This table outlines common problems, their probable causes, and validated solutions to get your reaction back on track.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of Acyl Chloride: The starting material is highly moisture-sensitive.[5][10]Ensure all glassware is rigorously oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[4] Use a fresh bottle of 4-chloro-3-nitrobenzoyl chloride.
2. Amine Protonation: HCl byproduct deactivates the amine nucleophile.[4]Use at least a stoichiometric amount (typically 1.1-2.0 equivalents) of a non-nucleophilic tertiary amine base like triethylamine (TEA) or DIPEA to scavenge the HCl.[4]
3. Weak/Hindered Amine: The amine is not nucleophilic enough to react efficiently.[9]Increase the reaction temperature moderately (e.g., to 40 °C) or extend the reaction time, monitoring progress by TLC or LC-MS.[4]
Multiple Spots on TLC / Impure Product 1. Unreacted Starting Material: Incomplete reaction.Extend reaction time or consider gentle heating. Ensure correct stoichiometry was used (a slight excess of the acyl chloride is common).
2. Presence of 4-chloro-3-nitrobenzoic acid: Hydrolysis of the acyl chloride.This indicates moisture contamination. During work-up, a wash with a saturated sodium bicarbonate (NaHCO₃) solution will extract the acidic impurity into the aqueous layer.[4]
3. Formation of Symmetric Anhydride: Can occur at elevated temperatures or with prolonged reaction times before amine addition.[5]Maintain a lower reaction temperature (0 °C to RT). Add the amine to the reaction mixture before, or concurrently with, the acyl chloride, rather than letting the acyl chloride and base pre-mix for too long.[5]
Difficult Product Purification 1. Oily or Non-crystalline Product: Product may not crystallize easily.Attempt purification via column chromatography on silica gel.[11] If an oil persists after solvent removal, try triturating with a non-polar solvent like hexane to induce crystallization.
2. Persistent Triethylammonium Chloride Salt: The salt byproduct of the base and HCl can be difficult to remove.Perform multiple aqueous washes during work-up. A wash with 1M HCl followed by water should effectively remove the salt.[4] The product's solubility in the organic layer is key.
Experimental Protocols

The following is a generalized, robust protocol for the amidation of 4-chloro-3-nitrobenzoyl chloride with a primary or secondary amine.

Materials:
  • Amine (1.0 equivalent)

  • 4-chloro-3-nitrobenzoyl chloride (1.05 - 1.2 equivalents)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equivalents)[4]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[4]

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas line (N₂ or Ar)

  • Standard work-up reagents: 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:
  • Reaction Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Amine & Base Solution: To the flask, add the amine (1.0 eq.) and anhydrous DCM (or THF). Add the tertiary amine base (e.g., triethylamine, 1.5 eq.) and cool the resulting solution to 0 °C in an ice bath.[4]

  • Acyl Chloride Addition: In a separate dry flask, dissolve the 4-chloro-3-nitrobenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel.

  • Reaction Execution: Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes. A precipitate (triethylammonium chloride) may form immediately.[4]

  • Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[4] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[4]

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess tertiary amine), saturated NaHCO₃ solution (to remove any 4-chloro-3-nitrobenzoic acid), and finally with brine (to remove residual water).[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography.

References

Technical Support Center: Methods for Removing Impurities from Crude 4-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-3-nitrobenzamide. This document provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary information to overcome common purification challenges, ensuring the high purity of your compound for subsequent applications. As an intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of crude this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile of your crude this compound is largely dependent on the synthetic route employed.

  • Unreacted Starting Materials: The most common impurities are residual starting materials. If you synthesized the amide from 4-chloro-3-nitrobenzoic acid, you could have acidic impurities.[2][3] If the synthesis involved the hydrolysis of 4-chloro-3-nitrobenzonitrile, you might have residual nitrile.[4]

  • Hydrolysis Products: The amide bond is susceptible to hydrolysis back to the parent carboxylic acid (4-chloro-3-nitrobenzoic acid), especially if the reaction workup involves harsh acidic or basic conditions at elevated temperatures.

  • Side-Reaction Products: Nitration reactions can sometimes yield minor regioisomers, although the directing effects of the chloro and amide/nitrile groups generally provide good selectivity.

  • Color Impurities: A yellow or brownish tint is common in nitrated aromatic compounds due to the presence of minor, highly conjugated by-products.

  • Inorganic Salts: Salts from reagents or neutralization steps (e.g., sodium chloride, sodium sulfate) may be present if the product is not washed thoroughly.

Q2: My crude this compound is pale yellow to brown. How can I obtain an off-white or white product?

A2: The presence of color is typically due to trace impurities that can often be removed during recrystallization with the addition of activated charcoal.[5] The charcoal adsorbs the high-molecular-weight, colored by-products. It is crucial to add the charcoal to the hot solution just before the hot filtration step. Be aware that using an excessive amount of charcoal can lead to a loss of your desired product due to co-adsorption. A general rule of thumb is to use 1-2% of the crude product's weight in charcoal.

Q3: I suspect my product is contaminated with the starting material, 4-chloro-3-nitrobenzoic acid. How can I confirm this and remove it?

A3: You can confirm the presence of the acidic starting material using Thin Layer Chromatography (TLC) by spotting your crude product alongside a standard of the pure carboxylic acid. The acidic impurity will have a different Rf value.

To remove it, a simple acid-base wash is highly effective.

  • Dissolve your crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][6] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The neutral amide product will remain in the organic layer.

  • Separate the layers and then wash the organic layer with water and brine to remove any residual bicarbonate and salts.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent. The resulting solid will be significantly enriched in your desired amide. This material can then be further purified by recrystallization.

Q4: What is the most reliable method for the general purification of crude this compound?

A4: For most common impurities, single-solvent recrystallization is the most effective and widely cited method.[7] Methanol has been successfully used to obtain high-purity crystals of this compound.[2][3] The principle of recrystallization is that the desired compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain in solution upon cooling.[7] A slow cooling process is critical to allow for the formation of a pure crystal lattice.[8]

Q5: My attempt at recrystallization failed; either no crystals formed or the product oiled out. What should I do?

A5: This is a common issue with several potential solutions:

  • No Crystal Formation: The solution may be too dilute (too much solvent was added), or crystallization requires initiation. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of pure product, if available. If the solution is too dilute, you can carefully evaporate some of the solvent and allow it to cool again.

  • Oiling Out: This occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. If the product oils out, try reheating the solution to dissolve the oil and then add a small amount of additional solvent before allowing it to cool more slowly. Using a solvent pair (e.g., methanol-water or ethanol-water) can also resolve this. Dissolve the crude product in a minimum of the "good" hot solvent (e.g., methanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.

Q6: When is column chromatography the better choice for purification?

A6: You should consider column chromatography when:

  • Recrystallization fails to remove a key impurity with very similar solubility characteristics to your product.

  • The impurities are non-crystalline, and your product is also difficult to crystallize.

  • You need to separate a mixture of isomers.

  • You require extremely high purity (>99.5%) for applications like pharmaceutical reference standard preparation.

Reverse-phase HPLC methods have been developed for the analysis of this compound and can be scaled up for preparative purification.[9] This technique separates compounds based on polarity and is highly effective but more resource-intensive than recrystallization.

Detailed Experimental Protocols
Protocol 1: Recrystallization from Methanol

This protocol describes the standard procedure for purifying crude this compound to obtain a high-purity crystalline solid.[2][3]

Methodology:

  • Solvent Selection: Place a small amount of crude product (approx. 50 mg) in a test tube and add methanol dropwise. It should be sparingly soluble at room temperature but dissolve completely upon heating. This confirms methanol is a suitable solvent.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. In a separate flask, bring a volume of methanol to a boil. Add the minimum amount of hot methanol to the crude product to dissolve it completely.[7] Keep the solution at or near its boiling point during this process.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal (approx. 1-2% w/w). Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a fluted filter paper and pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. The melting point of pure this compound is 148-150°C.[10]

Protocol 2: Aqueous Wash to Remove Acidic Impurities

This protocol is a pre-purification step to remove acidic contaminants like 4-chloro-3-nitrobenzoic acid.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Neutral Wash: Wash the remaining organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to facilitate the removal of dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified solid.

Data and Workflow Visualization
Table 1: Comparison of Purification Methods
MethodPrimary Impurities RemovedTypical RecoveryFinal PurityComplexity & Cost
Solvent Washing Highly soluble impurities, salts>95%ModerateLow
Acid-Base Wash Acidic or basic impurities>90%Moderate to HighLow
Recrystallization Most soluble/insoluble impurities60-90%High (>98%)Moderate
Recrystallization with Charcoal Colored impurities, trace contaminants55-85%High (>98%)Moderate
Column Chromatography Impurities with different polarity50-80%Very High (>99.5%)High
Diagram 1: Purification Method Selection Workflow

This diagram provides a decision-making framework for selecting the appropriate purification strategy.

G start Crude Product (this compound) is_acidic Acidic Impurity Suspected? (e.g., from COOH starting material) start->is_acidic is_colored Product is Colored? is_acidic->is_colored No acid_wash Perform Acid-Base Wash (Protocol 2) is_acidic->acid_wash Yes recrystallize Perform Recrystallization (Protocol 1) is_colored->recrystallize No charcoal_recrystallize Recrystallize with Charcoal is_colored->charcoal_recrystallize Yes recrystallization_fails Recrystallization Fails or Purity Insufficient? chromatography Use Column Chromatography recrystallization_fails->chromatography Yes end_product Pure Product recrystallization_fails->end_product No acid_wash->is_colored recrystallize->recrystallization_fails charcoal_recrystallize->recrystallization_fails chromatography->end_product

Caption: Decision tree for purifying crude this compound.

Diagram 2: Experimental Workflow for Recrystallization

This diagram illustrates the key steps in the recrystallization protocol.

G cluster_hot Hot Stage cluster_cold Cooling Stage cluster_iso Isolation Stage dissolve 1. Dissolve Crude in Min. Hot Solvent charcoal 2. Add Charcoal (Optional) dissolve->charcoal hot_filter 3. Hot Gravity Filter charcoal->hot_filter cool_rt 4. Cool Slowly to Room Temp hot_filter->cool_rt ice_bath 5. Cool in Ice Bath cool_rt->ice_bath vac_filter 6. Vacuum Filter Crystals ice_bath->vac_filter wash 7. Wash with Cold Solvent vac_filter->wash dry 8. Dry to Constant Weight wash->dry

Caption: Step-by-step workflow for the recrystallization process.

References

Navigating the Experimental Maze: A Technical Support Guide for 4-Chloro-3-nitrobenzamide Solubility

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for 4-Chloro-3-nitrobenzamide. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating solubility challenges encountered when working with this compound. This resource moves beyond generic advice, offering in-depth, evidence-based troubleshooting strategies and detailed experimental protocols to ensure the integrity and reproducibility of your results. Our approach is built on explaining the 'why' behind each step, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are its general solubility characteristics?

Answer: this compound is a crystalline solid that is sparingly soluble in water but shows better solubility in polar organic solvents. This is due to the presence of both polar functional groups (the amide and nitro groups) and a nonpolar aromatic ring. While specific quantitative data is not widely published, based on its structure and data from related compounds like 4-chloro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzenesulfonamide, a qualitative understanding of its solubility can be established.[1][2][3] It is soluble in methanol and ethanol, and likely shows good solubility in other polar aprotic solvents like DMSO and DMF.[1]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. Why is this happening and how can I prevent it?

Answer: This phenomenon, often called "crashing out," is a common issue when working with compounds that have low aqueous solubility.[4] Your DMSO stock solution contains a high concentration of the compound, which is readily soluble in the organic solvent. When this concentrated stock is introduced into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. Since this compound has poor water solubility, it precipitates out of the solution.

To prevent this, you can:

  • Lower the final concentration: The simplest solution is to reduce the final concentration of the compound in your assay to below its aqueous solubility limit.

  • Use a co-solvent system: Introduce a water-miscible organic solvent into your aqueous buffer to increase the overall solvating power for your compound.

  • Optimize the dilution process: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.

Q3: Can I use pH adjustment to improve the solubility of this compound?

Answer: While pH adjustment is a powerful technique for ionizable compounds, its effect on this compound, a neutral amide, is likely to be minimal under typical experimental conditions. Unlike its carboxylic acid or sulfonamide analogues which can be deprotonated to form more soluble salts, the amide group of this compound is not readily ionizable in the pH range of most biological assays (typically pH 4-9).[2][3] Extreme pH values (highly acidic or basic) could potentially lead to hydrolysis of the amide bond, degrading your compound rather than improving its solubility. Therefore, focusing on solvent-based strategies is generally more effective for this compound.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.

Possible Cause: Incomplete dissolution or precipitation of this compound during the experiment.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Difficulty in obtaining a clear solution, even in organic solvents.

Possible Cause: The compound may be sparingly soluble even in some organic solvents at the desired concentration, or the dissolution rate is slow.

Troubleshooting Steps:

  • Gentle Heating: Warm the solvent and compound mixture gently (e.g., in a 30-40°C water bath). Be cautious not to overheat, as this could lead to solvent evaporation or compound degradation.

  • Sonication: Use a sonicator bath to break up solid aggregates and enhance the dissolution process.

  • Solvent Screening: Test the solubility in a small scale with a variety of polar aprotic and protic solvents to find the most suitable one for your desired concentration.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol provides a reliable method for preparing a high-concentration stock solution of this compound, which is a crucial first step for most experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile, chemically resistant vial.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect for any remaining solid particles.

    • If solids persist, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (to 30-37°C) can also be applied, followed by vortexing.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Utilizing a Co-solvent System for Aqueous Working Solutions

This protocol details how to prepare a working solution of this compound in an aqueous buffer by employing a co-solvent to prevent precipitation.

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., PBS, TRIS)

  • Co-solvent (e.g., Ethanol, Propylene glycol)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Determine Final Concentrations: Decide on the final desired concentration of this compound and the maximum tolerable percentage of the co-solvent and DMSO in your experiment.

  • Prepare Intermediate Dilutions:

    • It is often beneficial to perform an intermediate dilution of your DMSO stock into the co-solvent before the final dilution into the aqueous buffer.

    • For example, dilute your 10 mM DMSO stock 1:10 in ethanol to create a 1 mM solution in 90% ethanol/10% DMSO.

  • Final Dilution:

    • Add the intermediate dilution to your aqueous buffer dropwise while vortexing or stirring continuously. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • Ensure the final percentage of organic solvents is compatible with your experimental system.

Caption: Workflow for preparing stock and working solutions.

Protocol 3: Purification by Recrystallization

If you suspect impurities in your starting material are affecting your experiments, recrystallization can be an effective purification method.[5][6]

Materials:

  • Crude this compound

  • Solvent for recrystallization (e.g., ethanol, methanol, or an ethanol/water mixture)[7]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble at room temperature. An ethanol/water mixture is often a good starting point.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals completely before use.

Data Summary

SolventPredicted SolubilityRationale / Notes
WaterVery Low / InsolubleThe hydrophobic aromatic ring dominates over the polar functional groups.[1][3]
MethanolSolubleA polar protic solvent that can hydrogen bond with the amide and nitro groups.[1]
EthanolSolubleSimilar to methanol, a good choice for creating stock solutions.[1]
DMSOHighly SolubleA polar aprotic solvent with strong solvating power for many organic compounds. Ideal for high-concentration stock solutions.[2]
DMFHighly SolubleAnother polar aprotic solvent, similar in properties to DMSO.
AcetoneSolubleA polar aprotic solvent that should effectively dissolve the compound.[3]
AcetonitrileModerately SolubleA less polar solvent than DMSO or DMF, may have lower solvating power.
Hexane / TolueneInsolubleNon-polar solvents are unlikely to dissolve this polar compound.[2]

Conclusion

Successfully working with this compound requires a proactive approach to addressing its solubility challenges. By understanding the underlying principles of its solubility and employing the systematic troubleshooting and experimental protocols outlined in this guide, researchers can significantly improve the reliability and reproducibility of their results. Remember to always start with small-scale solubility tests to determine the optimal conditions for your specific experimental setup.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 4-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this important synthesis from the laboratory bench. By understanding the underlying chemical principles and potential pitfalls, you can optimize your process for improved yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most prevalent and reliable laboratory-scale synthesis involves a two-step process starting from 4-chloro-3-nitrobenzoic acid. The first step is the conversion of the carboxylic acid to an acid chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂). The resulting 4-chloro-3-nitrobenzoyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the desired this compound.

Q2: Why is thionyl chloride preferred for the formation of the acid chloride?

Thionyl chloride is favored due to its efficiency and the convenient removal of byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the product. However, it is a hazardous substance and requires careful handling in a well-ventilated fume hood.

Q3: What are the critical safety considerations when working with the reagents involved in this synthesis?

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic if inhaled, and reacts violently with water. Always handle thionyl chloride in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an emergency shower and eyewash station are readily accessible.

  • 4-Chloro-3-nitrobenzoic Acid: This compound can cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes by wearing appropriate PPE.

  • Ammonia (NH₃): Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a well-ventilated area and handle with care.

Q4: My final product is an off-white or pale yellow powder. Is this expected?

Yes, the expected appearance of this compound is an off-white to pale yellow powder or crystalline solid. Significant deviation from this color may indicate the presence of impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the this compound synthesis.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete conversion of carboxylic acid to acid chloride - Ensure a slight excess of thionyl chloride is used. - Increase the reaction time or temperature moderately during the acid chloride formation step. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, IR spectroscopy).The conversion of the carboxylic acid to the acid chloride is an equilibrium process. Using a slight excess of thionyl chloride and allowing for sufficient reaction time and temperature ensures the reaction goes to completion.
Hydrolysis of the acid chloride intermediate - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The acid chloride is highly reactive and readily hydrolyzes back to the carboxylic acid in the presence of moisture. This side reaction consumes the intermediate and reduces the overall yield.
Loss of product during workup and purification - When precipitating the product, use cold water or an ice bath to minimize its solubility. - During recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.The solubility of this compound, like most organic compounds, is temperature-dependent. Minimizing its solubility in the wash and recrystallization solvents is crucial for maximizing recovery.
Side reaction with solvent - If using a solvent like DMF or DMSO with thionyl chloride, be aware of potential vigorous reactions.Thionyl chloride can react exothermically with certain solvents, leading to decomposition and reduced yield. Choose an inert solvent such as toluene or dichloromethane for the acid chloride formation.
Problem 2: Impure Product (Presence of Starting Material or Side Products)
Potential Cause Troubleshooting Action Scientific Rationale
Presence of unreacted 4-chloro-3-nitrobenzoic acid - Ensure complete conversion to the acid chloride before adding the ammonia source. - After the reaction, wash the crude product with a dilute sodium bicarbonate solution to remove any unreacted acidic starting material.Incomplete formation of the acid chloride will result in the carryover of the starting carboxylic acid into the final product. An aqueous basic wash will deprotonate the carboxylic acid, forming a water-soluble salt that can be easily separated from the neutral amide product.
Formation of N,N-disubstituted urea derivatives - This is less common with ammonia but can occur with primary or secondary amine impurities.While not a primary concern with ammonia, awareness of potential side reactions with contaminating amines is important for reaction optimization.
Hydrolysis of the product amide - Avoid excessively high temperatures or prolonged exposure to strongly acidic or basic conditions during workup.While amides are generally stable, they can undergo hydrolysis under harsh conditions, leading to the formation of the corresponding carboxylic acid and reducing the purity of the final product.
Problem 3: Difficulty with Product Isolation and Purification
Potential Cause Troubleshooting Action Scientific Rationale
Product oiling out during precipitation - Ensure the addition of the reaction mixture to water is done slowly and with vigorous stirring. - Consider adding the reaction mixture to a mixture of ice and water.Rapid precipitation can lead to the formation of an amorphous oil instead of a crystalline solid. Slow addition and efficient cooling promote the formation of a filterable solid.
Poor crystallization during recrystallization - Choose an appropriate solvent system. Alcohols like methanol or ethanol are often suitable. - Ensure the product is fully dissolved in the minimum amount of hot solvent. - Allow the solution to cool slowly and undisturbed. If necessary, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.Proper recrystallization technique is essential for obtaining a pure, crystalline product. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Experimental Workflow

The following diagram outlines the key stages in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start 4-Chloro-3-nitrobenzoic Acid acid_chloride Acid Chloride Formation (Thionyl Chloride) start->acid_chloride Step 1 amidation Amidation (Aqueous Ammonia) acid_chloride->amidation Step 2 crude_product Crude this compound amidation->crude_product filtration Filtration & Washing crude_product->filtration recrystallization Recrystallization (e.g., Methanol) filtration->recrystallization drying Drying recrystallization->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Laboratory Protocol (Illustrative Example)

This protocol is for informational purposes and should be adapted and optimized based on your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any chemical synthesis.

Materials and Reagents:

  • 4-Chloro-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Aqueous ammonia (e.g., 28-30%)

  • Methanol (for recrystallization)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Dropping funnel

  • Gas trap (for HCl and SO₂)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE) as specified in the safety section

Procedure:

Part 1: Formation of 4-Chloro-3-nitrobenzoyl Chloride

  • In a well-ventilated fume hood, charge a dry round-bottom flask with 4-chloro-3-nitrobenzoic acid and anhydrous toluene.

  • Begin stirring the suspension.

  • Carefully add thionyl chloride dropwise to the mixture at room temperature. An exothermic reaction will occur with the evolution of gas.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC). The gas evolved (HCl and SO₂) should be passed through a gas trap containing a sodium hydroxide solution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure. This will yield the crude 4-chloro-3-nitrobenzoyl chloride as an oil or solid.

Part 2: Amidation to this compound

  • Prepare a beaker with a stirred solution of aqueous ammonia and ice.

  • Slowly and carefully add the crude 4-chloro-3-nitrobenzoyl chloride from Part 1 to the cold ammonia solution with vigorous stirring. A precipitate will form.

  • Continue stirring for 30-60 minutes in the ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • (Optional) To remove any unreacted carboxylic acid, the crude product can be suspended in a dilute sodium bicarbonate solution, stirred, filtered, and then washed with water.

Part 3: Purification by Recrystallization

  • Transfer the crude, washed product to a clean flask.

  • Add a minimal amount of methanol and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the final product under vacuum to a constant weight.

Troubleshooting Decision Tree

The following diagram provides a logical approach to troubleshooting common issues during the synthesis.

G cluster_yield Low Yield Analysis cluster_purity Purity Analysis start Low Yield or Impure Product check_step1 Check Step 1: Acid Chloride Formation start->check_step1 check_purity Analyze Impurities (NMR/LC-MS) start->check_purity incomplete_step1 Incomplete Reaction? (TLC/IR) check_step1->incomplete_step1 hydrolysis Moisture Present? incomplete_step1->hydrolysis No remedy_step1 Increase reaction time/temp Use excess SOCl₂ incomplete_step1->remedy_step1 Yes remedy_hydrolysis Use anhydrous conditions Inert atmosphere hydrolysis->remedy_hydrolysis Yes start_material Starting Material Present? check_purity->start_material side_products Other Impurities? start_material->side_products No remedy_start_material Ensure complete Step 1 Add basic wash (NaHCO₃) start_material->remedy_start_material Yes remedy_purification Optimize recrystallization (solvent, cooling rate) side_products->remedy_purification Yes

Caption: Decision tree for troubleshooting the synthesis of this compound.

By following this guide, researchers can effectively troubleshoot and optimize the scale-up synthesis of this compound, leading to a more efficient and reliable process.

Technical Support Center: 4-Chloro-3-nitrobenzamide Stability and Degradation Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Chloro-3-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative protocols to ensure the integrity of your experiments and formulations.

Introduction to this compound Stability

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its chemical structure, featuring an amide functional group and electron-withdrawing nitro and chloro substituents on the aromatic ring, dictates its reactivity and stability profile. Understanding the inherent stability of this molecule is critical for developing robust formulations, establishing appropriate storage conditions, and ensuring accurate analytical results. This guide will delve into the primary degradation pathways—hydrolysis, photolysis, and thermal decomposition—and provide actionable strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and light. Storage at controlled room temperature (20-25°C) or under refrigeration (2-8°C) is recommended. It is crucial to keep it away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.

Q2: I've noticed the color of my this compound powder has changed from off-white to pale yellow. Is it still usable?

A2: A slight color change to pale yellow may not necessarily indicate significant degradation, as this is a common appearance for this compound.[1] However, any noticeable change from the initial appearance should prompt a purity check. We recommend performing a quick purity assessment using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm its integrity before use.

Q3: What precautions should I take when preparing solutions of this compound?

A3: When preparing solutions, it is advisable to use fresh, high-purity solvents and to prepare the solutions as close to the time of use as possible. If the solution needs to be stored, it should be protected from light and kept at a low temperature to minimize degradation. The choice of solvent is also critical; ensure the solvent is inert and does not promote degradation. The solubility of related compounds is influenced by pH, so consider the pH of your solution if using aqueous media.[2]

Degradation Pathways

Q4: What is the most common degradation pathway for this compound?

A4: The most probable degradation pathway for this compound is the hydrolysis of the amide bond to form 4-chloro-3-nitrobenzoic acid. This reaction is catalyzed by both acidic and basic conditions. The presence of electron-withdrawing groups on the aromatic ring can influence the susceptibility of the amide bond to hydrolysis.

Q5: Is this compound sensitive to light?

A5: Yes, like many nitroaromatic compounds, this compound is expected to be susceptible to photodegradation. Exposure to UV or even ambient light can lead to the formation of various degradation products. Therefore, all experiments involving this compound should be conducted with adequate light protection, such as using amber glassware or covering vessels with aluminum foil.

Q6: Can high temperatures cause degradation of this compound?

A6: Yes, thermal decomposition can occur at elevated temperatures. While the solid compound is relatively stable at room temperature, prolonged exposure to high heat can lead to degradation. When heated to decomposition, it may emit toxic fumes.[2] It is important to adhere to the recommended storage temperatures and to be cautious when performing reactions at elevated temperatures.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC chromatogram during analysis. Formation of a degradation product.1. Identify the degradation product using a mass spectrometer (LC-MS). The most likely candidate is 4-chloro-3-nitrobenzoic acid (from hydrolysis). 2. Review your experimental conditions (pH, temperature, light exposure) to identify the stressor. 3. Implement preventative measures as outlined in the Degradation Prevention section.
Loss of assay purity over a short period in solution. The solution is unstable under the current storage conditions.1. Confirm the pH of your solution. Adjust to a more neutral pH if possible, as both acidic and basic conditions can accelerate hydrolysis. 2. Store the solution at a lower temperature (e.g., 2-8°C). 3. Protect the solution from light by using amber vials or wrapping in foil. 4. Consider using a co-solvent system if aqueous stability is poor.
Inconsistent results between experimental batches. Degradation of the starting material or instability during the experiment.1. Re-test the purity of your starting material to ensure it has not degraded during storage. 2. Standardize your experimental protocol to minimize variations in temperature, light exposure, and time in solution. 3. Prepare fresh solutions for each experiment.
Formation of colored byproducts in the reaction mixture. Potential oxidative or photodegradation.1. If the reaction allows, sparge your solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Ensure the reaction is well-protected from light sources. 3. Analyze the byproducts by LC-MS to understand the degradation pathway.

Degradation Prevention Strategies

To maintain the integrity of this compound throughout your research and development process, a proactive approach to preventing degradation is essential.

Workflow for Stability-Aware Handling

Caption: A workflow for handling this compound to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[3]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to a suitable concentration with the mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a suitable concentration with the mobile phase.

    • Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours. After exposure, prepare a solution at a suitable concentration in the mobile phase.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2). Monitor for the appearance of new peaks and a decrease in the parent compound's peak area. Characterize the degradation products using LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A standard HPLC or UPLC system with a PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for separating polar and non-polar compounds.

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradants have significant absorbance. A PDA detector is ideal for this.

Method Validation: Once the method is developed, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Potential Degradation Pathway

G A This compound B 4-Chloro-3-nitrobenzoic Acid A->B  Hydrolysis (Acid/Base) C Other Photodegradation Products A->C  Photolysis (UV/Visible Light) D Thermal/Oxidative Degradation Products A->D  Heat/Oxidation

Caption: Predicted degradation pathways for this compound.

References

Identifying and minimizing byproduct formation in 4-Chloro-3-nitrobenzamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-3-nitrobenzamide Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to proactively address common challenges and minimize byproduct formation in this critical reaction. Our goal is to provide you with the expertise and validated protocols necessary to achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most prevalent and industrially scalable method involves a two-step process:

  • Nitration: Electrophilic nitration of 4-chlorobenzoic acid to form the key intermediate, 4-chloro-3-nitrobenzoic acid.[1][2]

  • Amidation: Conversion of the resulting carboxylic acid into the final amide product. This is typically achieved by first activating the carboxylic acid (e.g., forming an acyl chloride with thionyl chloride) and then reacting it with an ammonia source.[3][4]

An alternative, though less common, route could involve the partial hydrolysis of 4-chloro-3-nitrobenzonitrile.

Q2: What are the most critical parameters to control during the synthesis?

To ensure high purity and yield, meticulous control over the following parameters is essential:

  • Temperature: Especially during the nitration and acyl chloride formation steps. Excursions can lead to undesirable side products.

  • Reagent Stoichiometry: Precise molar ratios of nitrating agents, chlorinating agents, and ammonia are crucial to prevent over-reaction or incomplete conversion.

  • Moisture Control: The presence of water can lead to the hydrolysis of key intermediates, particularly the acyl chloride, which will reduce yield and complicate purification.

Troubleshooting Guide: Byproduct Formation & Mitigation

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low yield of this compound and presence of a significant amount of starting material (4-Chloro-3-nitrobenzoic acid) in the final product.

Possible Cause: Incomplete amidation due to the hydrolysis of the acyl chloride intermediate.

Explanation of Causality: The amidation of 4-chloro-3-nitrobenzoic acid is often accomplished by first converting it to 4-chloro-3-nitrobenzoyl chloride using a reagent like thionyl chloride (SOCl₂).[3] This acyl chloride is highly reactive and susceptible to hydrolysis. If any moisture is present in the reaction vessel, solvents, or even the ammonia source, the acyl chloride will readily react with water to revert to the starting carboxylic acid. This not only consumes the activated intermediate, reducing the yield of the desired amide, but also contaminates the final product.

Mitigation & Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If not available, solvents should be appropriately dried before use (e.g., using molecular sieves).

    • Use a high-purity grade of thionyl chloride.

  • Control the Addition of Ammonia:

    • When using aqueous ammonia, it is often added as a chilled solution to a solution of the acyl chloride.[3] The reaction is typically fast. However, ensuring rapid and efficient mixing can favor the reaction with ammonia over hydrolysis.

    • Consider using anhydrous ammonia gas bubbled through an anhydrous solvent containing the acyl chloride, though this requires specialized equipment.

  • Post-Reaction Analysis:

    • Before workup, run a quick Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis on a small aliquot of the reaction mixture to confirm the consumption of the starting material. Purity is often assessed using HPLC.[5]

Problem 2: My final product is a mixture of isomers. An unexpected peak appears in the HPLC/GC-MS analysis.

Possible Cause: Formation of isomeric byproducts during the nitration of 4-chlorobenzoic acid.

Explanation of Causality: The nitration of 4-chlorobenzoic acid is a classic electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring—the chlorine atom (-Cl) and the carboxylic acid group (-COOH)—determine the position of the incoming nitro group (-NO₂).

  • The -COOH group is a meta-director and deactivating.

  • The -Cl group is an ortho-, para-director but is also deactivating.

The desired product, 4-chloro-3-nitrobenzoic acid, results from nitration at the position meta to the -COOH group and ortho to the -Cl group. However, under suboptimal conditions, other isomers can form, most notably 2-chloro-5-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid .

Mitigation & Troubleshooting Protocol:

  • Strict Temperature Control During Nitration:

    • The nitration reaction is highly exothermic. The temperature must be carefully controlled, typically between 10°C and 25°C, during the addition of the nitrating mixture (HNO₃/H₂SO₄).[1]

    • Higher temperatures can overcome the regioselective barriers, leading to a greater proportion of undesired isomers.

  • Controlled Rate of Addition:

    • Add the nitrating mixture dropwise to the solution of 4-chlorobenzoic acid in sulfuric acid.[1] A slow and controlled addition rate prevents localized temperature spikes that can promote side reactions.

  • Optimize the Nitrating Agent:

    • The composition of the nitrating mixture is critical. A standard, effective mixture is a solution of concentrated nitric acid in concentrated sulfuric acid.[1] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Workflow for Isomer Minimization:

Caption: Workflow for minimizing isomer formation during nitration.

Problem 3: The isolated product has a low melting point and appears oily or discolored.

Possible Cause: Presence of dinitrated byproducts or other impurities.

Explanation of Causality: If the nitration conditions are too harsh (e.g., excessively high temperature, high concentration of nitric acid, or prolonged reaction time), a second nitration can occur on the aromatic ring, leading to the formation of dinitro-chlorobenzoic acid species. These compounds have different physical properties and will depress the melting point of the final product and can impart color.

Mitigation & Troubleshooting Protocol:

  • Re-evaluate Nitration Stoichiometry:

    • Use a slight excess, but not a large excess, of nitric acid. Adhere to validated protocols for molar ratios.[1]

  • Control Reaction Time:

    • Monitor the reaction's progress using TLC or HPLC. Once the starting material is consumed, proceed with the workup (quenching on ice) to prevent further reaction.[1]

  • Purification:

    • If byproducts are present, recrystallization of the intermediate 4-chloro-3-nitrobenzoic acid or the final this compound product is necessary. A common solvent for recrystallization is methanol.[3]

Data Summary Table: Reaction Parameter Control

ParameterStepRecommended RangeRationale for ControlPotential Byproduct if Uncontrolled
Temperature Nitration10°C - 25°C[1]Prevents formation of isomers and dinitrated species.4-Chloro-2-nitrobenzoic acid, Dinitro species
Temperature Acyl Chloride FormationReflux (Thionyl Chloride)Ensures complete conversion to the acyl chloride.Unreacted carboxylic acid
Moisture AmidationAnhydrousPrevents hydrolysis of the reactive acyl chloride.4-Chloro-3-nitrobenzoic acid
Reagent Ratio NitrationNear stoichiometric HNO₃Avoids over-nitration.Dinitro-chlorobenzoic acid

Visualizing Reaction Pathways

Main Synthesis Pathway:

SynthesisPathway cluster_main Desired Reaction A 4-Chlorobenzoic Acid B 4-Chloro-3-nitrobenzoic Acid A->B HNO₃, H₂SO₄ (Nitration) C 4-Chloro-3-nitrobenzoyl Chloride B->C SOCl₂ (Activation) D This compound C->D NH₃/NH₄OH (Amidation)

Caption: The primary two-step synthesis route to this compound.

Common Byproduct Formation Pathways:

ByproductPathways cluster_main Main Reactants/Intermediates cluster_byproducts Byproducts A 4-Chlorobenzoic Acid BP1 4-Chloro-2-nitrobenzoic Acid (Isomer) A->BP1 High Temp Nitration C 4-Chloro-3-nitrobenzoyl Chloride BP2 4-Chloro-3-nitrobenzoic Acid (from Hydrolysis) C->BP2 H₂O (Moisture)

Caption: Formation pathways for common byproducts.

References

Technical Support Center: Solvent Selection for 4-Chloro-3-nitrobenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 4-Chloro-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection to ensure successful and reproducible outcomes. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its structural analogues like 4-chloro-3-nitrobenzoic acid provide strong guidance. Generally, this compound, a polar molecule, exhibits poor solubility in non-polar solvents such as hexanes and toluene. Its solubility is also limited in water. It is expected to be soluble in polar organic solvents, particularly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and to a lesser extent, in polar protic solvents like methanol and ethanol. For purification, recrystallization from methanol has been reported to yield pure product.[1]

Q2: What is the most common reaction type for this compound, and how does solvent choice impact it?

A2: The most prevalent reaction is Nucleophilic Aromatic Substitution (SNAr), where the chloride at the C-4 position is displaced by a nucleophile. This reaction is facilitated by the presence of the electron-withdrawing nitro group ortho to the chlorine, which stabilizes the intermediate Meisenheimer complex. Solvent choice is paramount in SNAr reactions. Polar aprotic solvents like DMSO and DMF are often the solvents of choice as they can solvate the cation of a nucleophilic salt, thereby increasing the reactivity of the nucleophilic anion. Protic solvents can hydrogen bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.

Q3: Can I use protic solvents for SNAr reactions with this compound?

A3: Yes, protic solvents like methanol, ethanol, and even water can be used, but there are trade-offs. For instance, in reactions with ammonia or primary/secondary amines, alcohols are commonly used.[2] However, the reaction rates may be slower compared to those in polar aprotic solvents. Additionally, protic solvents can sometimes participate in side reactions, such as solvolysis, where the solvent molecule itself acts as a nucleophile, though this is less common with the highly activated this compound.

Q4: Are there any known incompatibilities between this compound and certain solvents?

A4: A key consideration is the potential for side reactions. For example, when using thionyl chloride in DMF for the synthesis of related acid chlorides, the DMF can facilitate the unwanted substitution of a leaving group with chloride.[2] While this compound already has a chloro-substituent, this highlights the need to consider the reactivity of the solvent itself, especially in the presence of other reagents.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides guidance on how to resolve them through optimal solvent selection.

Problem Potential Cause(s) Troubleshooting Action(s) & Solvent Considerations
Low or No Reaction Conversion 1. Poor solubility of reactants.2. Insufficient nucleophile reactivity.3. Low reaction temperature.1. Switch to a solvent with better solubilizing power. If you are using an alcohol, consider moving to a polar aprotic solvent like DMSO or DMF to ensure all reactants are fully dissolved.2. Enhance nucleophilicity with solvent choice. Use a polar aprotic solvent (DMSO, DMF) to "free" the anionic nucleophile from its counter-ion.3. Increase the reaction temperature. If using a lower-boiling solvent like methanol, consider switching to a higher-boiling solvent like DMF or DMSO to allow for higher reaction temperatures.
Formation of Multiple Products/Side Reactions 1. Reaction with the solvent (solvolysis).2. Di-substitution or other unwanted reactions.3. Degradation of starting material or product.1. Choose an inert solvent. If you suspect solvolysis with a protic solvent, switch to a polar aprotic solvent like acetonitrile or THF.2. Control stoichiometry and reaction conditions. Ensure precise molar equivalents of your nucleophile. A less polar solvent might sometimes temper the reactivity and improve selectivity.3. Use milder reaction conditions. A more effective solvent (like DMSO) may allow for lower reaction temperatures, minimizing degradation.
Difficult Product Isolation/Purification 1. High-boiling point solvent is difficult to remove.2. Product is highly soluble in the reaction solvent.1. Consider a lower-boiling point solvent if the reaction allows. Alcohols or acetonitrile are easier to remove under vacuum than DMSO or DMF.2. Plan for an effective work-up. If using a water-miscible solvent like DMSO or DMF, the product can often be precipitated by adding the reaction mixture to water. Subsequent recrystallization from a suitable solvent like methanol-water can be effective.[2]

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting the optimal solvent for your this compound reaction.

SolventSelection Start Start: Define Reaction Type (e.g., SNAr with Amine) Solubility Are all reactants soluble in the proposed solvent? Start->Solubility PolarAprotic Consider Polar Aprotic Solvents (DMSO, DMF, Acetonitrile) Solubility->PolarAprotic No CheckReactivity Is the nucleophile strong enough? Solubility->CheckReactivity Yes OptimizeTemp Optimize Temperature PolarAprotic->OptimizeTemp PolarProtic Consider Polar Protic Solvents (Methanol, Ethanol) PolarProtic->OptimizeTemp CheckReactivity->PolarAprotic No CheckReactivity->PolarProtic Yes HighYield High Yield & Purity Achieved Troubleshoot Troubleshoot: Low Yield or Side Reactions? Troubleshoot->HighYield No ChangeSolvent Change Solvent Class Troubleshoot->ChangeSolvent Yes OptimizeTemp->Troubleshoot ChangeSolvent->Solubility

Caption: Decision workflow for selecting an optimal solvent.

Experimental Protocol: Synthesis of 4-(Benzylamino)-3-nitrobenzamide

This protocol provides a representative example of a Nucleophilic Aromatic Substitution reaction using this compound.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Methanol

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add DMSO to the flask to achieve a concentration of approximately 0.5 M.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add benzylamine (1.1 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing deionized water (approximately 10 times the volume of DMSO used).

  • A yellow precipitate should form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent system, such as methanol/water.

References

Technical Support Center: Industrial Scale Production of 4-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the industrial scale production of 4-Chloro-3-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this key chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during laboratory and manufacturing processes.

Section 1: Troubleshooting Guide - Common Production Issues

This section addresses common problems that may arise during the synthesis of this compound, offering potential causes and validated solutions.

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields in our batch production. What are the likely causes and how can we optimize the reaction for a better output?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions and purity of starting materials. The most common synthesis route involves the amidation of 4-chloro-3-nitrobenzoic acid.

Potential Causes & Solutions:

  • Incomplete Reaction: The conversion of the carboxylic acid to the amide may be incomplete.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, 4-chloro-3-nitrobenzoic acid.[1] If the reaction stalls, consider incrementally increasing the reaction time or temperature. However, avoid excessive heat as it can lead to decomposition and side product formation.[2]

  • Moisture Contamination: The presence of water in the reaction mixture can hydrolyze the acyl chloride intermediate (if formed in situ using reagents like thionyl chloride), leading to the regeneration of the starting carboxylic acid.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Utilize anhydrous solvents and run the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.[2][3]

  • Suboptimal Activating Agent: If using a coupling agent for the amidation, its choice and stoichiometry are critical.

    • Solution: For industrial-scale synthesis, converting the carboxylic acid to an acyl chloride using thionyl chloride is a common and cost-effective method.[4][5] Ensure at least a stoichiometric amount of thionyl chloride is used. For alternative coupling agents, ensure they are suitable for electron-deficient substrates.

  • Product Loss During Work-up: Significant amounts of the product can be lost during the isolation and purification steps.

    • Solution: When precipitating the product from the reaction mixture, use cold water to minimize its solubility.[2] During recrystallization, be judicious with the amount of solvent used to avoid dissolving a substantial portion of the product. Methanol is a suitable solvent for the recrystallization of this compound.[4]

Issue 2: Formation of a Sticky or Oily Product Instead of a Crystalline Powder

Question: Our final product is a viscous oil or a sticky solid, making it difficult to handle and purify. What causes this, and how can we obtain the desired crystalline powder?

Answer: The formation of a non-crystalline product is typically indicative of impurities or residual solvent. This compound should be an off-white to pale yellow powder.[6]

Potential Causes & Solutions:

  • Residual Solvents: Incomplete removal of the reaction solvent or solvents used during work-up can result in an oily product.

    • Solution: After filtration, ensure the product is thoroughly dried under a high vacuum to remove all volatile residues. Gentle heating during vacuum drying can be effective, but the temperature should be kept well below the product's melting point.

  • Presence of Impurities: The presence of side products or unreacted starting materials can depress the melting point and inhibit crystallization.

    • Solution: Analyze the crude product using HPLC or NMR to identify the impurities.[7][8] Common impurities may include unreacted 4-chloro-3-nitrobenzoic acid. An aqueous wash with a mild base, such as sodium bicarbonate solution, during the work-up can help remove acidic impurities.[2] Subsequent recrystallization from a suitable solvent like methanol should yield a pure, crystalline product.[4]

  • Inducing Crystallization: If the purified product remains oily, crystallization may need to be induced.

    • Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, adding a seed crystal of pure this compound can initiate crystallization.[2] If these methods fail, column chromatography may be necessary for purification.[3]

Issue 3: Reaction Mixture Turns Dark

Question: During the synthesis, the reaction mixture develops a dark brown or black color. Is this normal, and does it affect the final product quality?

Answer: A significant darkening of the reaction mixture often indicates decomposition of starting materials or the product, or the occurrence of side reactions, which can compromise the purity and yield of the final product.

Potential Causes & Solutions:

  • High Reaction Temperature: Excessive heat can promote the degradation of nitroaromatic compounds.

    • Solution: Maintain a controlled reaction temperature.[2] If using thionyl chloride, the initial reaction with 4-chloro-3-nitrobenzoic acid is often performed at reflux, but prolonged heating at high temperatures should be avoided.[4][5]

  • Impurities in Starting Materials: The presence of impurities in the 4-chloro-3-nitrobenzoic acid or the ammonia source can trigger side reactions.

    • Solution: Use high-purity starting materials. The purity of 4-chloro-3-nitrobenzoic acid should be not less than 99.5%.[6]

  • Air Oxidation: In the presence of a base, some organic compounds can be susceptible to air oxidation, which can lead to colored byproducts.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9]

Decolorization of the Final Product:

If the crude product is discolored, it can often be purified by recrystallization with the aid of activated charcoal. Dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal will adsorb colored impurities and can be removed by hot filtration. Allow the filtrate to cool slowly to obtain decolorized crystals.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis route starts from 4-chloro-3-nitrobenzoic acid. This process typically involves two main steps:

  • Activation of the Carboxylic Acid: The 4-chloro-3-nitrobenzoic acid is first converted into a more reactive derivative, commonly an acyl chloride. This is achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂), often under reflux conditions.[4][5]

  • Amidation: The resulting acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the final product, this compound.[4]

An alternative route involves the direct amidation of methyl 4-chloro-3-nitrobenzoate with ammonia.[9]

Q2: What are the critical process parameters to control during production?

A2: For a successful and reproducible industrial scale production, the following parameters are critical:

  • Temperature: Control of the reaction temperature is crucial to prevent side reactions and decomposition.[2]

  • Reaction Time: The reaction should be monitored to ensure completion without unnecessary prolongation, which could lead to byproduct formation.[1]

  • Stoichiometry of Reagents: The molar ratios of the starting material, activating agent, and ammonia source must be carefully controlled to maximize yield and minimize unreacted starting materials.

  • Moisture Control: Maintaining anhydrous conditions, especially during the acyl chloride formation step, is vital to prevent hydrolysis.[2]

Q3: What are the expected side products and impurities in the synthesis of this compound?

A3: Potential impurities can originate from starting materials or side reactions during the synthesis. Key impurities to be aware of include:

  • Unreacted 4-chloro-3-nitrobenzoic acid: This is a common impurity if the reaction does not go to completion.[3]

  • Isomeric Impurities: Depending on the purity of the starting p-chlorobenzoic acid used to make 4-chloro-3-nitrobenzoic acid, there could be isomeric nitro-chlorobenzoic acids and their corresponding amides present in trace amounts.

  • Hydrolysis Product: If the acyl chloride intermediate is exposed to water, it will revert to 4-chloro-3-nitrobenzoic acid.

Q4: Which analytical techniques are recommended for quality control and purity assessment?

A4: A combination of analytical techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining the purity of this compound and quantifying any impurities. A reverse-phase C18 column with a UV detector is typically used.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful for identifying volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and identification of impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q5: What are the key safety precautions to be taken during the industrial production of this compound?

A5: Safety is paramount. Key precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

  • Ventilation: Work in a well-ventilated area or use a fume hood, especially when handling thionyl chloride, which is corrosive and releases HCl gas.[11][12]

  • Handling of Reagents: this compound and its precursor, 4-chloro-3-nitrobenzoic acid, are irritants and may cause allergic skin reactions.[13][14] Avoid inhalation of dust and contact with skin and eyes.[12][15]

  • Emergency Procedures: Have access to an eyewash station and safety shower. In case of contact, rinse the affected area with plenty of water.[11][12]

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of this compound from 4-Chloro-3-nitrobenzoic Acid

This protocol is a representative method for laboratory-scale synthesis.

Materials:

  • 4-Chloro-3-nitrobenzoic acid (1 equivalent)

  • Thionyl chloride (1.5 equivalents)

  • Ammonia solution (25-30%, excess)

  • Dichloromethane (anhydrous)

  • Methanol (for recrystallization)

  • Ice

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend 4-chloro-3-nitrobenzoic acid in anhydrous dichloromethane.

    • Slowly add thionyl chloride to the suspension at room temperature.

    • Heat the mixture to reflux and maintain for 3-5 hours, or until the evolution of HCl gas ceases and the solution becomes clear.[4][5]

    • Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting oily substance is the crude 4-chloro-3-nitrobenzoyl chloride.

  • Amidation:

    • Cool the flask containing the crude acyl chloride in an ice bath.

    • Slowly and carefully add ice-cold concentrated ammonia solution to the oily residue with vigorous stirring.[4] A precipitate will form.

    • Continue stirring in the ice bath for 30-60 minutes.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium salts.[4]

  • Purification:

    • Dry the crude product in a vacuum oven.

    • Recrystallize the crude this compound from methanol to obtain a pure, crystalline product.[4]

    • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Data Presentation: Purity Assessment

The purity of the final product should be assessed using HPLC. The following table outlines typical parameters for this analysis.

ParameterTypical ValueNotes
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Standard for non-volatile organic compounds.
Mobile Phase Acetonitrile/Water gradientTo ensure good separation of the main peak from any impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmAromatic compounds strongly absorb at this wavelength.
Expected Purity >99%For use in pharmaceutical and agrochemical synthesis.

Section 4: Visual Diagrams

Workflow for Synthesis and Troubleshooting

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Start Start React 4-chloro-3-nitrobenzoic acid with Thionyl Chloride React 4-chloro-3-nitrobenzoic acid with Thionyl Chloride Start->React 4-chloro-3-nitrobenzoic acid with Thionyl Chloride Form 4-chloro-3-nitrobenzoyl chloride Form 4-chloro-3-nitrobenzoyl chloride React 4-chloro-3-nitrobenzoic acid with Thionyl Chloride->Form 4-chloro-3-nitrobenzoyl chloride React with Ammonia React with Ammonia Form 4-chloro-3-nitrobenzoyl chloride->React with Ammonia Crude this compound Crude this compound React with Ammonia->Crude this compound Dark Color Dark Color React with Ammonia->Dark Color Issue Purification (Recrystallization) Purification (Recrystallization) Crude this compound->Purification (Recrystallization) Low Yield Low Yield Crude this compound->Low Yield Issue Oily Product Oily Product Crude this compound->Oily Product Issue Pure Product Pure Product Purification (Recrystallization)->Pure Product QC Analysis (HPLC, NMR) QC Analysis (HPLC, NMR) Pure Product->QC Analysis (HPLC, NMR) Final Product Final Product QC Analysis (HPLC, NMR)->Final Product Check Reaction Completion (TLC/HPLC) Check Reaction Completion (TLC/HPLC) Check Reaction Completion (TLC/HPLC)->Low Yield Ensure Anhydrous Conditions Ensure Anhydrous Conditions Ensure Anhydrous Conditions->Low Yield Optimize Work-up Optimize Work-up Optimize Work-up->Low Yield Check for Residual Solvent Check for Residual Solvent Check for Residual Solvent->Oily Product Identify Impurities (HPLC) Identify Impurities (HPLC) Identify Impurities (HPLC)->Oily Product Induce Crystallization Induce Crystallization Induce Crystallization->Oily Product Control Temperature Control Temperature Control Temperature->Dark Color Check Starting Material Purity Check Starting Material Purity Check Starting Material Purity->Dark Color Use Inert Atmosphere Use Inert Atmosphere Use Inert Atmosphere->Dark Color

Caption: Synthesis and Troubleshooting Workflow for this compound Production.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrobenzamide is a key building block in medicinal chemistry and materials science, finding applications in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The strategic placement of the chloro, nitro, and amide functionalities on the benzene ring makes it a versatile intermediate for further chemical modifications. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for any research and development program. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data to inform laboratory and process chemistry decisions.

Comparative Analysis of Synthetic Routes

Two primary synthetic pathways to this compound have been extensively documented and are compared herein:

  • Route 1: Nitration of 4-Chlorobenzoic Acid followed by Amidation

  • Route 2: Ammonolysis of Methyl 4-chloro-3-nitrobenzoate

A third potential route, the direct nitration of 4-chlorobenzamide, is less commonly reported in the literature, suggesting potential challenges with selectivity or yield, and is therefore not detailed in this guide.

Route 1: Nitration of 4-Chlorobenzoic Acid and Subsequent Amidation

This is arguably the most traditional and well-established method for the preparation of this compound. The synthesis begins with the electrophilic nitration of commercially available 4-chlorobenzoic acid to yield 4-chloro-3-nitrobenzoic acid. This intermediate is then converted to the final amide product.

Logical Workflow for Route 1

Route 1 Workflow A 4-Chlorobenzoic Acid B Nitration (HNO3, H2SO4) A->B C 4-Chloro-3-nitrobenzoic Acid B->C D Amidation (1. SOCl2, 2. NH3) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via Route 1.

The nitration of 4-chlorobenzoic acid is a high-yielding reaction, with several reported protocols achieving yields upwards of 96%.[3][4][5] The subsequent conversion to the amide can be efficiently achieved by first forming the acyl chloride with thionyl chloride, followed by reaction with ammonia or ammonium hydroxide.[2]

Route 2: Ammonolysis of Methyl 4-chloro-3-nitrobenzoate

This route offers a more convergent approach, starting from the methyl ester of 4-chloro-3-nitrobenzoic acid. This ester can be prepared by the esterification of the corresponding carboxylic acid, which is synthesized as in Route 1. The key step in this pathway is the direct conversion of the ester to the amide using ammonia.

Logical Workflow for Route 2

Route 2 Workflow A Methyl 4-chloro-3-nitrobenzoate B Ammonolysis (Ammonia) A->B C This compound B->C

Caption: Workflow for the synthesis of this compound via Route 2.

This method has been reported to proceed in high yield, with one source citing an 86% yield for the ammonolysis step.[6] This route may be advantageous if the methyl ester is a readily available starting material or if avoiding the use of thionyl chloride is a priority.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Nitration and AmidationRoute 2: Ammonolysis of Ester
Starting Material 4-Chlorobenzoic AcidMethyl 4-chloro-3-nitrobenzoate
Key Intermediates 4-Chloro-3-nitrobenzoic Acid, 4-Chloro-3-nitrobenzoyl chlorideNone
Reagents HNO₃, H₂SO₄, SOCl₂, NH₃Ammonia/Ammonium Hydroxide
Reported Yield (Overall) High (Potentially >90% over two steps)High (Reported 86% for the final step)[6]
Scalability Well-established for large-scale productionFeasible for large-scale production
Safety Considerations Use of strong acids and corrosive thionyl chlorideHandling of ammonia (gas or concentrated solution)

Experimental Protocols

Route 1: Nitration of 4-Chlorobenzoic Acid and Subsequent Amidation

Step 1a: Synthesis of 4-Chloro-3-nitrobenzoic Acid (High Yield Protocol)

  • Materials: 4-chlorobenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), crushed ice, deionized water.

  • Procedure:

    • In a 2-liter, 3-necked round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of 4-chlorobenzoic acid.[4]

    • Stir the mixture and cool to 0°C using an ice bath.[4]

    • Prepare a nitrating mixture by carefully adding 216 ml of concentrated HNO₃ to 216 ml of concentrated H₂SO₄.[4]

    • Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 10°C and 25°C.[4]

    • After the addition is complete, raise the temperature to 37°C and stir for 10-14 hours.[4]

    • Pour the reaction mixture over crushed ice.[4]

    • Filter the resulting precipitate, wash with water, and dry to obtain 4-chloro-3-nitrobenzoic acid.[4] A yield of 98.7% has been reported for this procedure.[4]

Step 1b: Synthesis of this compound

  • Materials: 4-chloro-3-nitrobenzoic acid, thionyl chloride (SOCl₂), ice-cold ammonia water.

  • Procedure:

    • Suspend 4-chloro-3-nitrobenzoic acid (60.3 g, 0.32 mol) in thionyl chloride (180 ml).[2]

    • Heat the mixture at reflux for 5 hours.[2]

    • Concentrate the reaction mixture in vacuo to obtain an oily substance (the crude acyl chloride).[2]

    • Carefully add the oily substance to 300 ml of ice-cold ammonia water.[2]

    • Allow the mixture to cool to room temperature, during which a precipitate will form.[2]

    • Collect the precipitate by filtration and wash with water to yield this compound.[2]

    • The crude product can be purified by crystallization from methanol.[2]

Route 2: Ammonolysis of Methyl 4-chloro-3-nitrobenzoate
  • Materials: Methyl 4-chloro-3-nitrobenzoate, ammonia (or ammonium hydroxide), argon.

  • Procedure:

    • In a 250-mL 3-necked round-bottom flask purged with argon, place Methyl 4-chloro-3-nitrobenzoate (5 g, 23.0 mmol).[6]

    • Add 50 mL of ammonia solution.[6]

    • Stir the reaction mixture for 15 hours at 30°C in an oil bath.[6]

    • Collect the resulting solids by filtration.[6]

    • Concentrate the filtrate under vacuum to yield 4.0 g (86.0%) of this compound as an off-white solid.[6]

Discussion and Recommendation

Both synthetic routes presented are viable and high-yielding methods for the preparation of this compound.

Route 1 is a robust and well-documented pathway, with the nitration step being particularly efficient. The use of thionyl chloride in the second step is a common and effective method for activating the carboxylic acid, though it requires careful handling due to its corrosive and toxic nature. This route is likely the most cost-effective for large-scale production, given the ready availability and low cost of 4-chlorobenzoic acid.

Route 2 offers a more streamlined final step, avoiding the use of thionyl chloride. This could be a significant advantage in terms of safety and waste disposal. However, the overall efficiency of this route is dependent on the availability and synthesis of the starting methyl ester. If the ester is not commercially available at a competitive price, its synthesis from the carboxylic acid would add an extra step to the overall process, potentially making Route 1 more efficient.

Recommendation: For large-scale industrial synthesis where cost is a primary driver and appropriate handling facilities for thionyl chloride are in place, Route 1 is recommended. For laboratory-scale synthesis or in situations where avoiding hazardous reagents like thionyl chloride is a priority, Route 2 presents an excellent alternative, provided the starting ester is readily accessible.

Conclusion

The choice between the two primary synthetic routes to this compound will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, cost, safety protocols, and available starting materials. Both routes are capable of producing the target molecule in high yield and purity. This guide provides the necessary data and protocols to make an informed decision based on a comprehensive comparison of the available synthetic strategies.

References

A Comparative Guide to the Spectroscopic Confirmation of 4-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. 4-Chloro-3-nitrobenzamide, a key building block in the synthesis of various biologically active molecules, presents a clear case for the power of modern spectroscopic techniques.[1] This guide provides an in-depth analysis of the spectroscopic data essential for its structural verification, offering a comparative perspective against structurally related compounds to highlight the nuances of spectral interpretation.

The molecular structure of this compound (C₇H₅ClN₂O₃) incorporates a benzamide core with two strongly electron-withdrawing substituents: a chloro group and a nitro group.[2] The relative positions of these groups and the amide functionality create a unique electronic environment, which is reflected in its characteristic spectroscopic fingerprint. This guide will dissect its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and how they collectively build an undeniable structural proof.

The Spectroscopic Fingerprint of this compound

A multi-technique approach is paramount for structural elucidation. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation leaves no room for ambiguity.

cluster_0 Spectroscopic Analysis Workflow Sample Sample IR IR Sample->IR Vibrational Modes NMR NMR Sample->NMR Nuclear Spin States MS MS Sample->MS Mass-to-Charge Ratio Data_Integration Data Integration & Structural Elucidation IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Workflow for Spectroscopic Confirmation.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. For this compound, the aromatic region of the spectrum is particularly informative. The three aromatic protons are chemically distinct due to the substitution pattern, giving rise to a predictable splitting pattern.

  • H-2: This proton is ortho to the nitro group, the most electron-withdrawing substituent, and will therefore be the most deshielded (highest chemical shift). It appears as a doublet.

  • H-5: This proton is ortho to the chloro group and meta to the nitro and amide groups. It will appear as a doublet of doublets.

  • H-6: This proton is ortho to the amide group and meta to the chloro and nitro groups. It will appear as a doublet.

  • -NH₂: The two protons of the amide group are often broad singlets and may exchange with deuterium in D₂O. Their chemical shift can be variable.

This compound Structure C1 C2 H C3 C4 C5 H C6 H C7 N1 Cl N2

Caption: Structure of this compound.[2]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum of this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the amide.[2]

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and typically appears in the 165-175 ppm region.

  • Aromatic Carbons: The chemical shifts are influenced by the attached substituents. The carbon attached to the nitro group (C-3) and the carbon attached to the chloro group (C-4) will have characteristic shifts. The remaining four aromatic carbons will also have distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound include:[3]

  • N-H Stretching: The amide N-H bonds typically show two bands in the 3400-3100 cm⁻¹ region (symmetric and asymmetric stretching).

  • C=O Stretching: A strong, sharp absorption for the amide carbonyl group is expected around 1680-1650 cm⁻¹.

  • N-O Stretching: The nitro group will exhibit two strong absorptions corresponding to asymmetric and symmetric stretching, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • C-Cl Stretching: A band in the 800-600 cm⁻¹ region indicates the presence of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 200, with an isotopic peak (M+2) at m/z 202 of approximately one-third the intensity, characteristic of the presence of a single chlorine atom.[2]

Comparative Spectroscopic Analysis

To confidently assign the structure of this compound, it is instructive to compare its spectra with those of closely related compounds. This comparison highlights how small structural changes lead to significant and predictable spectral differences.

Spectroscopic FeatureThis compound 4-Chloro-3-nitrobenzoic Acid 3-Nitrobenzamide 4-Chlorobenzamide
Molecular Weight 200.58 g/mol [2]201.56 g/mol [4]166.13 g/mol [5]155.58 g/mol [6]
¹H NMR (Aromatic) 3 distinct protons3 distinct protons4 distinct protons2 sets of equivalent protons
IR (C=O stretch) ~1660 cm⁻¹ (Amide I)~1700 cm⁻¹ (Carboxylic Acid)~1670 cm⁻¹ (Amide I)~1660 cm⁻¹ (Amide I)
IR (O-H/N-H stretch) ~3400-3100 cm⁻¹ (N-H)[3]Broad ~3300-2500 cm⁻¹ (O-H)[4]~3400-3100 cm⁻¹ (N-H)[7]~3400-3100 cm⁻¹ (N-H)[6]
IR (N-O stretch) Present (~1530, ~1350 cm⁻¹)[3]Present (~1530, ~1350 cm⁻¹)[4]Present (~1530, ~1350 cm⁻¹)[7]Absent
MS (Molecular Ion) m/z 200/202[2]m/z 201/203[4]m/z 166[5]m/z 155/157[8]

Key Distinctions:

  • vs. 4-Chloro-3-nitrobenzoic Acid: The most telling difference is in the IR spectrum. The broad O-H stretch of the carboxylic acid is absent in the benzamide, replaced by the sharper N-H stretches.[3][4] In the ¹H NMR, the acidic proton of the carboxylic acid would be a very broad singlet, far downfield, which is absent for the amide. The mass spectrum also differs by one mass unit.[2][4]

  • vs. 3-Nitrobenzamide: The ¹H NMR spectrum of 3-nitrobenzamide is more complex in the aromatic region with four protons.[9] The mass spectrum shows a molecular ion at m/z 166 and lacks the characteristic isotopic pattern for chlorine.[5]

  • vs. 4-Chlorobenzamide: The most obvious difference is the absence of the strong N-O stretching bands in the IR spectrum of 4-chlorobenzamide.[6] The ¹H NMR shows a simpler, more symmetric pattern in the aromatic region (two doublets).[10] The molecular weight is also significantly lower.[8]

Standard Experimental Protocols

Adherence to standardized protocols ensures data reproducibility and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Referencing: Chemical shifts should be reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.[6]

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.[4]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

Conclusion

The structural confirmation of this compound is definitively achieved through a synergistic application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Each technique provides crucial, complementary information. The ¹H NMR reveals the substitution pattern on the aromatic ring, the IR spectrum confirms the presence of the amide and nitro functional groups, and mass spectrometry establishes the correct molecular weight and elemental composition (specifically the presence of chlorine). By comparing this comprehensive dataset with the spectra of analogous structures, any potential for misidentification is eliminated, ensuring the integrity of subsequent research and development endeavors.

References

A Comparative Guide to the Reactivity of 4-Chloro-3-nitrobenzamide and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. Chloronitrobenzamides are a class of versatile reagents, pivotal in the synthesis of a wide array of biologically active molecules. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions is of particular interest, as it allows for the introduction of diverse functionalities onto the aromatic ring. This guide provides an in-depth comparison of the reactivity of 4-Chloro-3-nitrobenzamide and its isomers, supported by established principles of physical organic chemistry and illustrative experimental protocols.

Introduction: The Decisive Role of Substituent Positioning

The reactivity of a substituted aromatic ring in SNAr is profoundly influenced by the electronic and steric nature of its substituents, and critically, their relative positions. In the case of chloronitrobenzamides, the key players are the chloro (Cl), nitro (NO₂), and carboxamide (CONH₂) groups. The chlorine atom serves as the leaving group, while the potent electron-withdrawing nitro group is the primary activator of the ring towards nucleophilic attack. The carboxamide group, also electron-withdrawing, further modulates the ring's electrophilicity.

The general mechanism for the SNAr reaction is a two-step addition-elimination process. The first, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is the linchpin of the reaction's feasibility and rate. Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby accelerating the reaction.[1]

The Isomers of Chloronitrobenzamide: A Structural Overview

For the purpose of this guide, we will focus on the isomers of chloronitrobenzamide where the chloro, nitro, and carboxamide groups are attached to a benzene ring. The positional variations of these groups give rise to a number of isomers, each with a unique reactivity profile. The parent compound for our discussion is This compound .

Here is a list of some of its isomers:

  • 2-Chloro-3-nitrobenzamide

  • 2-Chloro-4-nitrobenzamide

  • 2-Chloro-5-nitrobenzamide

  • 3-Chloro-2-nitrobenzamide

  • 3-Chloro-4-nitrobenzamide

  • 4-Chloro-2-nitrobenzamide

  • 5-Chloro-2-nitrobenzamide

Comparative Reactivity Analysis: Electronic and Steric Effects

The relative reactivity of these isomers in SNAr reactions can be predicted by analyzing the interplay of electronic and steric effects.

Electronic Effects: The Power of Resonance and Induction

The nitro group is a strong electron-withdrawing group, acting through both the inductive (-I) and resonance (-R) effects. The carboxamide group is also electron-withdrawing, primarily through its inductive effect. The activating influence of the nitro group is most pronounced when it is positioned ortho or para to the chlorine atom. In these positions, the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group, significantly stabilizing the intermediate and lowering the activation energy of the reaction.

Conversely, when the nitro group is in the meta position relative to the chlorine, this resonance stabilization is not possible, leading to a dramatically slower reaction rate. Experimental evidence from related systems, such as the reaction of chloronitrobenzene isomers with sodium methoxide, demonstrates that the meta isomer is significantly less reactive than the ortho and para isomers.[2]

Based on these principles, we can establish a qualitative ranking of reactivity for the chloronitrobenzamide isomers.

High Reactivity (Ortho/Para Nitro Activation):

  • 4-Chloro-2-nitrobenzamide: The nitro group is ortho to the chlorine, providing strong resonance stabilization.

  • 2-Chloro-4-nitrobenzamide: The nitro group is para to the chlorine, also enabling strong resonance stabilization.

Moderate Reactivity (Meta Nitro Deactivation, but other activating factors):

  • This compound: The nitro group is meta to the chlorine. However, the carboxamide group is para to the chlorine, and its electron-withdrawing nature will contribute to the activation of the ring, albeit to a lesser extent than a para-nitro group.

  • 2-Chloro-3-nitrobenzamide: Similar to the above, the nitro group is meta to the chlorine. The carboxamide group is ortho, providing some activation.

  • 2-Chloro-5-nitrobenzamide: The nitro group is meta to the chlorine. The carboxamide group is also meta. This isomer is expected to be less reactive than the previous two.

Low Reactivity (No Direct Ortho/Para Nitro Activation):

  • 3-Chloro-2-nitrobenzamide: The nitro group is ortho to the chlorine, which would suggest high reactivity. However, the carboxamide group is also ortho to the chlorine, which can lead to significant steric hindrance (see below).

  • 3-Chloro-4-nitrobenzamide: The nitro group is para to the chlorine, suggesting high reactivity, but the ortho carboxamide group can introduce steric hindrance.

  • 5-Chloro-2-nitrobenzamide: The nitro group is ortho to the chlorine, but the carboxamide group is meta.

Steric Effects: The Impact of Crowding

Steric hindrance can play a significant role in SNAr reactions, particularly when bulky groups are positioned ortho to the site of nucleophilic attack.[3][4] An ortho substituent can impede the approach of the nucleophile, raising the activation energy and slowing the reaction rate. In the context of chloronitrobenzamides, the carboxamide group, being larger than a hydrogen atom, can exert a steric effect when placed ortho to the chlorine atom.

This steric hindrance would be most pronounced in isomers such as:

  • 3-Chloro-2-nitrobenzamide

  • 3-Chloro-4-nitrobenzamide

While the electronic activation from the nitro group in these isomers is favorable, the steric clash with the incoming nucleophile could lead to a lower than expected reaction rate.

Quantitative Comparison (Inferred)
IsomerNitro Position relative to ClCarboxamide Position relative to ClExpected Relative ReactivityRationale
2-Chloro-4-nitrobenzamide paraorthoVery HighStrong resonance activation from the para-nitro group. Potential for some steric hindrance from the ortho-carboxamide group is likely outweighed by the powerful electronic activation.
4-Chloro-2-nitrobenzamide orthometaHighStrong resonance activation from the ortho-nitro group. Less steric hindrance compared to 2-chloro-4-nitrobenzamide.
This compound metaparaModerateNo direct resonance stabilization from the meta-nitro group. The para-carboxamide group provides some activation.
2-Chloro-3-nitrobenzamide metaorthoModerate to LowNo direct resonance stabilization from the meta-nitro group. The ortho-carboxamide group provides some activation but also introduces steric hindrance.
2-Chloro-5-nitrobenzamide metametaLowNo direct resonance stabilization from the meta-nitro group. The meta-carboxamide group has a weaker activating effect.
3-Chloro-4-nitrobenzamide paraorthoModerate to LowStrong electronic activation from the para-nitro group is significantly counteracted by the steric hindrance of the ortho-carboxamide group.
3-Chloro-2-nitrobenzamide orthoorthoLowStrong electronic activation from the ortho-nitro group is severely hindered by the steric bulk of the ortho-carboxamide group.
5-Chloro-2-nitrobenzamide orthometaHighStrong resonance activation from the ortho-nitro group with minimal steric hindrance from the meta-carboxamide group.

Experimental Protocol: A Framework for Reactivity Assessment

To empirically determine the relative reactivities of these isomers, a standardized kinetic experiment is essential. The following protocol outlines a general procedure for monitoring the SNAr reaction of a chloronitrobenzamide isomer with an amine nucleophile using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant for the reaction of a chloronitrobenzamide isomer with a chosen amine nucleophile.

Materials:

  • Chloronitrobenzamide isomer (e.g., this compound)

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the chloronitrobenzamide isomer in the chosen solvent at a known concentration (e.g., 1 mM).

    • Prepare a series of stock solutions of the amine nucleophile in the same solvent at various concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).

  • Kinetic Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product. This should be determined beforehand by running a full spectrum of a completed reaction mixture.

    • Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a cuvette, mix a known volume of the chloronitrobenzamide stock solution with a known volume of one of the amine stock solutions. The amine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately start monitoring the absorbance at λmax over time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation.

    • Repeat the experiment with different concentrations of the amine nucleophile.

    • Plot kobs versus the concentration of the amine. The slope of this line will be the second-order rate constant (k₂).

  • Comparison:

    • Repeat the entire procedure for each chloronitrobenzamide isomer under identical conditions.

    • Compare the obtained k₂ values to establish a quantitative ranking of reactivity.

Visualizing the Concepts

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Elimination of Leaving Group Reactants Aryl Halide + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer k₁ Product Substituted Product + Leaving Group Meisenheimer->Product k₂ (fast)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Resonance_Stabilization cluster_ortho_para Ortho/Para Nitro Group cluster_meta Meta Nitro Group OrthoPara_Start Nucleophile attacks carbon bearing the leaving group. OrthoPara_Intermediate Negative charge develops on the aromatic ring. OrthoPara_Start->OrthoPara_Intermediate OrthoPara_Stabilization Negative charge is delocalized onto the nitro group via resonance. OrthoPara_Intermediate->OrthoPara_Stabilization Meta_Start Nucleophile attacks carbon bearing the leaving group. Meta_Intermediate Negative charge develops on the aromatic ring. Meta_Start->Meta_Intermediate Meta_NoStabilization Negative charge cannot be delocalized onto the nitro group via resonance. Meta_Intermediate->Meta_NoStabilization

Caption: Resonance stabilization of the Meisenheimer complex by ortho/para vs. meta nitro groups.

Conclusion: A Predictive Framework for Synthetic Design

The reactivity of this compound and its isomers in nucleophilic aromatic substitution is a nuanced interplay of electronic and steric factors. A thorough understanding of these principles allows for a predictive assessment of their relative reactivities, even in the absence of extensive comparative kinetic data. Isomers with ortho or para nitro groups relative to the chlorine leaving group are significantly more reactive due to the powerful resonance stabilization of the Meisenheimer intermediate. Conversely, meta nitro substitution leads to a marked decrease in reactivity. Steric hindrance, particularly from substituents ortho to the reaction center, can also play a crucial role in attenuating reaction rates. This guide provides a foundational framework for researchers to make informed decisions in the selection and application of chloronitrobenzamide isomers in their synthetic endeavors.

References

A Comparative Analysis of the Biological Activities of 4-Chloro-3-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its diverse derivatives, 4-chloro-3-nitrobenzamide has emerged as a versatile starting point for the synthesis of novel compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of various this compound derivatives, offering insights into their potential as antimicrobial and anticancer agents. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound molecule itself presents a unique combination of chemical features that contribute to its biological potential. The electron-withdrawing nature of the nitro group and the chlorine atom influences the electronic distribution of the aromatic ring, while the amide linkage provides a site for hydrogen bonding and further derivatization. These characteristics make it an attractive scaffold for developing targeted therapies.

Anticancer Activity: A Promising Frontier

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. A notable study explored a series of novel 4-substituted-3-nitrobenzamide derivatives and evaluated their in vitro anti-tumor activities against human colon cancer (HCT-116), melanoma (MDA-MB-435), and leukemia (HL-60) cell lines.[1]

Comparative Anticancer Potency

The results, as summarized in the table below, demonstrate that many of these derivatives exhibit significant inhibitory effects on cancer cell proliferation.[1]

CompoundHCT-116 GI50 (µM)MDA-MB-435 GI50 (µM)HL-60 GI50 (µM)
4a 1.9042.111-
4g -1.0081.993
4l -3.5863.778
4m ---
4n ---

GI50: The concentration required to inhibit cell growth by 50%. Data extracted from a study on novel 4-substituted-3-nitrobenzamide derivatives.[1]

Notably, compound 4a displayed the most potent inhibitory activity against all three cancer cell lines, with GI50 values in the low micromolar range.[1] Compounds 4g , 4l , 4m , and 4n also showed significant activity against the MDA-MB-435 and HL-60 cell lines.[1] These findings underscore the potential of this class of compounds in cancer therapy.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The evaluation of the anticancer activity of these derivatives was performed using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.

Principle: The SRB assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to a multi-well plate. The amount of bound dye is directly proportional to the number of living cells, thus providing a measure of cell viability.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., HCT-116, MDA-MB-435, or HL-60) into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the this compound derivatives to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells with a cold 10% (w/v) trichloroacetic acid (TCA) solution for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water to remove the TCA and air dry.

  • Staining: Add a 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Dissolve the bound SRB dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the compound concentration.

Visualizing the SRB Assay Workflow

SRB_Assay_Workflow cluster_workflow SRB Assay for Cytotoxicity start Start: Seed Cancer Cells treatment Treat with Derivatives start->treatment 24h Incubation fixation Fix Cells with TCA treatment->fixation 48-72h Incubation wash1 Wash with Water fixation->wash1 staining Stain with SRB wash1->staining wash2 Wash with Acetic Acid staining->wash2 solubilization Solubilize Dye wash2->solubilization read Read Absorbance solubilization->read analysis Calculate GI50 read->analysis

Caption: A step-by-step workflow of the Sulforhodamine B (SRB) assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of this compound have also demonstrated significant potential as antimicrobial agents. The introduction of different substituents on the benzamide scaffold can lead to compounds with potent activity against a range of bacteria and fungi.

Structure-Activity Relationship in Antimicrobial Derivatives

One area of interest has been the synthesis of Schiff base derivatives of 4-nitrobenzamide. While not directly this compound derivatives, the principles of their antimicrobial activity can provide valuable insights. In a study on 4-nitrobenzamide derivatives, compounds 3a and 3a1 were found to be the most active antimicrobial agents among the synthesized compounds.[2]

Another relevant study focused on N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives. This class of compounds, which incorporates a β-lactam ring, showed promising antibacterial activity.[3] Specifically, compounds with a chlorophenyl group (3f , 3g , 3o ) and a 4-dimethylaminophenyl group (3k ) exhibited good antimicrobial activity.[3]

Furthermore, a series of 4-chloro-3-nitrophenylthiourea derivatives were synthesized and showed high antibacterial activity against both standard and hospital strains, with MIC values ranging from 0.5-2 µg/mL, comparable to the standard drug Ciprofloxacin.[4] Derivatives with 3,4-dichlorophenyl (11 ) and 3-chloro-4-methylphenyl (13 ) substituents were particularly effective against Gram-positive pathogens.[4] These compounds were also found to inhibit bacterial type II topoisomerases, suggesting a clear mechanism of action.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method is a widely used technique to determine the MIC of a compound. It involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate and then inoculating the wells with a standardized suspension of the test microorganism.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) corresponding to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbes with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for microbial growth (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizing the MIC Assay Workflow

MIC_Assay_Workflow cluster_workflow Broth Microdilution MIC Assay start Start: Prepare Compound Dilutions inoculation Inoculate Plates start->inoculation inoculum Prepare Microbial Inoculum inoculum->inoculation incubation Incubate Plates inoculation->incubation determination Determine MIC incubation->determination

Caption: A streamlined workflow for the broth microdilution MIC assay.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is intricately linked to their structural features. The nature and position of substituents on the benzamide core play a crucial role in determining their potency and selectivity.

Key SAR Insights:

  • Anticancer Activity: The presence of specific substituents at the 4-position of the benzamide ring appears to be critical for potent anti-tumor activity. The exact nature of these substituents dictates the efficacy against different cancer cell lines.[1]

  • Antimicrobial Activity:

    • The incorporation of a β-lactam ring, as seen in the azetidinone derivatives, is a well-established strategy for enhancing antibacterial activity.[3]

    • For thiourea derivatives, the nature of the substituent on the thiourea nitrogen significantly influences the antibacterial and antitubercular potency. Aromatic substituents with specific halogen and alkyl groups enhance activity against Gram-positive bacteria.[4]

Future Perspectives:

The promising results obtained with various this compound derivatives warrant further investigation. Future research should focus on:

  • Synthesis of diverse libraries: Expanding the range of derivatives with different substituents will allow for a more comprehensive exploration of the SAR.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial for their rational design and development. For instance, the inhibition of topoisomerases by thiourea derivatives provides a solid foundation for further optimization.[4]

  • In vivo efficacy and toxicity studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their therapeutic potential and safety profiles.

Conclusion

This guide has provided a comparative overview of the biological activities of this compound derivatives, highlighting their potential as both anticancer and antimicrobial agents. The experimental protocols and SAR insights presented herein offer a valuable resource for researchers and drug development professionals working in this exciting field. The versatility of the this compound scaffold, coupled with the growing body of evidence supporting its biological significance, positions it as a promising platform for the discovery of novel therapeutics.

References

4-Chloro-3-nitrobenzamide: A Comparative Guide for Dye Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic dyes, the selection of appropriate intermediates is a critical determinant of the final product's performance, influencing everything from color vibrancy and fastness to manufacturing efficiency and cost. Among the myriad of available building blocks, 4-Chloro-3-nitrobenzamide has carved out a significant niche, particularly in the synthesis of disperse and azo dyes. This guide provides an in-depth, objective comparison of this compound with other key intermediates, supported by experimental insights to aid researchers, scientists, and drug development professionals in making informed decisions.

Introduction to Dye Intermediates and the Role of this compound

Dye intermediates are the foundational chemical compounds that, through a series of reactions, are transformed into complex dye molecules.[1] These intermediates, often derivatives of aromatic compounds like aniline, naphthalene, and benzene, dictate the final dye's properties, including its color, stability, and suitability for various substrates.[1] The quality and purity of these intermediates are paramount, as they directly impact the performance and consistency of the end-product dyes.[1]

This compound (C7H5ClN2O3) is a versatile intermediate characterized by its off-white to pale yellow crystalline powder form.[2][3] Its molecular structure, featuring a chloro, a nitro, and a benzamide group, offers multiple reactive sites, making it a valuable component in the synthesis of a range of organic molecules, including pharmaceuticals, agrochemicals, and, most notably, dyes and pigments.[2][4]

The typical pathway for utilizing this compound in dye synthesis involves a two-step process:

  • Reduction: The nitro group (-NO2) is reduced to a primary amino group (-NH2) to form 3-amino-4-chlorobenzamide. This transformation is a crucial step, as the resulting amine is the precursor for the subsequent diazotization reaction.[5][6]

  • Diazotization and Coupling: The newly formed amino group undergoes diazotization, where it is converted into a highly reactive diazonium salt.[7][8] This diazonium salt then acts as an electrophile in an azo coupling reaction with a suitable coupling component (typically phenols or aromatic amines) to form the final azo dye.[9][10][11][12] Azo dyes are a dominant class of synthetic colorants, accounting for over half of all commercially produced dyes.[13]

Comparative Analysis with Alternative Intermediates

The choice of a dye intermediate is a strategic decision based on the desired final properties of the dye and the economic viability of the synthesis process. Here, we compare this compound with other commonly used intermediates.

Nitroaniline Derivatives

Nitroanilines, such as 4-nitroaniline and 2-chloro-4-nitroaniline, are widely used as diazo components in the synthesis of disperse azo dyes.[14][15]

Key Comparison Points:

  • Color and Shade: The specific substituents on the aniline ring significantly influence the color of the resulting dye. For instance, the presence and position of chloro and nitro groups in this compound can be strategically utilized to achieve specific shades that might be different from those obtained with simpler nitroanilines.

  • Reaction Kinetics and Yield: The reactivity of the amino group during diazotization and the subsequent coupling reaction can be affected by the electronic nature of the other substituents. While specific quantitative data is highly dependent on the reaction conditions and the coupling partner, the benzamide group in this compound can influence the electron density of the aromatic ring, potentially affecting reaction rates and yields. Some studies have reported achieving 100% yield in azo dye synthesis using 4-nitroaniline with specific coupling agents and molar ratios.[14]

  • Solubility and Application Properties: The benzamide group can impact the solubility of the intermediate and the final dye, which is a critical factor for its application, particularly for disperse dyes on hydrophobic fibers like polyester.[16]

Other Substituted Benzene and Naphthalene Derivatives

A wide array of other aromatic amines serve as precursors for diazo components.[1] These include various chloroanilines, aminophenols, and sulfonic acid derivatives of amines.[7][14]

Key Comparison Points:

  • Fastness Properties: The final dye's fastness to light, washing, and sublimation is heavily influenced by the entire molecular structure, including the diazo and coupling components. The chloro and nitro groups in this compound can contribute to improved fastness properties in the final dye.

  • Versatility: The presence of the benzamide functional group in this compound offers potential for further chemical modification, which may not be as readily available in simpler substituted anilines. This allows for the synthesis of a more diverse range of dye structures.

  • Cost-Effectiveness: The manufacturing cost of the intermediate is a significant factor in the overall cost of the dye. While simpler intermediates like chloroanilines might be less expensive, the unique properties imparted by this compound can justify its use in high-performance dyes.

Experimental Data and Protocols

To provide a practical context for this comparison, we present a generalized experimental workflow for the synthesis of an azo disperse dye using this compound as the starting intermediate.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes. Note that specific values can vary based on the coupling component and precise reaction conditions.

ParameterValue/RangeReference/Notes
Starting Material This compoundPurity ≥ 99%
Reduction Yield 85-95%Dependent on reducing agent and conditions.
Diazotization Temperature 0-5 °CCrucial for the stability of the diazonium salt.[7]
Coupling Reaction pH Mildly acidic to neutralImportant for efficient electrophilic substitution.[11]
Final Dye Yield 70-90%Varies with the coupling component.
Washing Fastness ExcellentOften observed for dyes derived from such intermediates.[17]
Light Fastness Moderate to GoodCan be influenced by the overall dye structure.[17]
Experimental Workflow: Synthesis of an Azo Disperse Dye

The following diagram illustrates the key steps in synthesizing an azo disperse dye starting from this compound.

DyeSynthesisWorkflow cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling A This compound B 3-Amino-4-chlorobenzamide A->B Reduction (e.g., Na2S, Fe/HCl) C 3-Amino-4-chlorobenzamide D Diazonium Salt C->D NaNO2, HCl 0-5 °C E Diazonium Salt G Azo Disperse Dye E->G Coupling Reaction F Coupling Component (e.g., N,N-diethylaniline) F->G Coupling Reaction

Caption: Experimental workflow for azo dye synthesis.

Detailed Experimental Protocol

Step 1: Reduction of this compound

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend this compound (1 mole) in water.

  • Add a suitable reducing agent, such as sodium sulfide (Na2S) or iron filings with a catalytic amount of hydrochloric acid (Fe/HCl).

  • Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

  • Neutralize the filtrate and extract the product, 3-amino-4-chlorobenzamide, with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 3-amino-4-chlorobenzamide.

Step 2: Diazotization of 3-Amino-4-chlorobenzamide

  • Prepare a solution of 3-amino-4-chlorobenzamide (0.1 mole) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[7]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) (0.1 mole) dropwise, ensuring the temperature remains below 5 °C.[7]

  • Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution. The resulting solution should be used immediately in the next step.

Step 3: Azo Coupling Reaction

  • In a separate beaker, dissolve the coupling component (e.g., N,N-diethylaniline, 0.1 mole) in a suitable solvent and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with constant stirring.

  • Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to be mildly acidic or neutral by adding a buffer solution (e.g., sodium acetate).[11]

  • Continue stirring for 1-2 hours until the coupling reaction is complete, as indicated by TLC.

  • The precipitated azo dye is then collected by filtration, washed thoroughly with cold water, and dried.

  • The crude dye can be further purified by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound stands as a valuable and versatile intermediate in the synthesis of high-performance dyes. Its unique chemical structure allows for the creation of dyes with desirable properties, including a broad color palette and good fastness. While alternatives like simpler nitroanilines may offer cost advantages, the strategic use of this compound can lead to superior final products.

The future of dye intermediate development will likely focus on enhancing sustainability and reducing the environmental impact of dye synthesis.[18] This includes the exploration of greener synthetic routes, the use of less hazardous reagents, and the design of intermediates that lead to dyes with improved fixation rates, thereby minimizing effluent contamination.[19] Continued research into the structure-property relationships of dye intermediates like this compound will be crucial in driving these innovations and meeting the evolving demands of the textile and chemical industries.

References

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 4-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily realities. With this innovation comes the profound responsibility of ensuring the safety of our researchers and the protection of our environment. A critical, yet often overlooked, aspect of this responsibility is the proper management and disposal of chemical waste. This guide provides an in-depth, procedural framework for the safe disposal of 4-Chloro-3-nitrobenzamide, a common intermediate in organic synthesis. Moving beyond a simple checklist, we will explore the rationale behind these procedures, empowering you, our fellow scientists, to make informed, safe, and compliant decisions in your laboratory.

Part 1: Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as a hazardous substance, and its Safety Data Sheet (SDS) outlines several key risks.[1] It is known to cause serious eye irritation and skin irritation.[2][3] Furthermore, some data suggests it may cause an allergic skin reaction.[1] These properties necessitate the stringent use of personal protective equipment and careful handling to prevent accidental exposure.

To provide a clear and immediate reference, the key hazard information is summarized below.

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation[1][2][3]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation[2][3]
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction[1][3]
Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation[2][3]

This data is synthesized from publicly available Safety Data Sheets.

Part 2: The Core Protocol for this compound Disposal

The guiding principle for the disposal of any hazardous chemical is to ensure it is managed in a way that prevents its release into the environment and minimizes risk to human health. For this compound, this involves a systematic process of segregation, containment, and transfer to a licensed waste management facility. The following step-by-step protocol is designed as a self-validating system to ensure safety and regulatory compliance at every stage.

Step 1: Personal Protective Equipment (PPE) - The Non-Negotiable First Step

Before handling waste this compound in any form (pure compound, contaminated labware, or solutions), equipping yourself with the correct PPE is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH or EU EN166 standards.[2][4]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before each use.[2][4]

  • Body Protection: A standard lab coat is required. For tasks with a higher risk of splashes, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, especially when handling the solid powder, use a NIOSH-approved particulate respirator.[2]

Step 2: Waste Segregation and Containment

Proper segregation at the source is the most effective way to manage hazardous waste streams.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all this compound waste. High-density polyethylene (HDPE) containers are a suitable choice. Never use food-grade containers like milk jugs for chemical waste.[5][6]

  • Collect All Contaminated Materials: This includes unreacted chemical, reaction residues, contaminated weighing boats, pipette tips, gloves, and absorbent materials used for cleaning minor spills.

  • Secure the Container: The container must have a secure, leak-proof screw-top cap. It must be kept closed at all times except when you are actively adding waste.[5][6][7] This prevents the release of vapors and protects against accidental spills.

Step 3: Labeling and On-Site Accumulation

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.

  • Affix a Hazardous Waste Label: As soon as you begin adding waste to the container, label it with the words "HAZARDOUS WASTE".[7]

  • Identify Contents: Clearly list all chemical constituents by their full name (i.e., "this compound") and their approximate concentrations.

  • Store in a Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA within your laboratory.[6] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[6][7] The SAA should be a secondary containment unit (such as a chemical-resistant tray) to contain any potential leaks.

Step 4: Final Disposal Pathway

Disposal of this compound must be conducted through your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company.

  • Contact EHS for Pickup: Once the waste container is full, or if you are discontinuing the project, arrange for a waste pickup.

  • Recommended Disposal Method: The standard and environmentally preferred method for chlorinated and nitrated aromatic compounds is high-temperature incineration at a permitted hazardous waste facility.[8] This process ensures the complete destruction of the molecule, preventing its persistence in the environment.

  • Improper Disposal: Never dispose of this compound down the drain or in the regular trash.[8] This is a regulatory violation and poses a significant threat to aquatic ecosystems and wastewater treatment processes.

The logical flow from waste generation to final disposal is illustrated in the diagram below.

G cluster_lab In-Laboratory Procedures cluster_disposal Off-Site Disposal Pathway start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, etc.) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name collect->label_waste store Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Container Full: Contact EHS for Pickup store->contact_ehs transport Licensed Hauler Transports Waste Off-Site contact_ehs->transport incinerate Recommended Method: High-Temperature Incineration transport->incinerate landfill Improper Method: Landfill / Drain Disposal transport->landfill

Caption: Workflow for the safe handling and disposal of this compound waste.

Part 3: Emergency Procedures for Spills and Exposure

Accidents can happen despite the best precautions. A rapid and correct response is vital to mitigating harm.

  • Minor Spill (e.g., on a lab bench or in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

    • Clean the spill area with soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.[9]

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency EHS number.

    • Prevent entry into the affected area. Do not attempt to clean it up yourself.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][10]

    • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing.[2][10] If irritation or a rash develops, seek medical help.[3]

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[2][10]

    • Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention.[10]

By embedding these practices into your laboratory's standard operating procedures, you not only ensure compliance but also cultivate a robust culture of safety. The responsible management of a chemical's entire lifecycle, from acquisition to disposal, is a hallmark of scientific excellence and professional integrity.

References

A Researcher's Guide to the Safe Handling of 4-Chloro-3-nitrobenzamide: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed protocol for the safe handling of 4-Chloro-3-nitrobenzamide, a compound that, while valuable in research and development, presents notable health and safety challenges. Our objective is to provide a self-validating system of protocols that not only dictates procedure but also explains the rationale behind each safety measure, ensuring a deep and functional understanding of chemical hygiene.

Understanding the Hazard: A Proactive Stance on Safety

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2) [1][2][3][4][5]

  • Serious Eye Irritation (Category 2) [1][2][3][4][5][6]

  • May cause an allergic skin reaction (Skin Sensitization, Category 1) [4][6]

  • May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3) [1][2][3][4][5][7]

These classifications are not merely administrative; they are a direct call to action, informing the specific personal protective equipment (PPE) and handling procedures necessary to mitigate risk. The causality is clear: direct contact can lead to dermatitis and allergic reactions, ocular exposure can result in significant eye damage, and inhalation of the dust can irritate the respiratory tract.

Core Directive: A Multi-layered Approach to Personal Protective Equipment

A multi-layered PPE strategy is mandatory when handling this compound. The selection of PPE is not a static checklist but a dynamic process that adapts to the specific experimental context.

Given the risk of skin irritation and sensitization, the choice of appropriate chemical-resistant gloves is critical.

  • Selection: Nitrile gloves are a suitable initial choice for incidental contact, providing a good barrier against a range of chemicals. However, for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.

  • Protocol:

    • Always inspect gloves for any signs of degradation or perforation before use.

    • Employ the practice of "double-gloving" when handling neat material or concentrated solutions to provide an additional layer of protection.

    • Remove gloves using a technique that avoids skin contact with the contaminated exterior.

    • Dispose of contaminated gloves in the designated hazardous waste stream immediately after use.

The potential for serious eye irritation necessitates robust eye and face protection.

  • Selection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.

    • Recommended for Handling Solids and Solutions: Chemical splash goggles are required when weighing the solid, preparing solutions, or performing any transfer where splashing is a possibility.[8]

    • High-Risk Operations: A face shield worn over chemical splash goggles is mandatory during procedures with a higher risk of splashing or energetic reactions.[8][9]

  • Protocol:

    • Ensure a snug fit for goggles to prevent any gaps where splashes could enter.

    • Keep eyewash stations unobstructed and ensure all laboratory personnel are trained in their use.

A flame-resistant lab coat is standard practice, but the specific properties of this compound call for careful consideration of material and practice.

  • Selection: A buttoned, long-sleeved laboratory coat made of a material appropriate for the chemical hazards present is required. For handling larger quantities, a chemically resistant apron over the lab coat is recommended.

  • Protocol:

    • Lab coats should be kept clean and replaced immediately if significant contamination occurs.

    • Do not wear lab coats outside of the designated laboratory area to prevent the spread of contamination.

Given that this compound can cause respiratory irritation, engineering controls are the primary means of protection.

  • Primary Control: All handling of the solid compound, especially weighing and transfers, must be conducted in a certified chemical fume hood to minimize the generation of airborne dust.

  • Secondary Control (if required): If engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is required. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[8] The use of respirators requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[9][10]

Operational and Disposal Plans: A Step-by-Step Guide

Procedural diligence is as critical as the selection of PPE. The following protocols are designed to be self-validating, with each step logically flowing from a risk-assessment perspective.

This is a high-risk activity due to the potential for generating airborne dust.

  • Preparation:

    • Don all required PPE: double nitrile gloves, chemical splash goggles, and a lab coat.

    • Perform the operation within a certified chemical fume hood.

    • Use a disposable weighing paper or a tared, sealed container to minimize contamination of the balance.

  • Procedure:

    • Carefully transfer the desired amount of this compound using a spatula.

    • Avoid any actions that could create dust clouds.

    • Once the desired amount is weighed, securely close the primary container.

  • Cleanup:

    • Carefully fold the weighing paper and dispose of it in the designated solid hazardous waste container.

    • Wipe down the spatula and any potentially contaminated surfaces with a solvent-moistened towel (e.g., ethanol or isopropanol), and dispose of the towel in the hazardous waste.

  • Preparation:

    • Ensure all necessary glassware is clean and readily accessible within the fume hood.

    • Wear appropriate PPE, including chemical splash goggles.

  • Procedure:

    • Add the solvent to the vessel first, if possible, to reduce dust generation when adding the solid.

    • Slowly add the weighed this compound to the solvent.

    • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

    • When transferring solutions, use a funnel to minimize the risk of splashing.

In the event of a spill, a pre-planned response is essential.

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to proceed.

  • Isolate: Secure the area to prevent others from entering.

  • Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and dispose of all cleanup materials as hazardous waste.

All materials that have come into contact with this compound must be considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weighing papers, and absorbent materials. Place these in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled container for halogenated organic waste.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

  • Labeling and Storage: All waste containers must be clearly labeled with the full chemical name and stored in a designated satellite accumulation area until they are collected by environmental health and safety personnel. Never mix incompatible waste streams.[11][12]

Summary of Personal Protective Equipment

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Double Nitrile GlovesChemical Splash GogglesLab CoatChemical Fume Hood (required)
Preparing Solutions Nitrile GlovesChemical Splash GogglesLab CoatChemical Fume Hood (recommended)
Chemical Reactions Nitrile GlovesChemical Splash Goggles & Face ShieldLab CoatChemical Fume Hood (required)
Handling Spills Heavy-Duty Gloves (e.g., Butyl Rubber)Chemical Splash Goggles & Face ShieldChemically Resistant ApronNIOSH-approved Respirator (as needed)

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_assessment Task Assessment cluster_ppe PPE & Engineering Controls start Identify Handling Task weighing Weighing Solid start->weighing solution Solution Prep/Transfer start->solution reaction Running Reaction start->reaction spill Spill Cleanup start->spill hood Work in Fume Hood weighing->hood Mandatory goggles Chemical Splash Goggles weighing->goggles gloves Nitrile Gloves (Double) weighing->gloves lab_coat Lab Coat weighing->lab_coat solution->goggles solution->gloves Single/Double solution->lab_coat reaction->hood reaction->goggles face_shield Face Shield reaction->face_shield Recommended reaction->gloves Single/Double reaction->lab_coat spill->face_shield heavy_gloves Heavy-Duty Gloves spill->heavy_gloves apron Chemical Apron spill->apron respirator NIOSH Respirator spill->respirator As Needed

Caption: Decision workflow for selecting appropriate PPE based on the laboratory task involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.